Product packaging for HAC-Y6(Cat. No.:)

HAC-Y6

Cat. No.: B612146
M. Wt: 390.4 g/mol
InChI Key: NYMMDHGEECPYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HAC-Y6, with the chemical name 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, is a novel synthetic α-carboline derivative identified as a potent and selective anticancer agent . Research demonstrates that this compound exerts its effects primarily by disrupting microtubule assembly, leading to the depolymerization of cellular microtubules . This action induces a robust G2/M cell cycle arrest and promotes polyploidy in human cancer cells, such as the COLO 205 colon carcinoma line, with a demonstrated IC50 of 0.52 ± 0.035 µM . The anticancer activity is further driven by the initiation of apoptosis via the mitochondrial pathway. Treatment with this compound leads to a decrease in mitochondrial membrane potential and a shift in the balance of pro- and anti-apoptotic proteins; it increases levels of active caspase-3, caspase-9, Endo G, AIF, Apaf-1, cytochrome c, and Bax, while reducing levels of procaspase-3, procaspase-9, Bcl-xL, and Bcl-2 . Molecular studies show that this compound treatment increases the expression of proteins associated with mitotic arrest, including BubR1 and cyclin B1, and concurrently decreases the expression and phosphorylation of key mitotic regulators aurora kinase A and B, as well as phospho-H3 . This targeted mechanism makes this compound a highly valuable chemical tool for researchers investigating mitotic processes, apoptosis signaling pathways, and developing novel chemotherapeutic strategies. This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O4 B612146 HAC-Y6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone

InChI

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3

InChI Key

NYMMDHGEECPYAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Appearance

white solid powder

Purity

>98%

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HACY6;  HAC-Y6;  HAC Y6.

Origin of Product

United States

Foundational & Exploratory

The Advent of Y6: A Technical Guide to a Star Non-Fullerene Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, synthesis, and application of the Y6 non-fullerene acceptor for researchers, scientists, and professionals in organic electronics and drug development.

The emergence of the Y6 molecule, a prominent non-fullerene acceptor (NFA), marked a significant milestone in the advancement of organic solar cells (OSCs), propelling their power conversion efficiencies to unprecedented levels. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of Y6, offering detailed experimental protocols and a summary of its key performance data.

Discovery and Design Principles

The Y6 acceptor, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, and also referred to as BTP-4F, was developed by Zou's group in 2019. Its design follows an A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) architecture. This structure features a ladder-type, electron-deficient core that contributes to a low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cells.[3]

The design evolution of Y-series acceptors, from Y1 to Y6, involved systematic modifications to enhance performance. Key strategies included extending the conjugated framework, attaching terminal alkyl chains to improve solubility and film morphology, replacing the central electron-deficient core, and fluorinating the end groups. The introduction of a benzothiadiazole (BT) unit in the core of Y6 was a critical modification that improved molecular symmetry and solubility, leading to superior morphology and a significant increase in power conversion efficiency from 14.8% for its predecessor Y3 to 15.7% for Y6.

G BZIC BZIC (Y0) - Benzotriazole Core Y1 Y1 - Expanded Conjugation BZIC->Y1 Framework Extension Y3 Y3 - End-group Fluorination Y1->Y3 Enhanced Electron Affinity Y6 Y6 - Benzothiadiazole Core - Modified Alkyl Chains Y3->Y6 Morphology Optimization

Synthesis of Y6 (BTP-4F)

Reconstructed Synthesis of the Y6 Core (BTP-CHO)

The synthesis of the aldehyde-terminated fused-ring core of Y6 involves several key organometallic and cyclization reactions. The general, reconstructed steps are as follows:

  • Stille Coupling: This step typically involves the coupling of organotin reagents with organic halides to form carbon-carbon bonds, which is a common method for constructing complex aromatic systems.

  • Double Intramolecular Cadogan Reductive Cyclization: This reaction is used to form the pyrrole rings within the fused core structure. It often requires high temperatures and a reducing agent like triethyl phosphite. More recent methods suggest the use of an oxo-molybdenum catalyst for milder reaction conditions.

  • N-Alkylation: Alkyl chains are introduced onto the nitrogen atoms of the pyrrole rings to enhance solubility and influence the material's morphology.

  • Vilsmeier-Haack Formylation: This reaction introduces the aldehyde groups at the terminal positions of the fused core, yielding the BTP-CHO precursor.

Final Knoevenagel Condensation

The final step in the synthesis of Y6 is a Knoevenagel condensation between the aldehyde-terminated core (BTP-CHO) and the active methylene compound, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.

Experimental Protocol:

A representative protocol for the Knoevenagel condensation, adapted from the synthesis of a hydroxylated Y6 derivative, is as follows:

  • To a three-necked flask, add the aldehyde-terminated Y6 core (BTP-CHO) (1 eq.), 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2.2 eq.), and chloroform (as solvent).

  • Add a catalytic amount of pyridine.

  • Protect the reaction mixture with a nitrogen atmosphere and reflux for 20 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final Y6 product as a dark blue solid.

An improved, more cost-effective method utilizes boron trifluoride etherate as a catalyst in the presence of acetic anhydride, which can drive the reaction to completion in a much shorter time (e.g., 15 minutes) at room temperature.

G start Precursors stille Stille Coupling start->stille end_group End-group Precursor start->end_group cadogan Cadogan Cyclization stille->cadogan alkylation N-Alkylation cadogan->alkylation formylation Formylation alkylation->formylation btp_cho BTP-CHO (Core) formylation->btp_cho knoevenagel Knoevenagel Condensation btp_cho->knoevenagel end_group->knoevenagel y6 Y6 (BTP-4F) knoevenagel->y6

Properties and Performance of Y6

Y6 exhibits strong and broad absorption in the near-infrared region, with an absorption maximum in the film state at approximately 810 nm, extending to 1100 nm. This characteristic allows for efficient harvesting of solar photons. When blended with a suitable polymer donor, such as PM6 (also known as PBDB-T-2F), Y6 has enabled the fabrication of organic solar cells with power conversion efficiencies exceeding 15.7%.

PropertyValueReference
Chemical Formula C82H86F4N8O2S5
Absorption λmax (Film) ~810 nm
HOMO Energy Level -5.65 eV
LUMO Energy Level -4.10 eV
Optical Bandgap ~1.33 eV
PCE with PM6 (initial report) 15.7%

Experimental Protocols for PM6:Y6 Organic Solar Cell Fabrication and Characterization

Device Fabrication

A common device architecture for a high-performance PM6:Y6 solar cell is the inverted structure: ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.

Protocol:

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15-20 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-40 seconds. Anneal the substrates at 150 °C for 15 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of PM6 and Y6 (e.g., 1:1.2 weight ratio) in chloroform at a total concentration of 16 mg/mL.

    • Add 0.5% (v/v) of 1-chloronaphthalene as a processing additive.

    • Stir the solution at room temperature for at least 3 hours.

    • Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox at around 3000 rpm for 30 seconds.

    • Anneal the film at 90-110 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit a thin layer of PDINO as the ETL.

    • Thermally evaporate an aluminum (Al) or silver (Ag) top electrode (approximately 100 nm) under high vacuum (< 1 x 10⁻⁶ Torr).

G substrate ITO Substrate Cleaning htl PEDOT:PSS Deposition substrate->htl active_layer PM6:Y6 Active Layer Spin-coating htl->active_layer annealing Thermal Annealing active_layer->annealing etl ETL Deposition annealing->etl electrode Electrode Evaporation etl->electrode device Completed Device electrode->device

Device Characterization

Current Density-Voltage (J-V) Characteristics:

  • Measure the J-V characteristics using a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source meter.

  • The key parameters to be extracted are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE):

  • Measure the EQE spectrum using a dedicated system with a monochromatic light source, a chopper, and a lock-in amplifier.

  • The integrated Jsc from the EQE spectrum should be compared with the Jsc obtained from the J-V measurement to validate the results.

Charge Carrier Mobility:

  • Determine the electron and hole mobilities using the space-charge limited current (SCLC) method.

  • Fabricate single-carrier devices with the appropriate architectures (e.g., ITO/PEDOT:PSS/Active Layer/MoOₓ/Ag for hole-only and ITO/ZnO/Active Layer/PDINO/Ag for electron-only).

  • Fit the dark J-V characteristics of these devices to the Mott-Gurney law to extract the mobility values.

Conclusion

The discovery and development of the Y6 non-fullerene acceptor have been a pivotal moment for the field of organic photovoltaics. Its unique molecular design and resulting properties have enabled significant advancements in device performance. This guide provides a foundational understanding of Y6, from its rational design and synthesis to its application in high-efficiency organic solar cells. The detailed protocols offer a practical resource for researchers aiming to reproduce and build upon these groundbreaking achievements. Further innovations in molecular design, synthesis, and device engineering, guided by the principles learned from Y6, will undoubtedly continue to drive the field of organic electronics forward.

References

Unveiling the Photophysical Intricacies of the Y6 Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the fundamental photophysical properties of the high-performance non-fullerene acceptor, Y6, tailored for researchers, scientists, and professionals in drug development and organic electronics.

The Y6 molecule has emerged as a cornerstone in the advancement of organic solar cells, driving power conversion efficiencies to unprecedented levels. Its unique electronic and optical characteristics stem from a complex interplay of light absorption, energy transfer, and excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of Y6, detailing its behavior in both solution and solid-state, and offers standardized protocols for its characterization.

Core Photophysical Parameters of the Y6 Molecule

The remarkable performance of Y6 is underpinned by its distinct photophysical properties. The following tables summarize the key quantitative data for Y6 in both solution and thin-film form, providing a comparative overview for easy reference.

Table 1: Optical Properties of Y6

PropertySolution (in Chloroform)Thin Film
Absorption Maximum (λ_abs) ~730 nm[1]~810 - 825 nm[2]
Emission Maximum (λ_em) ~830 nm~880 - 910 nm
Optical Bandgap (E_g) ~1.51 eV~1.33 - 1.39 eV

Table 2: Electronic Properties and Exciton Dynamics of Y6

PropertyValue (Solution)Value (Thin Film)
HOMO Energy Level -5.53 eV to -5.65 eV[1]-5.50 eV to -5.62 eV
LUMO Energy Level -3.58 eV to -4.1 eV[1]-3.80 eV to -4.05 eV
Singlet Exciton Lifetime (τ_S) ~0.98 ns - 1.2 ns[1]Biphasic: ~220 ps and ~1200 ps
Triplet State Lifetime (τ_T) ~31.5 µsNot definitively determined (fast decay)
Photoluminescence Quantum Yield (PLQY) ~80%~7.5%
Exciton Diffusion Coefficient (D) N/A~0.017 - 0.05 cm²/s

Key Photophysical Processes and Pathways

The journey from light absorption to charge generation in Y6 involves a series of intricate steps. The following diagrams, generated using the DOT language, illustrate these fundamental processes.

Photophysical_Processes cluster_ground_state Ground State (S0) cluster_excited_state Excited States cluster_charge_separation Charge Separation S0 Y6 (S0) S1 Singlet Exciton (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Non-Radiative Decay T1 Triplet Exciton (T1) S1->T1 Intersystem Crossing (ISC) CS Charge-Separated State (Y6+...Y6-) S1->CS Exciton Dissociation T1->S0 Phosphorescence / Non-Radiative Decay

Diagram 1: Fundamental photophysical pathways of the Y6 molecule upon photoexcitation.

The diagram above illustrates the primary events following light absorption by a Y6 molecule. Upon absorbing a photon, the molecule transitions from its ground state (S0) to an excited singlet state (S1). From this state, it can relax back to the ground state via fluorescence (light emission) or non-radiative decay. Alternatively, it can undergo intersystem crossing to a triplet state (T1) or, crucially for photovoltaic applications, dissociate into a charge-separated state.

Exciton_Dynamics_Film S1_initial Initial S1 Population S1_diffused Diffused S1 Excitons S1_initial->S1_diffused Exciton Diffusion Annihilation Singlet-Singlet Annihilation (SSA) S1_diffused->Annihilation High Fluence Decay_Fast Fast Decay (~220 ps) (Trapping/Annihilation) S1_diffused->Decay_Fast Decay_Slow Slow Decay (~1200 ps) (Intrinsic Decay) S1_diffused->Decay_Slow Triplet_Formation Triplet Formation Annihilation->Triplet_Formation Singlet Fission

Diagram 2: Excited-state decay dynamics of Y6 in the solid state (thin film).

In the solid state, the excited-state dynamics of Y6 are more complex. As shown in Diagram 2, after initial excitation, singlet excitons can diffuse through the material. This diffusion can lead to singlet-singlet annihilation at high excitation fluences, a process that can result in the formation of triplet excitons. The observed biphasic decay of the singlet state is attributed to a fast component, likely due to trapping and annihilation, and a slower, intrinsic decay component.

Detailed Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of Y6 is crucial for both fundamental understanding and device optimization. The following sections provide detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λ_abs) of the Y6 molecule in solution and as a thin film.

Methodology:

  • Solution-State Measurement:

    • Sample Preparation: Prepare a dilute solution of Y6 in a high-purity solvent such as chloroform (CHCl₃) or chlorobenzene (CB). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

    • Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

    • Measurement:

      • Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

      • Replace the solvent with the Y6 solution and record the absorption spectrum over a wavelength range of at least 300 nm to 1100 nm.

      • The instrument automatically subtracts the solvent baseline from the sample spectrum.

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) and any vibronic shoulders.

  • Thin-Film Measurement:

    • Substrate Preparation: Clean quartz or glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes to remove any organic residues.

    • Film Deposition: Prepare a solution of Y6 in a suitable solvent (e.g., chloroform) at a concentration of approximately 10 mg/mL. Deposit the thin film onto the prepared substrate using spin-coating. Typical spin-coating parameters are a spin speed of 2000-3000 rpm for 30-60 seconds.

    • Annealing (Optional): The film may be thermally annealed to promote molecular ordering. A typical annealing temperature is 100-150°C for 5-10 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Measurement: Place the substrate with the Y6 film in the sample holder of the spectrophotometer, using a clean, identical substrate as a reference. Record the absorption spectrum over the same wavelength range as the solution measurement.

UV_Vis_Workflow cluster_solution Solution State cluster_film Thin Film State Prep_Sol Prepare Y6 Solution (10⁻⁵ - 10⁻⁶ M in CHCl₃) Baseline_Sol Record Solvent Baseline (Quartz Cuvette) Prep_Sol->Baseline_Sol Measure_Sol Measure Absorption Spectrum (300-1100 nm) Baseline_Sol->Measure_Sol Analysis Data Analysis: Identify λ_abs Measure_Sol->Analysis Prep_Sub Clean Quartz Substrate Depo_Film Spin-Coat Y6 Film (~10 mg/mL solution) Prep_Sub->Depo_Film Anneal Optional: Thermal Annealing Depo_Film->Anneal Measure_Film Measure Absorption Spectrum Anneal->Measure_Film Measure_Film->Analysis

Diagram 3: Experimental workflow for UV-Vis absorption spectroscopy of the Y6 molecule.
Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum and determine the emission maximum (λ_em) of Y6.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp with a monochromator) and an emission detector (e.g., a photomultiplier tube or a CCD).

  • Solution-State Measurement:

    • Sample Preparation: Use the same dilute solution prepared for UV-Vis absorption measurements.

    • Measurement:

      • Set the excitation wavelength to a value where Y6 absorbs strongly but is away from the main absorption peak to minimize inner filter effects (e.g., 600 nm for a solution with λ_abs at 730 nm).

      • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 750 nm to 1200 nm).

  • Thin-Film Measurement:

    • Sample Preparation: Use the same thin film prepared for UV-Vis measurements.

    • Measurement:

      • Mount the sample in the spectrofluorometer at an angle (e.g., 45°) to the excitation beam to minimize reflected light reaching the detector.

      • Set the excitation wavelength (e.g., 700 nm for a film with λ_abs at 825 nm).

      • Record the emission spectrum.

Transient Absorption Spectroscopy (TAS)

Objective: To investigate the dynamics of excited states, including singlet exciton decay, triplet formation, and charge carrier generation.

Methodology:

  • Instrumentation: A pump-probe transient absorption spectrometer. This typically consists of an amplified femtosecond laser system (e.g., Ti:Sapphire), an optical parametric amplifier (OPA) to generate the pump pulse, and a white-light continuum generator for the probe pulse.

  • Sample Preparation: Prepare samples (solution or thin film) as described for UV-Vis and PL spectroscopy. The concentration or film thickness should be optimized to have an optical density of approximately 0.3-0.6 at the pump wavelength.

  • Measurement:

    • Pump Excitation: Excite the sample with a femtosecond pump pulse at a wavelength where Y6 absorbs (e.g., 800 nm). The pump fluence should be kept low (e.g., < 10 µJ/cm²) to avoid excessive singlet-singlet annihilation.

    • Probe Pulse: A time-delayed white-light continuum probe pulse is passed through the excited volume of the sample.

    • Data Acquisition: The change in absorbance (ΔA) of the probe pulse is measured as a function of wavelength and the time delay between the pump and probe pulses. This provides a 2D map of ΔA(λ, t).

  • Data Analysis:

    • Spectral Features: Identify the different spectral features, such as ground-state bleaching (GSB), stimulated emission (SE), and photoinduced absorption (PIA) from excited states (singlet, triplet, or charge carriers).

    • Kinetic Traces: Extract the kinetic traces at specific wavelengths corresponding to the different species.

    • Global Analysis: Fit the kinetic traces to a multi-exponential decay model to determine the lifetimes of the various excited-state processes.

TAS_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Femtosecond Laser OPA OPA (Pump Pulse) Laser->OPA WLC White-Light Continuum (Probe Pulse) Laser->WLC Sample Y6 Sample (Solution or Film) OPA->Sample Pump WLC->Sample Probe Detector Detector Sample->Detector Excite Excite with Pump Pulse Probe Probe with Time-Delayed White-Light Pulse Excite->Probe Measure_DeltaA Measure ΔA(λ, t) Probe->Measure_DeltaA Identify_Features Identify GSB, SE, PIA Measure_DeltaA->Identify_Features Extract_Kinetics Extract Kinetic Traces Identify_Features->Extract_Kinetics Fit_Lifetimes Fit Decay Lifetimes Extract_Kinetics->Fit_Lifetimes

Diagram 4: Workflow for transient absorption spectroscopy (TAS) of the Y6 molecule.

This guide provides a foundational understanding of the key photophysical properties of the Y6 molecule and standardized protocols for their characterization. By employing these methodologies, researchers can obtain reliable and comparable data, facilitating further advancements in the design and application of high-performance organic electronic materials.

References

electronic and optical properties of Y6 acceptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic and Optical Properties of the Y6 Acceptor

Introduction

In the field of organic photovoltaics (OPVs), the development of novel materials is paramount to enhancing power conversion efficiencies (PCEs) and enabling widespread adoption. The non-fullerene acceptor (NFA) Y6, also known as BTP-4F, represents a landmark achievement in this pursuit.[1][2] Since its emergence, Y6 and its derivatives have propelled single-junction OPV efficiencies to unprecedented levels, exceeding 18%.[3][4] This is largely attributed to its unique electronic and optical properties, which overcome many limitations of traditional fullerene-based acceptors.[1]

Y6 possesses a distinct A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) molecular architecture, featuring a fused-ring, electron-deficient core. This structure facilitates strong light absorption in the near-infrared (NIR) region, tunable energy levels for optimal device performance, and high charge carrier mobility. This guide provides a comprehensive technical overview of the core electronic and optical properties of the Y6 acceptor, details the experimental protocols used for its characterization, and illustrates the fundamental processes governing its function in photovoltaic devices.

Molecular Structure of Y6

The remarkable properties of Y6 stem from its sophisticated molecular design. It is a highly conjugated, electron-deficient organic semiconductor with an A-DA'D-A configuration.

  • Chemical Identity : Y6 is chemically named 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, with the chemical formula C₈₂H₈₆F₄N₈O₂S₅.

  • Core Structure (DA'D) : The central core is a ladder-type, fused-ring system based on dithienothiophen[3,2-b]pyrrolobenzothiadiazole. This core features an electron-deficient benzothiadiazole (BT) unit (the A' component) fused with electron-rich thiophene and N-alkyl pyrrole units (the D components). This design preserves conjugation while tuning the molecule's electron affinity.

  • End Groups (A) : The molecule is terminated by two electron-deficient 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) units. These strong electron-withdrawing groups enhance optical absorption and promote the intermolecular interactions necessary for efficient charge transport.

  • Side Chains : Y6 is functionalized with long, branched alkyl side chains. These chains are crucial for ensuring good solubility in common organic solvents, which is essential for solution-based device fabrication, and for influencing the molecular packing in the solid state.

Electronic Properties

The electronic properties of Y6 are fundamental to its performance as an acceptor in organic solar cells. The energy levels of its frontier molecular orbitals (HOMO and LUMO) and its ability to transport electrons are key determinants of device efficiency.

PropertyValueUnit
Highest Occupied Molecular Orbital (HOMO) -5.65eV
Lowest Unoccupied Molecular Orbital (LUMO) -4.10eV
Electrochemical Bandgap 1.55eV
Electron Mobility (μe) 10⁻⁴ - 3cm²/Vs
Hole Mobility (μh) ~1.8 x 10⁻⁴cm²/Vs

The LUMO energy level of -4.10 eV is well-positioned to accept electrons from a wide range of common polymer donors, such as PM6. The relatively high HOMO level of -5.65 eV contributes to a narrow bandgap, which is essential for its near-infrared absorption. Y6 exhibits excellent electron mobility, with reported values spanning several orders of magnitude depending on the measurement technique and film processing conditions. Some studies have reported exceptionally high electron mobilities of over 2.4 cm² V⁻¹ s⁻¹. It also demonstrates ambipolar behavior, with the ability to transport holes, although it functions primarily as an n-type semiconductor in OPVs.

Optical Properties

A defining feature of Y6 is its strong and broad absorption spectrum that extends into the near-infrared region, allowing Y6-based solar cells to harvest a larger portion of the solar spectrum compared to devices using many other acceptors.

PropertyValueUnit
Absorption Maximum (in Chloroform Solution) ~730nm
Absorption Maximum (in Thin Film) ~810nm
Absorption Onset (in Thin Film) ~930 - 1100nm
Optical Bandgap (Eg) ~1.33eV
Molar Extinction Coefficient (ε) ~1 x 10⁵M⁻¹cm⁻¹

In dilute solutions, Y6 shows a primary absorption peak around 730 nm. When cast into a thin film, strong intermolecular interactions and molecular aggregation cause a significant red-shift in the absorption maximum to approximately 810 nm. This aggregation is crucial for efficient charge transport in the solid state. The absorption profile of Y6 is highly complementary to that of donor polymers like PM6, which typically absorb in the visible region (400-600 nm), enabling the blended active layer to utilize a wide range of solar photons.

Device Physics: Charge Generation and Transport

The high efficiency of Y6-based solar cells is a direct result of an efficient multi-step process that converts photons into electrical current. This workflow involves the creation of excitons, their separation into free charges at the donor-acceptor interface, and the subsequent transport of these charges to the electrodes.

G cluster_device Active Layer (PM6:Y6 Blend) cluster_transport 6. Charge Transport cluster_collection 7. Charge Collection Photon 1. Photon Absorption Exciton 2. Exciton Generation (in Donor or Acceptor) Photon->Exciton Diffusion 3. Exciton Diffusion to D-A Interface Exciton->Diffusion Transfer 4. Charge Transfer (CT State Formation) Diffusion->Transfer Separation 5. Charge Separation (Free Carrier Generation) Transfer->Separation Electron Electron Transport (via Y6 LUMO) Separation->Electron Hole Hole Transport (via Donor HOMO) Separation->Hole Cathode Cathode (e⁻) Electron->Cathode Anode Anode (h⁺) Hole->Anode

Workflow of charge generation and transport in a Y6-based bulk heterojunction solar cell.

The process begins with the absorption of a photon by either the donor or Y6, creating a bound electron-hole pair known as an exciton. This exciton diffuses to the interface between the donor and acceptor domains. At the interface, the exciton dissociates: the electron is transferred to the LUMO of Y6, and the hole remains on the HOMO of the donor, forming an interfacial charge-transfer (CT) state. Finally, these charges separate and are transported through the percolating pathways of the acceptor (for electrons) and donor (for holes) materials to be collected at the cathode and anode, respectively.

Experimental Characterization Protocols

A suite of experimental techniques is employed to determine the electronic and optical properties of Y6 and to fabricate and test photovoltaic devices.

G cluster_synthesis Material Preparation cluster_characterization Property Characterization cluster_fabrication Device Fabrication & Testing Synthesis Synthesis of Y6 Purification Purification & Structural Verification (NMR, Mass Spec) Synthesis->Purification Optical Optical Properties (UV-Vis, PL Spectroscopy) Purification->Optical Electrochem Electronic Properties (Cyclic Voltammetry) Purification->Electrochem Mobility Mobility Measurement (SCLC, FET) Optical->Mobility Electrochem->Mobility Morphology Film Morphology (AFM, GIWAXS) Mobility->Morphology OPV OPV Device Fabrication & Performance Testing Morphology->OPV

Typical experimental workflow for the characterization of a non-fullerene acceptor.

A. UV-Visible (UV-Vis) Spectroscopy

  • Objective : To determine the light absorption properties, including the absorption range and optical bandgap.

  • Methodology :

    • Solution State : A dilute solution of Y6 is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) at a known concentration (e.g., 10⁻⁵ M). The solution is placed in a quartz cuvette.

    • Thin Film State : A thin film of Y6 is deposited onto a transparent substrate (e.g., quartz glass) using a technique like spin-coating.

    • Measurement : The absorbance or transmittance of the sample is measured over a range of wavelengths (typically 300-1200 nm) using a spectrophotometer.

    • Analysis : The optical bandgap (Eg) is estimated from the onset of absorption (λonset) in the thin film spectrum using the equation Eg = 1240 / λonset.

B. Cyclic Voltammetry (CV)

  • Objective : To determine the electrochemical properties, from which the HOMO and LUMO energy levels are estimated.

  • Methodology :

    • Setup : A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Sample Preparation : A thin film of Y6 is drop-cast or spin-coated onto the working electrode. The measurement is conducted in a solution containing an inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

    • Measurement : The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is scanned to observe both the oxidation (for HOMO) and reduction (for LUMO) processes. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal or external standard for calibration.

    • Analysis : The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, respectively, relative to the vacuum level, using empirical formulas referenced to the ferrocene standard.

C. Charge Carrier Mobility Measurements

  • Objective : To quantify the efficiency of charge transport through the material.

  • Methodology (Space-Charge Limited Current - SCLC) :

    • Device Fabrication : An electron-only device is fabricated with a structure of ITO/ZnO/Y6/Ca/Al. The ZnO and Ca layers act as electron-selective contacts.

    • Measurement : A voltage is applied across the device, and the resulting current density (J) is measured.

    • Analysis : The current density-voltage (J-V) curve is plotted. In the SCLC regime, the current follows the Mott-Gurney law, J ∝ V². The electron mobility (μe) is extracted by fitting the J-V data in the SCLC region to the equation: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the vacuum permittivity, εᵣ is the dielectric constant of the material, V is the voltage, and L is the thickness of the active layer.

Conclusion

The Y6 acceptor has fundamentally altered the landscape of organic photovoltaics. Its meticulously engineered A-DA'D-A structure provides an exceptional combination of strong near-infrared absorption, optimal energy levels, and high electron mobility. These characteristics collectively minimize voltage losses and maximize current generation, leading to state-of-the-art power conversion efficiencies. The comprehensive understanding of its properties, facilitated by the experimental protocols detailed herein, continues to guide the rational design of next-generation acceptor materials, pushing the boundaries of organic solar cell performance and bringing the technology closer to commercial viability.

References

Y6 Molecule: A Technical Guide to its HOMO-LUMO Energy Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the Y6 molecule, a prominent non-fullerene acceptor in the field of organic electronics. This document details the quantitative values of these energy levels, the experimental methodologies for their determination, and visual representations of the experimental workflows.

Introduction to the Y6 Molecule

The Y6 molecule, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a key material in the advancement of organic photovoltaics (OPVs). Its unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure, featuring a fused ladder-type electron-deficient core, contributes to its low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cell applications. The performance of OPV devices is intrinsically linked to the energy levels of the donor and acceptor materials, making the precise determination of the HOMO and LUMO levels of Y6 a critical aspect of device engineering and optimization.

Quantitative Data: HOMO and LUMO Energy Levels of Y6

The HOMO and LUMO energy levels of the Y6 molecule have been determined by various experimental and theoretical methods. The table below summarizes the reported values from different sources, providing a comparative overview.

HOMO (eV)LUMO (eV)Method of DeterminationReference
-5.65-4.10Cyclic Voltammetry[1]
-5.5-4.05Cyclic Voltammetry[4]
-5.36-3.98Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS)
-5.47-4.09Density Functional Theory (DFT)
-5.52-4.09Density Functional Theory (DFT)

Note: The values obtained from theoretical calculations such as DFT can vary depending on the functional and basis set used.

Experimental Protocols for HOMO and LUMO Level Determination

The experimental determination of the HOMO and LUMO energy levels of organic semiconductor molecules like Y6 primarily relies on electrochemical and spectroscopic techniques. The two most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation:

    • A solution of the Y6 molecule is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of Y6 is typically in the millimolar range, while the electrolyte concentration is significantly higher (e.g., 0.1 M).

    • Alternatively, a thin film of Y6 can be drop-casted or spin-coated onto a working electrode.

  • Electrochemical Cell Setup:

    • A three-electrode system is employed, consisting of:

      • Working Electrode: A glassy carbon or platinum electrode, either bare or coated with the Y6 film.

      • Reference Electrode: A standard reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

      • Counter Electrode: A platinum wire or foil.

    • The electrodes are immersed in the prepared solution, and the cell is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement Procedure:

    • The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential.

    • The current response of the system is recorded as a function of the applied potential, resulting in a cyclic voltammogram.

    • The scan is performed over a potential range that encompasses the oxidation and reduction events of the Y6 molecule.

  • Data Analysis and Calculation:

    • The onset potentials for the first oxidation (Eox) and the first reduction (Ered) are determined from the cyclic voltammogram.

    • The HOMO and LUMO energy levels are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:

      • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

    • Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons. It directly probes the occupied electronic states, providing a direct measurement of the HOMO level.

Methodology:

  • Sample Preparation:

    • A thin film of the Y6 molecule is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or gold) under ultra-high vacuum (UHV) conditions. The film thickness is typically in the range of a few nanometers to ensure a clear signal and avoid charging effects.

  • Instrumentation and Measurement:

    • The sample is placed in a UHV chamber and irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).

    • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

    • A negative bias is often applied to the sample to separate the sample and analyzer cutoff edges, allowing for the determination of the work function.

  • Data Analysis and Calculation:

    • The UPS spectrum shows the intensity of emitted photoelectrons as a function of their binding energy.

    • The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. This onset corresponds to the energy difference between the Fermi level of the substrate and the HOMO level of the organic semiconductor.

    • The ionization potential (IP) of the material, which is the energy required to remove an electron from the HOMO level to the vacuum level, can be calculated from the full width of the spectrum (from the Fermi edge to the secondary electron cutoff).

    • The LUMO level is not directly measured by UPS but can be estimated by adding the optical bandgap (Eg), determined from UV-Vis absorption spectroscopy, to the experimentally determined HOMO level:

      • ELUMO = EHOMO + Eg

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the HOMO and LUMO energy levels of the Y6 molecule using Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

G Cyclic Voltammetry Workflow for Y6 HOMO/LUMO Determination cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Y6 Solution (Solvent + Supporting Electrolyte) setup_electrodes Assemble Three-Electrode System (Working, Reference, Counter) prep_solution->setup_electrodes prep_film Or Prepare Y6 Thin Film on Working Electrode prep_film->setup_electrodes purge_cell Purge with Inert Gas (Ar or N2) setup_electrodes->purge_cell run_cv Perform Cyclic Voltammetry Scan purge_cell->run_cv record_data Record Current vs. Potential run_cv->record_data determine_potentials Determine Onset Oxidation (Eox) and Reduction (Ered) Potentials record_data->determine_potentials calibrate Calibrate against Ferrocene (Fc/Fc+) Standard determine_potentials->calibrate calculate_levels Calculate HOMO and LUMO Levels calibrate->calculate_levels

Caption: Workflow for HOMO/LUMO determination of Y6 using Cyclic Voltammetry.

G UPS Workflow for Y6 HOMO/LUMO Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_film Deposit Y6 Thin Film on Conductive Substrate (UHV) irradiate Irradiate with UV Light (He I or He II) prep_film->irradiate analyze_electrons Measure Kinetic Energy of Photoelectrons irradiate->analyze_electrons determine_homo Determine HOMO Level from Valence Band Onset analyze_electrons->determine_homo calculate_lumo Estimate LUMO Level (EHOMO + Eg) determine_homo->calculate_lumo measure_bandgap Measure Optical Bandgap (Eg) from UV-Vis Spectroscopy measure_bandgap->calculate_lumo

Caption: Workflow for HOMO/LUMO determination of Y6 using UPS and UV-Vis.

Conclusion

The accurate determination of the HOMO and LUMO energy levels of the Y6 molecule is fundamental for understanding and optimizing its performance in organic electronic devices. This guide has provided a consolidated summary of reported energy level values and detailed the primary experimental methodologies, namely Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy, used for their characterization. The provided workflows offer a clear and logical overview of the experimental processes, serving as a valuable resource for researchers in the field. A thorough understanding of these properties and measurement techniques is essential for the rational design of next-generation organic solar cells with enhanced efficiency and stability.

References

Charge Transport in Y6-Based Organic Solar Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the non-fullerene acceptor Y6 has marked a significant milestone in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies to unprecedented levels. Understanding the intricate mechanisms of charge transport within Y6-based bulk heterojunction (BHJ) devices is paramount for further material design and device optimization. This technical guide provides a comprehensive overview of the charge transport processes in these systems, detailing the key steps from light absorption to charge extraction.

The Core Mechanism: From Excitons to Free Charges

The operation of a Y6-based organic solar cell is a multi-step process that involves the generation, separation, transport, and collection of charge carriers. The unique molecular structure of Y6, characterized by an A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) framework, endows it with strong near-infrared absorption and excellent charge transport properties. In a typical BHJ device, Y6 is blended with a polymer donor, such as PM6, creating a nanoscale interpenetrating network of donor and acceptor domains.

Exciton Generation and Dissociation

Upon illumination, both the donor and acceptor materials absorb photons, creating tightly bound electron-hole pairs known as excitons. These excitons must diffuse to the donor-acceptor interface to be separated. A key feature of Y6-based systems is their ability to achieve efficient charge separation even with a small energy offset between the donor and acceptor materials.

Several factors contribute to this efficient exciton dissociation:

  • Formation of Y6 Excimer-like States: Studies have identified the formation of Y6 excimer-like states that can efficiently dissociate into charge-transfer (CT) states with larger electron-hole separation distances compared to conventional interfacial CT states.[1]

  • Delocalized Excitonic States: Evidence suggests that free charge carriers in PM6:Y6 blends can be generated from delocalized excitonic states without the prerequisite of forming conventional interfacial CT states.[2]

  • Polarized Local Excitons: Nonadiabatic molecular dynamics simulations have revealed a five-step charge transfer process where polarized local excitons play a crucial role in reducing the Coulomb attraction between electrons and holes, thereby facilitating exciton dissociation.[3]

  • Intrinsic Charge Generation in Y6: Remarkably, neat Y6 films have been shown to intrinsically generate free charges, a property not commonly observed in other organic semiconductors. This is attributed to the unique packing of Y6 molecules which leads to strong electronic coupling.[4]

Charge Transport and Recombination

Once the excitons are dissociated into free electrons and holes, they are transported through the acceptor and donor domains, respectively, towards the corresponding electrodes. The efficiency of this process is determined by the charge carrier mobility of the materials and the morphology of the blend.

Charge Carrier Mobility: Y6 exhibits ambipolar charge transport, meaning it can efficiently transport both electrons and holes. This balanced transport is crucial for minimizing charge recombination and achieving high fill factors in solar cell devices. The electron mobility in Y6-based devices is generally high, often in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. The unique π-π stacking of Y6 molecules facilitates efficient three-dimensional charge transport networks.

Recombination: Charge recombination is a major loss mechanism in organic solar cells. In Y6-based devices, both geminate and non-geminate recombination can occur.

  • Geminate Recombination: This occurs when the initially separated electron and hole at the interface recombine before they can escape their mutual Coulombic attraction. The rate of geminate recombination of the ¹CT state to the ground state can be on the order of 10¹⁰ s⁻¹.

  • Non-geminate (Bimolecular) Recombination: This involves the recombination of free electrons and holes from different excitons as they travel through the bulk of the material. Slowing down this process is critical for high device performance.

The morphology of the donor-acceptor blend plays a critical role in dictating the balance between charge transport and recombination. Optimized morphologies with well-defined, interpenetrating donor and acceptor domains provide continuous pathways for charge transport to the electrodes, thereby reducing the likelihood of recombination.

Quantitative Data on Charge Transport Parameters

The following tables summarize key quantitative data related to charge transport in Y6-based devices, compiled from various studies.

ParameterMaterial SystemValueMeasurement TechniqueCitation
Electron Mobility (μe) Neat Y66.5 x 10⁻⁴ cm² V⁻¹ s⁻¹SCLC
PM6:Y6 (10 wt% PM6)-SCLC
Neat Y6> 0.3-0.4 cm²/(V⋅s)TFT
Y6-NO₂ (modified)5.87 x 10⁻¹ cm² V⁻¹ s⁻¹Theoretical
PM6:Y6 (optimized)~10⁻³ cm² V⁻¹ s⁻¹SCLC
Hole Mobility (μh) Neat Y61.8 x 10⁻⁴ cm² V⁻¹ s⁻¹SCLC
PM6:Y6 (10 wt% PM6)-SCLC
PBDB-TF:Y6 (annealed)Increased by at least 2-foldSCLC
Out-of-Plane Mobility PM6:Y6 (110°C annealed)2.40 cm² V⁻¹ s⁻¹TRTS
In-Plane Mobility PM6:Y6 (110°C annealed)0.41 cm² V⁻¹ s⁻¹TRTS
Exciton Diffusion Coefficient Neat Y66.8 x 10⁻³ cm² s⁻¹-
PTQ101.3 x 10⁻³ cm² s⁻¹-
Exciton Lifetime Y6 solution0.98 nsTRPL
Y6 film0.8 nsTRPL
Intrinsic Radiative Decay Lifetime Y6 solution1.3 nsTRPL
Y6 film10.5 nsTRPL
¹CT → GS Nonradiative Decay Rate PM6:Y6~3.0 x 10⁸ s⁻¹Theoretical

Experimental Protocols

Detailed characterization of charge transport mechanisms relies on a suite of sophisticated experimental techniques. Below are the methodologies for key experiments cited in the study of Y6-based devices.

Device Fabrication for Characterization

A typical device structure for studying the photovoltaic properties of a PM6:Y6 blend is: ITO / PEDOT:PSS / PM6:Y6 Active Layer / PDINO / Al

The active layer is often spin-coated from a solution of PM6 and Y6 in a suitable solvent like chloroform or chlorobenzene, sometimes with additives to control the morphology. The thickness and composition of the active layer, as well as post-deposition treatments like thermal annealing, are critical parameters that are optimized to achieve the best device performance.

Transient Absorption Spectroscopy (TAS)

Purpose: To probe the dynamics of excited states, including excitons and charge carriers, on ultrafast timescales (femtoseconds to nanoseconds).

Methodology:

  • Sample Preparation: Thin films of the material (neat or blend) are prepared on a transparent substrate (e.g., quartz).

  • Excitation (Pump): A short laser pulse (the "pump" beam) with a specific wavelength is used to excite the sample. For selective excitation of Y6 in a PM6:Y6 blend, a wavelength in the near-infrared (e.g., 750 nm or 800 nm) is often used.

  • Probing: A second, broadband, and time-delayed laser pulse (the "probe" beam) is passed through the excited spot on the sample.

  • Detection: The change in the absorption of the probe beam (ΔA) is measured as a function of wavelength and the time delay between the pump and probe pulses.

  • Data Analysis: The resulting transient absorption spectra provide information about the formation and decay of different species. For example, the growth of a signal corresponding to the donor's ground state bleach can indicate hole transfer from the acceptor to the donor.

Time-Resolved Photoluminescence (TRPL)

Purpose: To measure the decay dynamics of photoluminescence (PL), providing insights into exciton lifetime and charge transfer efficiency.

Methodology:

  • Sample Preparation: Similar to TAS, thin films are prepared on a suitable substrate.

  • Excitation: The sample is excited by a pulsed laser with a repetition rate that allows the PL to decay completely between pulses.

  • Detection: The emitted photons are collected and detected by a sensitive, time-resolving detector (e.g., a streak camera or a time-correlated single-photon counting system).

  • Data Analysis: The PL intensity is plotted as a function of time after the excitation pulse. The decay kinetics can be fitted to exponential functions to extract lifetimes. In a donor-acceptor blend, efficient charge transfer will lead to a significant quenching of the PL and a shorter PL lifetime compared to the neat materials.

Space-Charge-Limited Current (SCLC) Measurements

Purpose: To determine the charge carrier mobility (both electrons and holes) in the bulk of the material.

Methodology:

  • Device Fabrication: Single-carrier devices are fabricated.

    • Hole-only device: A typical structure is ITO / PEDOT:PSS / Active Layer / MoO₃ / Ag . Here, PEDOT:PSS serves as an efficient hole injection layer, and MoO₃ acts as an electron blocking layer.

    • Electron-only device: A common structure is ITO / ZnO / Active Layer / PDINN / Ag . ZnO is used as an electron injection layer, and PDINN can be used as a hole blocking layer.

  • Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: At higher voltages, the current becomes space-charge limited, and the J-V characteristics follow the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the voltage, and L is the thickness of the active layer. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to charge transport in Y6-based devices.

ChargeGenerationPathway cluster_0 Photon Absorption cluster_1 Exciton Formation cluster_2 Interfacial Processes cluster_3 Charge Separation & Transport cluster_4 Charge Collection Photon Photon (hν) Exciton_D Donor Exciton (D) Photon->Exciton_D Exciton_A Acceptor Exciton (A) Photon->Exciton_A CT_State Charge Transfer State (D⁺-A⁻) Exciton_D->CT_State Electron Transfer Exciton_A->CT_State Hole Transfer Free_Hole Free Hole (h⁺) in Donor CT_State->Free_Hole Free_Electron Free Electron (e⁻) in Acceptor CT_State->Free_Electron Anode Anode Free_Hole->Anode Transport Cathode Cathode Free_Electron->Cathode Transport

Caption: Charge Generation and Transport Pathway in a Y6-Based BHJ Solar Cell.

TAS_Workflow cluster_0 Light Source & Optics cluster_1 Sample Interaction cluster_2 Detection Laser Femtosecond Laser BeamSplitter Beam Splitter Laser->BeamSplitter DelayStage Optical Delay Stage BeamSplitter->DelayStage Pump Beam WhiteLightGen White Light Generation BeamSplitter->WhiteLightGen Probe Beam NOPA NOPA/OPA DelayStage->NOPA Pump Beam Sample Y6-based Sample NOPA->Sample WhiteLightGen->Sample Spectrometer Spectrometer/Detector Sample->Spectrometer Computer Data Acquisition Spectrometer->Computer

Caption: Experimental Workflow for Transient Absorption Spectroscopy (TAS).

SCLC_Methodology cluster_0 Device Fabrication cluster_1 Measurement cluster_2 Data Analysis HoleOnly Hole-Only Device (e.g., ITO/PEDOT:PSS/Active Layer/MoO₃/Ag) JV_Measurement Measure Current Density (J) vs. Voltage (V) in Dark HoleOnly->JV_Measurement ElectronOnly Electron-Only Device (e.g., ITO/ZnO/Active Layer/PDINN/Ag) ElectronOnly->JV_Measurement Plotting Plot log(J) vs. log(V) JV_Measurement->Plotting MottGurney Identify SCLC region (slope ≈ 2) Plotting->MottGurney MobilityCalc Calculate Mobility (μ) using Mott-Gurney Law MottGurney->MobilityCalc

References

The Architectural Ingenuity of Y6: A Deep Dive into the Molecular Design and Rationale of its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the non-fullerene acceptor Y6 has marked a paradigm shift in the field of organic solar cells (OSCs), propelling power conversion efficiencies to unprecedented levels. This technical guide provides an in-depth exploration of the molecular design principles and the underlying scientific rationale that govern the remarkable performance of Y6 and its burgeoning family of derivatives. We will dissect the core structural motifs, analyze the impact of targeted chemical modifications, and present a comprehensive overview of the structure-property relationships that are crucial for the rational design of next-generation organic photovoltaic materials.

The Y6 Core Architecture: A Blueprint for High Performance

The Y6 molecule is a testament to the power of rational molecular engineering. Its A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure is the cornerstone of its success. This architecture features a fused central core composed of a donor-acceptor-donor (DA'D) unit, flanked by two electron-withdrawing acceptor end groups.[1][2]

Several key features of the Y6 framework contribute to its outstanding photovoltaic properties:

  • Fused Donor-Acceptor-Donor (DA'D) Core: Unlike previous acceptor designs, Y6 incorporates an electron-deficient unit within its fused-ring backbone. This DA'D framework enhances intermolecular stacking and promotes favorable π-π interactions, which are critical for efficient charge transport.[1][2]

  • Fluorinated End Groups: The terminal acceptor units of Y6 are typically fluorinated. This strategic fluorination serves multiple purposes: it lowers the molecule's energy levels for better energetic alignment with donor polymers like PM6, and it can induce stronger intermolecular interactions, further improving charge mobility.[1]

  • Curved Molecular Geometry: The unique "banana" shape of the Y6 molecule facilitates the formation of a twisted transport channel and a slipped packing motif. This three-dimensional arrangement is believed to be advantageous for charge transport compared to more planar molecules.

Rational Design of Y6 Derivatives: Strategies for Performance Enhancement

The modular nature of the Y6 scaffold has enabled researchers to develop a vast library of derivatives with fine-tuned properties. The primary strategies for modifying the Y6 structure can be categorized as follows:

  • Backbone Reformation: This involves altering the chemical composition of the fused core. A notable example is the substitution of sulfur atoms with selenium in the benzothiadiazole (BT) or thieno[3,2-b]thiophene (TT) units. This modification can lead to a redshift in the absorption spectrum, allowing the solar cell to harvest a broader range of sunlight and thereby increase the short-circuit current density (Jsc).

  • Side-Chain Engineering: The alkyl side chains attached to the nitrogen atoms of the core play a crucial role in solubility and molecular packing. Modifying the length and branching of these chains can significantly impact the morphology of the donor-acceptor blend and, consequently, the device performance. For instance, introducing unsaturated alkyl chains has been shown to improve molecular packing and lead to highly efficient additive-free organic solar cells.

  • Terminal Group Modification: The end-capping acceptor units can be systematically altered to modulate the molecule's electronic properties. This includes both symmetric and asymmetric modifications. Asymmetric Y6 derivatives, with two different end groups, can exhibit stronger binding energies and higher dipole moments, influencing intermolecular interactions and potentially improving device performance. The electron-withdrawing strength of the end groups directly impacts the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a key parameter for optimizing the open-circuit voltage (Voc).

The following diagram illustrates the key molecular design strategies for Y6 derivatives.

Y6_Derivatives_Design_Strategies Molecular Design Strategies for Y6 Derivatives cluster_Strategies Modification Strategies cluster_Properties Impacted Properties cluster_Performance Device Performance Metrics Y6_Core Y6 Core (A-DA'D-A) Backbone Backbone Reformation Y6_Core->Backbone Alter Fused Core (e.g., Se substitution) Side_Chain Side-Chain Engineering Y6_Core->Side_Chain Modify Alkyl Chains (e.g., unsaturation) Terminal_Group Terminal Group Modification Y6_Core->Terminal_Group Vary End Groups (symmetric/asymmetric) Absorption Absorption Spectrum Backbone->Absorption Packing Molecular Packing Side_Chain->Packing Energy_Levels Energy Levels (HOMO/LUMO) Terminal_Group->Energy_Levels Voc Voc Energy_Levels->Voc Jsc Jsc Absorption->Jsc Transport Charge Transport Packing->Transport FF FF Transport->FF PCE PCE Voc->PCE Jsc->PCE FF->PCE

Caption: Key molecular design strategies for Y6 derivatives and their impact on material properties and device performance.

Quantitative Performance Data of Y6 and its Derivatives

The table below summarizes the photovoltaic performance of Y6 and several of its notable derivatives when blended with the polymer donor PM6. This data highlights the impact of different molecular modifications on the key device parameters.

AcceptorDonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Y6 PM6~0.83-0.86~25-27~74-7615.7
BTP-4F-12 PM6---16.4
Y6-16:CFB (Ternary) PM60.8627.32-17.83
Y6-16:CMB (Ternary) PM60.87-74.7117.44
L8-BO D18--83.220.9
L8-BO-X PM1---21
YBO-FO PM6---15.01
D18:Y6 D18---18.22
BTP-S2 PM6---16.37
Y6Se --~28->17
CH1007 --~28->17
BTP-H15 (binary) ----18.46
BTP-H15 (ternary) ----19.36

Experimental Protocols

Synthesis of Y6 Derivatives

The synthesis of Y6 and its derivatives typically involves a multi-step process. A general synthetic route is outlined below. The synthesis of the fused DA'D core often utilizes a Cadogan-Sundberg indole synthesis. The final step to attach the end groups is commonly a Knoevenagel condensation reaction.

Y6_Synthesis_Workflow General Synthesis Workflow for Y6 Derivatives Start Starting Materials Core_Formation Fused DA'D Core Formation (e.g., Stille Coupling, Cadogan-Sundberg) Start->Core_Formation Core_Aldehyde Core with Aldehyde Groups Core_Formation->Core_Aldehyde Knoevenagel Knoevenagel Condensation Core_Aldehyde->Knoevenagel End_Groups Acceptor End Groups (e.g., IC-2F) End_Groups->Knoevenagel Purification Purification (e.g., Column Chromatography) Knoevenagel->Purification Final_Product Final Y6 Derivative Purification->Final_Product OSC_Fabrication_Workflow Inverted Organic Solar Cell Fabrication Workflow Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI water, Acetone, IPA) Substrate->Cleaning ETL Electron Transport Layer (ETL) Deposition (e.g., ZnO by spin-coating) Cleaning->ETL Active_Layer Active Layer Deposition (PM6:Y6 derivative blend in Chloroform via spin-coating) ETL->Active_Layer HTL Hole Transport Layer (HTL) Deposition (e.g., MoO3 by thermal evaporation) Active_Layer->HTL Electrode Top Electrode Deposition (e.g., Ag by thermal evaporation) HTL->Electrode Encapsulation Device Encapsulation Electrode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

References

A Technical Guide to the Theoretical and Computational Modeling of Y6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y6, a standout non-fullerene acceptor (NFA), has become a cornerstone in the advancement of organic solar cells (OSCs).[1] Its chemical name is 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, and it is also known as BTP-4F.[1] The molecule features a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design incorporates a ladder-type, electron-deficient core that results in a low bandgap and high electron affinity, which are critical for efficient charge separation and transport. Y6's development has been a significant factor in pushing the power conversion efficiencies (PCEs) of OSCs to over 18%.

Unlike traditional fullerene acceptors, Y6 offers tunable energy levels and broad absorption into the near-infrared spectrum, with an absorption maximum around 810 nm that extends to 1100 nm. When blended with polymer donors like PM6, Y6 enables the fabrication of highly efficient organic photovoltaic devices. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the structure-property relationships that underpin Y6's remarkable performance. These computational models have provided deep insights into its electronic structure, optical properties, and the photophysical processes that govern device efficiency.

Computational Modeling of Y6

Theoretical and computational modeling are essential tools for elucidating the electronic and structural properties of Y6 and predicting its behavior in photovoltaic devices. These methods allow researchers to understand the fundamental mechanisms of charge generation, transport, and recombination.

Key Computational Methods:

  • Density Functional Theory (DFT): Used to calculate the ground-state electronic structure, molecular geometry, and frontier molecular orbital (HOMO/LUMO) energy levels of Y6.

  • Time-Dependent Density Functional Theory (TD-DFT): Employed to investigate the excited-state properties, such as absorption spectra and electronic transitions.

  • Molecular Dynamics (MD) Simulations: Used to model the molecular packing and morphology of Y6 in thin films, which are crucial for charge transport.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that can be used to study the behavior of Y6 in a more complex environment, such as in a blend with a donor polymer.

Computational Findings Summary:

PropertyCalculated ValueExperimental ValueReference
HOMO Energy Level-5.63 eV-5.65 eV
LUMO Energy Level-3.66 eV-4.10 eV
Optical Bandgap (Eg)-1.33 eV
Electron Mobility (μe)-~10-4 cm2 V-1 s-1

Experimental Protocols

The fabrication and characterization of Y6-based organic solar cells involve a series of precise steps to ensure optimal device performance.

Device Fabrication (Conventional Architecture):

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: A solution of the donor polymer (e.g., PM6) and Y6 in a suitable solvent (e.g., chloroform with additives) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then annealed to optimize morphology.

  • Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDINO is spin-coated on the active layer.

  • Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited via thermal evaporation under high vacuum.

Characterization Techniques:

  • Current Density-Voltage (J-V) Measurement: Performed under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine key device parameters like PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE) Measurement: Used to determine the wavelength-dependent efficiency of photon-to-electron conversion.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): Employed to characterize the surface morphology and phase separation of the active layer.

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Used to investigate the molecular packing and orientation within the thin film.

Performance and Properties

The PM6:Y6 blend has become a benchmark system in organic photovoltaics, consistently achieving high power conversion efficiencies.

Photovoltaic Performance of PM6:Y6 Based Devices:

PCE (%)Voc (V)Jsc (mA/cm2)FF (%)ArchitectureReference
15.7---Conventional/Inverted
>15--74.8-
18.32--81.5-

Note: Specific Voc and Jsc values can vary depending on the exact device architecture and processing conditions.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental workflows and mechanisms related to the study of Y6.

G Computational Modeling Workflow for Y6 cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_md MD Simulations geom_opt Geometry Optimization homo_lumo HOMO/LUMO Calculation geom_opt->homo_lumo absorption Absorption Spectrum geom_opt->absorption Optimized Geometry excited_states Excited States Analysis absorption->excited_states charge_transfer Charge Transfer Properties excited_states->charge_transfer Insights packing Molecular Packing morphology Film Morphology packing->morphology charge_transport Charge Transport Properties morphology->charge_transport Insights Y6_structure Y6 Molecular Structure Y6_structure->geom_opt Input Y6_structure->packing Input

Caption: A flowchart of the computational workflow for Y6.

G Energy Levels and Charge Transfer in PM6:Y6 HOMO_D HOMO LUMO_D LUMO LUMO_A LUMO -4.10 eV LUMO_D->LUMO_A Electron Transfer HOMO_A HOMO -5.65 eV HOMO_A->HOMO_D Hole Transfer dissociation Exciton Dissociation at Interface light Photon Absorption (Exciton Generation) light->HOMO_D h+ light->LUMO_D e- G Experimental Workflow for Y6 Solar Cell Fabrication start ITO Substrate Cleaning htl PEDOT:PSS Spin Coating (Hole Transport Layer) start->htl active_layer PM6:Y6 Spin Coating (Active Layer) htl->active_layer etl PDINO Spin Coating (Electron Transport Layer) active_layer->etl cathode Al Evaporation (Cathode) etl->cathode characterization Device Characterization (J-V, EQE) cathode->characterization

References

Y6: A Game-Changing Non-Fullerene Acceptor for High-Performance Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The advent of the non-fullerene acceptor (NFA) Y6 has marked a pivotal moment in the advancement of organic solar cells (OSCs), propelling their power conversion efficiencies to unprecedented levels. This technical guide provides a comprehensive overview of Y6, tailored for researchers, scientists, and professionals in the field of organic electronics and photovoltaics. We will delve into its molecular architecture, optoelectronic properties, and the experimental protocols for fabricating high-performance OSCs, supported by quantitative data and visual diagrams.

Introduction to Y6: Molecular Design and Core Properties

Y6, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a small molecule NFA with a unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure. This design features a ladder-type, electron-deficient core that contributes to its remarkable electronic and optical characteristics.

The central fused ring system, dithienothiophen[3,2-b]pyrrolobenzothiadiazole, forms the electron-deficient core (A'), which is flanked by electron-donating (D) and electron-accepting (A) units.[4] This molecular architecture leads to a low bandgap, strong absorption in the near-infrared region, and high electron mobility, all of which are crucial for efficient photovoltaic performance. When blended with a suitable polymer donor, such as PM6, Y6 enables the fabrication of OSCs with efficiencies now exceeding 19% in single-junction devices.

Key Physicochemical and Photovoltaic Properties of Y6

The exceptional performance of Y6-based OSCs stems from a combination of its intrinsic properties. These are summarized in the table below, along with typical photovoltaic parameters achieved in a standard PM6:Y6 device architecture.

PropertyValueReference
Molecular Formula C₈₂H₈₆F₄N₈O₂S₅
HOMO Energy Level -5.65 eV
LUMO Energy Level -4.10 eV
Optical Bandgap (Eg) ~1.33 eV
Absorption Onset (λonset) 931 nm
Electron Mobility 0.001 - 3 cm²/Vs

Table 1: Key Physicochemical Properties of Y6.

Photovoltaic ParameterTypical Value RangeReference(s)
Power Conversion Efficiency (PCE) 15% - 19%
Open-Circuit Voltage (VOC) 0.83 - 0.86 V
Short-Circuit Current Density (JSC) 25 - 28 mA/cm²
Fill Factor (FF) 74% - 80%

Table 2: Typical Photovoltaic Performance of PM6:Y6 Based Organic Solar Cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Y6 and the fabrication of a typical PM6:Y6 organic solar cell.

Synthesis of Y6 (Gram-Scale)

The synthesis of Y6 is typically achieved through a Knoevenagel condensation reaction. The following protocol is adapted from a reported gram-scale synthesis.

Materials:

  • Y6-CHO (aldehyde precursor)

  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (F-IC)

  • Toluene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetic anhydride

  • Methanol

Procedure:

  • Dissolve Y6-CHO (1.00 g, 0.95 mmol) and F-IC (0.45 g, 0.47 mmol) in toluene (30 mL) in a reaction flask.

  • Add acetic anhydride (1.0 mL) and BF₃·OEt₂ (0.5 mL, 2.5 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15 minutes.

  • After the reaction is complete, slowly add the reaction mixture dropwise into methanol to precipitate the crude product.

  • Collect the precipitate by filtration and wash with methanol.

  • Further purification can be performed by column chromatography or recrystallization to obtain the final high-purity Y6 product.

Y6_Synthesis Y6_CHO Y6-CHO Reaction Knoevenagel Condensation Y6_CHO->Reaction FIC F-IC FIC->Reaction Toluene Toluene Toluene->Reaction Solvent Catalyst BF3·OEt2 Acetic Anhydride Catalyst->Reaction Catalyst Precipitation Precipitation in Methanol Reaction->Precipitation Y6 Y6 Product Precipitation->Y6

Caption: Synthetic pathway for the Y6 non-fullerene acceptor.

Fabrication of PM6:Y6 Organic Solar Cells

This protocol describes the fabrication of a conventional architecture organic solar cell using PM6 as the donor and Y6 as the acceptor.

Device Architecture: ITO / PEDOT:PSS / PM6:Y6 / PDINO / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

  • PM6 (polymer donor)

  • Y6 (non-fullerene acceptor)

  • Chlorobenzene (or chloroform)

  • 1-Chloronaphthalene (CN) or 1,8-diiodooctane (DIO) (as solvent additive)

  • PDINO (perylene diimide derivative, electron transport layer)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds. Anneal the substrates at 150°C for 15 minutes in air.

  • Active Layer Preparation: Prepare a blend solution of PM6:Y6 (e.g., 1:1.2 weight ratio) in chlorobenzene at a total concentration of 10-20 mg/mL. Add a small percentage of a solvent additive like CN (e.g., 0.5% v/v). Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C).

  • Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the PM6:Y6 blend solution onto the PEDOT:PSS layer at 2000-4000 rpm for 30-60 seconds. Anneal the film at 100-120°C for 5-10 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of PDINO in methanol onto the active layer.

  • Cathode Deposition: Deposit an aluminum (Al) cathode (approximately 100 nm) by thermal evaporation through a shadow mask to define the active area of the device.

OSC_Fabrication cluster_layers Device Stack cluster_process Fabrication Steps Al Aluminum (Cathode) ETL PDINO (ETL) ActiveLayer PM6:Y6 (Active Layer) HTL PEDOT:PSS (HTL) Substrate ITO Glass (Anode) Cleaning Substrate Cleaning HTL_Depo HTL Deposition (Spin Coating) Cleaning->HTL_Depo Active_Depo Active Layer Deposition (Spin Coating) HTL_Depo->Active_Depo ETL_Depo ETL Deposition (Spin Coating) Active_Depo->ETL_Depo Cathode_Depo Cathode Deposition (Thermal Evaporation) ETL_Depo->Cathode_Depo

Caption: Workflow for fabricating a PM6:Y6 organic solar cell.

Charge Generation Mechanism in Y6-Based Solar Cells

The high efficiency of Y6-based OSCs is largely attributed to a highly efficient charge generation process, which can approach near-unity quantum efficiency. The process can be summarized as follows:

  • Exciton Formation: Upon illumination, both the donor (PM6) and acceptor (Y6) materials absorb photons, creating tightly bound electron-hole pairs known as excitons.

  • Exciton Diffusion: These excitons diffuse towards the donor-acceptor interface.

  • Exciton Dissociation: At the interface, the excitons dissociate into charge transfer (CT) states, where the electron resides on the acceptor (Y6) and the hole on the donor (PM6). A key advantage of the PM6:Y6 system is the very low energy barrier for this process.

  • Charge Separation and Collection: The separated charges then migrate through the respective donor and acceptor domains to be collected at the electrodes, generating a photocurrent. Studies have shown that Y6-based systems exhibit efficient charge separation with minimal geminate recombination (recombination of the initial electron-hole pair).

Charge_Generation Photon Photon (hν) Exciton Exciton Formation (in PM6 or Y6) Photon->Exciton Diffusion Exciton Diffusion to D-A Interface Exciton->Diffusion Dissociation Exciton Dissociation (Charge Transfer State) Diffusion->Dissociation Separation Charge Separation Dissociation->Separation Collection Charge Collection at Electrodes Separation->Collection Photocurrent Photocurrent Collection->Photocurrent

Caption: Charge generation process in a Y6-based organic solar cell.

Conclusion

The Y6 non-fullerene acceptor has fundamentally reshaped the landscape of organic photovoltaics. Its well-designed molecular structure gives rise to exceptional optoelectronic properties that, when combined with suitable donor materials like PM6, enable the fabrication of highly efficient organic solar cells. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and further advance the potential of Y6 and next-generation organic solar cell technologies.

References

Methodological & Application

Application Notes and Protocols for High-Efficiency PM6:Y6 Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and fabrication techniques for achieving high-performance organic solar cells (OSCs) based on the PM6:Y6 active layer blend. The following sections offer a comprehensive guide, from substrate preparation to device characterization, including data on the impact of various processing parameters on device performance.

Introduction

The donor-acceptor pair of polymer PM6 (PBDB-T-2F) and the small molecule acceptor Y6 has emerged as a leading material system for high-efficiency single-junction organic solar cells.[1] Achieving power conversion efficiencies (PCEs) exceeding 17% is now commonplace for this blend.[2] This high performance is attributed to the complementary absorption spectra of PM6 and Y6, efficient charge generation, and reduced voltage losses.[3][4] However, realizing optimal device performance is highly sensitive to the fabrication process. This document outlines key fabrication techniques and protocols to reliably produce high-efficiency PM6:Y6 solar cells.

Device Architectures

PM6:Y6 solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture influences the selection of interfacial layers and can impact device performance and stability.[5]

  • Conventional Architecture: In this structure, the hole transport layer (HTL) is deposited on the transparent conductive oxide (TCO) anode, followed by the PM6:Y6 active layer, the electron transport layer (ETL), and the metal cathode. A typical conventional device stack is: ITO / HTL / PM6:Y6 / ETL / Ag.

  • Inverted Architecture: The inverted structure reverses the order of charge collection, with the ETL deposited on the TCO cathode, followed by the active layer, HTL, and a high-work-function metal anode. A common inverted device stack is: ITO / ETL / PM6:Y6 / HTL / Ag.

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is crucial for achieving high-quality films and reliable device performance. The following protocol is for indium tin oxide (ITO) coated glass substrates.

  • Sequentially sonicate the ITO substrates in a bath of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer to improve the wettability and work function of the ITO surface.

Interfacial Layer Deposition

Interfacial layers are critical for efficient charge extraction and transport, minimizing recombination at the interfaces, and improving device stability.

Hole Transport Layer (HTL) for Conventional Devices:

  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a commonly used HTL.

    • Spin-coat a filtered PEDOT:PSS solution onto the pre-cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the film at 150°C for 15 minutes in air.

  • Self-Assembled Monolayers (SAMs): SAMs like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its derivatives can be used as an alternative to PEDOT:PSS, often leading to improved performance and stability.

    • Prepare a dilute solution of the SAM material in a suitable solvent (e.g., isopropanol).

    • Spin-coat the SAM solution onto the ITO substrate.

    • Anneal as required by the specific SAM material.

Electron Transport Layer (ETL) for Inverted Devices:

  • ZnO Nanoparticles: Zinc oxide nanoparticles offer good electron mobility and are widely used as an ETL.

    • Spin-coat a ZnO nanoparticle suspension in isopropanol onto the ITO substrate at 2000-4000 rpm for 30-60 seconds.

    • Anneal the film at 150-200°C for 15-30 minutes in air.

  • PFN-Br: Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFN-Br) is another effective ETL.

    • Prepare a solution of PFN-Br in methanol (e.g., 0.5 mg/mL).

    • Spin-coat the PFN-Br solution onto the ITO at 3000-5000 rpm for 30 seconds.

    • Anneal at 100°C for 1 minute.

Active Layer Deposition

The morphology of the PM6:Y6 bulk heterojunction (BHJ) active layer is a critical determinant of device performance. Spin-coating is the most common lab-scale deposition technique.

  • Solution Preparation:

    • Dissolve PM6 and Y6 in a suitable solvent, typically chloroform (CF) or chlorobenzene (CB), at a specific donor:acceptor weight ratio (commonly 1:1.2). The total concentration is usually in the range of 16-20 mg/mL.

    • Add a solvent additive to optimize the film morphology. 1-chloronaphthalene (CN) is a widely used additive at a concentration of 0.5-1.0 vol%. Other additives like 1,2-dimethylnaphthalene (DMN) have also been shown to be effective.

    • Stir the solution overnight in a nitrogen-filled glovebox to ensure complete dissolution.

  • Spin-Coating:

    • Transfer the prepared solution onto the substrate with the deposited interfacial layer.

    • Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds.

  • Post-Deposition Annealing:

    • Thermally anneal the active layer film at a temperature between 80°C and 110°C for 5-10 minutes to optimize the phase separation and crystallinity.

Top Electrode Deposition

Finally, a metal electrode is deposited to complete the device.

  • Transfer the substrates into a thermal evaporator.

  • Deposit a thin layer of an interfacial material if necessary (e.g., MoO3 for conventional devices or an ETL for inverted devices).

  • Thermally evaporate the metal electrode (typically 100 nm of silver or aluminum) at a high vacuum (< 10⁻⁶ Torr).

Data Presentation

The following tables summarize the performance of PM6:Y6 solar cells under various fabrication conditions reported in the literature.

Table 1: Effect of Solvent Additives on PM6:Y6 Device Performance

Donor:Acceptor RatioSolventAdditive (vol%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
1:1.2Chloroform0.8% CN17.06---
-o-xyleneDMN15.51---
--0.5% CN15.70--0.691

Table 2: Performance of PM6:Y6 Devices with Different Interfacial Layers

Device ArchitectureHTLETLPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
ConventionalMe-4PACzPNDIT-F3N17.06---
Conventional2PACzPNDIT-F3N15.670.81327.0371.29
ConventionalMoO₃PNDIT-F3N----

Table 3: Impact of Ternary Component Addition to PM6:Y6 Blends

Ternary ComponentDoping Ratio (wt%)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
None (Binary)016.72---
IO-4Cl-17.490.894-75.58
D18-Cl2016.080.8128.1370.25

Visualizations

The following diagrams illustrate key experimental workflows for the fabrication of PM6:Y6 solar cells.

G cluster_0 Substrate Preparation cluster_1 Conventional Device Fabrication sub_prep_1 ITO Substrate sub_prep_2 Sonication (Detergent, DI Water, Acetone, Isopropanol) sub_prep_1->sub_prep_2 sub_prep_3 Nitrogen Drying sub_prep_2->sub_prep_3 sub_prep_4 UV-Ozone Treatment sub_prep_3->sub_prep_4 conv_dev_1 Cleaned ITO conv_dev_2 HTL Deposition (e.g., PEDOT:PSS) conv_dev_1->conv_dev_2 conv_dev_3 Active Layer Deposition (PM6:Y6) conv_dev_2->conv_dev_3 conv_dev_4 ETL Deposition (e.g., PNDIT-F3N) conv_dev_3->conv_dev_4 conv_dev_5 Metal Cathode (e.g., Ag) conv_dev_4->conv_dev_5

Caption: Workflow for substrate preparation and conventional device fabrication.

G cluster_0 Active Layer Preparation cluster_1 Active Layer Deposition & Treatment active_prep_1 Dissolve PM6 & Y6 in Chloroform active_prep_2 Add Solvent Additive (e.g., 1-CN) active_prep_1->active_prep_2 active_prep_3 Overnight Stirring active_prep_2->active_prep_3 active_dep_1 Spin-Coating active_prep_3->active_dep_1 active_dep_2 Thermal Annealing active_dep_1->active_dep_2

Caption: Protocol for active layer solution preparation and deposition.

References

Application Notes and Protocols for Active Layer Morphology Control in Y6-Based Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphology of the bulk heterojunction (BHJ) active layer is a critical determinant of the power conversion efficiency (PCE) in organic photovoltaics (OPVs). For devices based on the high-performance Y6 non-fullerene acceptor, precise control over the nanoscale phase separation and molecular packing of the donor and acceptor materials is paramount for achieving optimal device performance. This document provides detailed application notes and experimental protocols for three primary methods of active layer morphology control in Y6-based OPVs: the use of solvent additives, thermal annealing, and solvent vapor annealing.

I. Morphology Control Using Solvent Additives

Solvent additives are high-boiling-point liquids incorporated in small volumes into the host solvent during the preparation of the active layer solution. These additives influence the drying dynamics and film formation process, thereby tuning the final morphology of the BHJ.

Application Notes

1-Chloronaphthalene (CN) and 1,8-diiodooctane (DIO) are two commonly used and effective solvent additives for PM6:Y6 and other Y6-based systems. The addition of these additives can lead to:

  • Optimized Domain Size: Additives can promote the formation of more defined and appropriately sized donor and acceptor domains, which is crucial for efficient exciton dissociation and charge transport.

  • Enhanced Molecular Packing: They can facilitate improved π-π stacking of the Y6 acceptor and the polymer donor, leading to higher charge carrier mobility.

  • Favorable Vertical Composition Gradient: Additives can influence the distribution of the donor and acceptor components throughout the thickness of the active layer, which can improve charge extraction at the electrodes.

Experimental Protocol: Active Layer Deposition with 1-Chloronaphthalene (CN) Additive

This protocol details the fabrication of a PM6:Y6-based OPV device using 1-chloronaphthalene as a solvent additive.

Materials and Equipment:

  • PM6 (polymer donor)

  • Y6 (non-fullerene acceptor)

  • Chloroform (host solvent)

  • 1-Chloronaphthalene (CN, additive)

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (for electron transport layer, ETL)

  • Molybdenum oxide (MoO₃) (for hole transport layer, HTL)

  • Silver (Ag) or Aluminum (Al) (for top electrode)

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability and work function of the ITO.

  • Electron Transport Layer (ETL) Deposition:

    • In a nitrogen-filled glovebox, spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates on a hotplate at 150°C for 20 minutes.

  • Active Layer Solution Preparation:

    • Prepare a stock solution of PM6 and Y6 in chloroform at a total concentration of 16 mg/mL. A common donor-to-acceptor weight ratio is 1:1.2.

    • Add 1-chloronaphthalene to the solution at a concentration of 0.5% by volume.

    • Stir the solution at room temperature for at least 3 hours in the dark to ensure complete dissolution.

  • Active Layer Deposition:

    • Transfer the ZnO-coated substrates into the glovebox.

    • Spin-coat the PM6:Y6 active layer solution onto the ETL at 3000 rpm for 30 seconds.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Thermally evaporate a 10 nm layer of MoO₃ onto the active layer.

    • Subsequently, thermally evaporate a 100 nm layer of Ag or Al as the top electrode.

II. Morphology Control Using Thermal Annealing

Thermal annealing is a post-deposition treatment where the completed or partially fabricated device is heated to a specific temperature for a defined duration. This process provides thermal energy to the molecules in the active layer, allowing them to rearrange and form a more thermodynamically favorable and ordered morphology.

Application Notes

For PM6:Y6 systems, thermal annealing is a crucial step to optimize the device performance. The key effects of thermal annealing include:

  • Improved Crystallinity: Annealing can enhance the crystallinity of both the polymer donor and the Y6 acceptor, leading to improved charge transport.

  • Phase Separation Refinement: It can drive the phase separation of the donor and acceptor materials, resulting in purer domains and a more defined interpenetrating network.

  • Removal of Residual Solvent: The heating process helps to remove any remaining solvent or additives from the active layer, which can otherwise impede device performance and stability.

Experimental Protocol: Thermal Annealing of PM6:Y6 Active Layer

This protocol describes the thermal annealing process for a PM6:Y6-based OPV.

Procedure:

  • Device Fabrication:

    • Fabricate the OPV device up to the deposition of the active layer as described in the previous protocol (steps 1-4). The use of a solvent additive in conjunction with thermal annealing is common.

  • Thermal Annealing:

    • Transfer the substrate with the wet active layer film to a hotplate inside the glovebox.

    • Anneal the film at a temperature between 90°C and 110°C for 10 minutes. The optimal temperature and time may vary depending on the specific batch of materials and other processing parameters.[1][2]

  • Completion of Device Fabrication:

    • After annealing, allow the substrate to cool down to room temperature.

    • Proceed with the deposition of the HTL and the top electrode as described previously (step 5).

III. Morphology Control Using Solvent Vapor Annealing (SVA)

Solvent vapor annealing is another post-deposition technique where the active layer film is exposed to a saturated or partially saturated vapor of a specific solvent. The solvent vapor plasticizes the film, allowing for molecular rearrangement and morphology optimization.

Application Notes

SVA can be a powerful tool to fine-tune the morphology of the active layer. Its effects include:

  • Inducing Crystallization: The solvent vapor can induce or enhance the crystallinity of the donor and acceptor materials.

  • Controlling Phase Separation: By carefully selecting the solvent and annealing time, the degree of phase separation can be controlled to achieve an optimal morphology.

  • Surface Reorganization: SVA can modify the surface morphology of the active layer, which can be important for the interface with the subsequent layer.

Experimental Protocol: Solvent Vapor Annealing of PM6:Y6 Active Layer

This protocol provides a general procedure for performing SVA on a PM6:Y6 active layer.

Procedure:

  • Active Layer Deposition:

    • Deposit the PM6:Y6 active layer onto the substrate as described in the protocol for solvent additives (steps 1-4).

  • Solvent Vapor Annealing Setup:

    • Place the substrate with the active layer film inside a sealed container (e.g., a petri dish or a specialized SVA chamber).

    • Place a small vial containing the annealing solvent (e.g., chloroform, tetrahydrofuran, or carbon disulfide) inside the container, ensuring the liquid does not come into direct contact with the film.

  • Annealing Process:

    • Seal the container and leave it at room temperature for a specific duration. The annealing time is a critical parameter and needs to be optimized (typically ranging from a few minutes to an hour).

  • Device Completion:

    • After the desired annealing time, remove the substrate from the container and allow any residual solvent to evaporate.

    • Proceed with the deposition of the HTL and the top electrode.

Quantitative Data Summary

The following tables summarize the device performance of PM6:Y6-based OPVs under different morphology control strategies.

Table 1: Effect of Solvent Additives on PM6:Y6 Device Performance

Additive (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
None (as-cast)0.8523.9864.612.65[3]
0.5% CN0.8425.075.015.7[4]
0.8% CN0.8526.574.016.8[5]

Table 2: Effect of Thermal Annealing on PM6:Y6 Device Performance

Annealing Temperature (°C)Annealing Time (min)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
No Annealing-0.8326.675.016.5
90100.8425.060.0~12.6
100100.8326.675.016.5
110100.8222.646.68.15

Table 3: Effect of Solvent Vapor Annealing on Y6-based Device Performance

SystemSVA SolventSVA TimeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
D18:Y6Chloroform5 min0.7060.039.816.5
PM6:Y6Methanol VaporDuring spin-coating---17.59

Visualizations

Processing-Morphology-Performance Relationship

G cluster_processing Processing Conditions cluster_morphology Active Layer Morphology cluster_performance Device Performance Solvent Additives Solvent Additives Domain Size & Purity Domain Size & Purity Solvent Additives->Domain Size & Purity Thermal Annealing Thermal Annealing Molecular Packing & Crystallinity Molecular Packing & Crystallinity Thermal Annealing->Molecular Packing & Crystallinity Solvent Vapor Annealing Solvent Vapor Annealing Solvent Vapor Annealing->Domain Size & Purity Solvent Vapor Annealing->Molecular Packing & Crystallinity Voc, Jsc, FF Voc, Jsc, FF Domain Size & Purity->Voc, Jsc, FF Molecular Packing & Crystallinity->Voc, Jsc, FF Vertical Phase Separation Vertical Phase Separation Vertical Phase Separation->Voc, Jsc, FF PCE PCE Voc, Jsc, FF->PCE

Caption: Relationship between processing, morphology, and performance.

Experimental Workflow for Device Fabrication

G cluster_prep Substrate Preparation cluster_active Active Layer cluster_completion Device Completion A ITO Substrate Cleaning B ETL Deposition (ZnO) A->B C Solution Preparation (PM6:Y6 + Additive) D Spin Coating C->D E Morphology Control (Annealing/SVA) D->E F HTL Deposition (MoO3) E->F G Electrode Deposition (Ag/Al) F->G

Caption: General experimental workflow for fabricating Y6-based OPVs.

Logic Diagram for Morphology Optimization

G cluster_methods Morphology Control Methods start Initial Device (Sub-optimal Morphology) additives Solvent Additives (e.g., CN, DIO) start->additives thermal Thermal Annealing (Temperature & Time) start->thermal sva Solvent Vapor Annealing (Solvent & Time) start->sva morphology Optimized Morphology - Favorable domain size - High crystallinity - Good phase purity additives->morphology thermal->morphology sva->morphology performance High Performance Device (High PCE) morphology->performance

Caption: Logic diagram for optimizing active layer morphology.

References

Application Notes and Protocols: Characterization of Y6 Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Y6, a non-fullerene acceptor (NFA), has become a cornerstone material in the field of organic electronics, particularly for high-performance organic solar cells (OSCs). Its A-D-A'--D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure facilitates strong and broad absorption in the near-infrared region, excellent charge transport properties, and high power conversion efficiencies. The performance of devices based on Y6 is critically dependent on the morphology, crystallinity, and electronic properties of its thin film form. Therefore, a precise and comprehensive characterization of these films is essential for optimizing device fabrication and performance.

These application notes provide detailed protocols for the preparation and characterization of Y6 thin films, aimed at researchers and scientists in materials science and device engineering. The protocols cover thin film deposition and key analytical techniques for assessing morphological, optical, structural, and electronic properties.

Thin Film Preparation: Spin Coating Protocol

Spin coating is a widely used technique for depositing uniform Y6 thin films from solution. The quality of the film is highly sensitive to parameters such as solvent choice, solution concentration, spin speed, and post-deposition treatments like thermal annealing.

G cluster_prep Preparation cluster_dep Deposition & Treatment cluster_char Analysis A Substrate Cleaning B Y6 Solution Preparation A->B C Spin Coating B->C D Thermal Annealing C->D E Film Characterization D->E

Caption: Workflow for Y6 thin film preparation and analysis.

Experimental Protocol:

  • Substrate Preparation:

    • Select appropriate substrates, such as quartz for optical measurements or indium tin oxide (ITO)-coated glass for electronic devices.

    • Clean the substrates sequentially via ultrasonication in a series of solvents. A typical sequence is detergent/deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • For device fabrication, an additional UV-ozone treatment for 15 minutes is often employed to improve the surface wettability and work function of ITO.

  • Solution Preparation:

    • Dissolve Y6 powder in a suitable solvent, commonly chloroform (CF) or o-xylene, to a desired concentration (e.g., 10-16 mg/mL).

    • Stir the solution on a hot plate at a moderate temperature (e.g., 45-50 °C) for at least one hour to ensure complete dissolution.

    • The use of solvent additives, such as 0.5 vol% 1-chloronaphthalene (CN), can be critical for optimizing the film's crystalline structure.

  • Film Deposition:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Deposit the Y6 solution onto the substrate using a spin coater. A typical two-step process might involve a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 1500-3000 rpm for 40s) to achieve the desired thickness.

  • Post-Deposition Annealing:

    • Transfer the coated substrates onto a hotplate inside the glovebox.

    • Anneal the films at a specific temperature (e.g., 80-150 °C) for a set duration (e.g., 5-10 minutes) to promote solvent evaporation, molecular ordering, and improved crystallinity. The optimal annealing temperature can significantly influence the resulting film morphology and device performance.

Characterization Techniques and Protocols

A multi-faceted approach is required to fully characterize Y6 thin films, linking fabrication parameters to the material's physical properties.

Protocol for Blade-Coating of Y6-Based Organic Solar Cell Active Layers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

This document provides a detailed protocol for the fabrication of high-performance organic solar cells (OSCs) utilizing the non-fullerene acceptor Y6. The protocol focuses on the blade-coating technique, a scalable deposition method suitable for large-area device fabrication. The procedures outlined below cover substrate cleaning, precursor solution preparation, and the blade-coating process for a common Y6-based blend, PM6:Y6. This guide is intended for researchers and scientists in the field of organic electronics and photovoltaics.

Y6, also known as BTP-4F, is a highly efficient n-type organic semiconductor with a broad absorption spectrum extending into the near-infrared region.[1][2] Its unique A-DA'D-A molecular structure facilitates efficient charge separation and transport, leading to high power conversion efficiencies (PCEs) in OSCs.[1][2] Blade-coating is a solution-based deposition technique that offers advantages over spin-coating, including lower material waste and compatibility with roll-to-roll processing.[3]

Experimental Protocols

Substrate Cleaning

Thorough cleaning of the indium tin oxide (ITO) coated glass substrates is critical for fabricating high-quality, defect-free thin films and functional devices. The following multi-step cleaning procedure is recommended:

  • Initial Cleaning: Gently scrub the ITO surface with a lint-free cloth and a small amount of Hellmanex™ III solution to physically remove particulates. Rinse thoroughly with deionized (DI) water.

  • Ultrasonication in Detergent: Place the substrates in a substrate rack and immerse them in a beaker containing a 1% (by volume) solution of Hellmanex™ in DI water. Sonicate in an ultrasonic bath for 5 minutes.

  • DI Water Rinse: Rinse the substrates thoroughly twice with hot DI water to remove any detergent residue.

  • Ultrasonication in Isopropanol (IPA): Transfer the substrates to a clean beaker containing IPA and sonicate for 5 minutes to remove organic residues.

  • Final DI Water Rinse: Rinse the substrates again thoroughly twice with DI water.

  • Drying: Dry the substrates using a nitrogen (N₂) gun.

  • UV-Ozone Treatment: Immediately before depositing the subsequent layer, treat the substrates with UV-ozone for 15-20 minutes to increase the surface wettability and remove any remaining organic contaminants.

Precursor Solution Preparation (PM6:Y6 Blend)

The quality of the precursor solution is paramount for achieving high-performance devices. The following protocol is for preparing a common PM6:Y6 blend solution.

  • Materials:

    • Donor Polymer: PM6 (PBDB-T-2F)

    • Acceptor: Y6 (BTP-4F)

    • Solvent: Chloroform (CF) or o-Xylene (o-XY)

    • Additive (optional but recommended): 1-Chloronaphthalene (CN) or 1,2-Dimethylnaphthalene (DMN)

  • Procedure:

    • Prepare a blend of PM6 and Y6 in a 1:1.2 weight ratio. For example, weigh 10 mg of PM6 and 12 mg of Y6.

    • Dissolve the solid materials in the chosen solvent to achieve a total concentration of 16-20 mg/mL. For instance, for a 16 mg/mL concentration, dissolve 22 mg of the PM6:Y6 blend in 1.375 mL of solvent.

    • If using an additive, add it to the solvent at a concentration of 0.5% by volume.

    • Stir the solution on a hotplate at a controlled temperature. For chloroform-based solutions, stir at room temperature for at least 3 hours. For o-xylene based solutions, stir at 60 °C for at least 2 hours.

    • Ensure the solution is completely dissolved and homogenous before use. It is recommended to filter the solution through a 0.45 µm PTFE filter.

Blade-Coating of the PM6:Y6 Active Layer

The blade-coating process should be performed in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.

  • Setup:

    • Pre-heat the substrate to the desired temperature using a hotplate integrated with the blade-coater.

    • Set the gap between the blade and the substrate (typically 80-100 µm).

    • Set the blade-coating speed.

  • Deposition:

    • Dispense a specific volume of the prepared PM6:Y6 solution in front of the blade.

    • Initiate the blade movement across the substrate at a constant speed. The moving blade will drag the solution, leaving a thin, wet film.

    • The solvent evaporates, leaving a solid active layer film.

  • Post-Deposition Annealing:

    • After blade-coating, anneal the film at a specific temperature and for a set duration to optimize the morphology of the active layer. A typical annealing condition is 90-110 °C for 5-10 minutes.

Data Presentation

The performance of blade-coated Y6-based organic solar cells is highly dependent on the processing parameters. The following tables summarize the impact of key parameters on device performance, based on reported literature.

Table 1: Effect of Blade-Coating Speed on PM6:Y6 Device Performance

Blade TypeCoating Speed (mm/s)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Normal0.50.8424.570.214.55
Patterned0.50.8425.873.515.93

Table 2: Effect of Substrate Temperature and Additives on Blade-Coated PM6:Y6 Device Performance

SolventAdditiveSubstrate Temp. (°C)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
o-XyleneNone40----
o-XyleneDMN90---15.51
Chloroform0.3% CN-0.8525.377.316.69
Chloroform0.6% CN-0.8525.176.816.44

Table 3: Example of a Ternary Blend (PM6:Y6:PC₇₁BM) Blade-Coated Device

Blend Ratio (w/w/w)SolventSubstrate Temp. (°C)Coating Speed (mm/s)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
1:0.96:0.24o-Xylene408---~17%

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization sub_cleaning Substrate Cleaning (Detergent, DI Water, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone blade_coating Blade-Coating (Temp., Speed, Gap) uv_ozone->blade_coating weigh Weigh PM6 & Y6 dissolve Dissolve in Solvent (+/- Additive) weigh->dissolve stir Stir & Heat dissolve->stir stir->blade_coating annealing Post-Deposition Annealing blade_coating->annealing electrode Electrode Deposition annealing->electrode jv_measurement J-V Measurement (PCE, Voc, Jsc, FF) electrode->jv_measurement

Caption: Experimental workflow for the fabrication and characterization of blade-coated Y6-based organic solar cells.

parameter_influence cluster_params Blade-Coating Parameters cluster_properties Film Properties cluster_performance Device Performance blade_speed Blade Speed morphology Active Layer Morphology blade_speed->morphology affects substrate_temp Substrate Temperature crystallinity Crystallinity substrate_temp->crystallinity influences solvent_additive Solvent & Additive phase_separation Phase Separation solvent_additive->phase_separation controls pce PCE morphology->pce jsc Jsc morphology->jsc ff FF morphology->ff crystallinity->jsc crystallinity->ff phase_separation->pce phase_separation->ff voc Voc

Caption: Influence of blade-coating parameters on film properties and final device performance.

References

Application Notes and Protocols for Optimal PM6:Y6 Blend Spin Coating

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the spin coating parameters for fabricating high-performance organic solar cells based on the PM6:Y6 photoactive blend. These notes summarize key experimental parameters from recent literature and provide a standardized protocol to achieve optimal device efficiency.

The blend of the polymer donor PM6 and the non-fullerene acceptor Y6 has emerged as a leading material system for high-efficiency organic photovoltaics, with power conversion efficiencies (PCEs) exceeding 17% in laboratory settings[1][2]. The morphology of the bulk heterojunction (BHJ) active layer, which is critically influenced by the spin coating process, is a key determinant of device performance. Factors such as the choice of solvent, solution concentration, spin speed, and post-deposition annealing must be carefully controlled to achieve the desired nanoscale phase separation for efficient charge generation and transport[2].

Key Spin Coating Parameters and Their Impact

The optimization of spin coating parameters is crucial for controlling the thickness, uniformity, and morphology of the PM6:Y6 active layer. The following table summarizes various parameters reported in the literature, offering a comparative overview.

Parameter Solvent System Concentration (mg/mL) D:A Ratio (PM6:Y6) Spin Speed (rpm) & Time (s) Annealing Temp. (°C) & Time (min) Resulting Performance Metric Reference
Protocol 1 Chloroform (CF) with 0.5% v/v 1-Chloronaphthalene (CN)161:1.23000 rpm90°C for 10 minJsc: 25 mA/cm², Voc: 0.84 V, FF: 40-60%[3]
Protocol 2 Chloroform (CF) with varying CN ratios181.2:1 (Y6:PM6)4000 rpmNot specifiedInvestigates film formation dynamics[4]
Protocol 3 Chlorobenzene with 0.5% 1-Chloronaphthalene161:1.2500 rpm for 10s, then 1500 rpm for 40s100°C for 5 minFilm thickness: 121 nm, PCE: 1.5%
Protocol 4 o-Xylene161:1.21000 rpm for 40s100°C for 10 minNot specified
Protocol 5 Not specified140.8:1.2 (PM6:Y6 with D18-CL)3500 rpm110°CFilm thickness: 105 nm, PCE: 8.15%

Detailed Experimental Protocol: High-Efficiency PM6:Y6 Solar Cells

This protocol provides a step-by-step methodology for the fabrication of inverted organic solar cells using a PM6:Y6 blend.

Substrate Preparation
  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun.

  • Immediately before use, the substrates are treated with UV-ozone or oxygen plasma for 3-5 minutes to enhance the wettability of the surface.

Hole Transport Layer (HTL) Deposition
  • Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).

  • Deposit the PEDOT:PSS solution onto the cleaned ITO substrate via spin coating. A typical parameter is 4000 rpm for 40 seconds.

  • Anneal the substrates at 150°C for 20 minutes in an ambient atmosphere.

Active Layer Solution Preparation
  • Dissolve PM6 and Y6 in a 1:1.2 weight ratio in chloroform to a total concentration of 16 mg/mL.

  • Add 1-chloronaphthalene (CN) as a solvent additive at a concentration of 0.5% by volume.

  • Stir the solution at room temperature for at least 3 hours in a nitrogen-filled glovebox to ensure complete dissolution.

Active Layer Spin Coating
  • Transfer the substrates with the PEDOT:PSS layer into the glovebox.

  • Dynamically deposit the PM6:Y6 solution onto the substrate.

  • Spin coat the active layer. A common single-step process is 3000 rpm for 30-40 seconds. Alternatively, a two-step process can be used: 500 rpm for 10 seconds, followed by 1500 rpm for 40 seconds.

  • Post-deposition, anneal the film at 90-110°C for 10 minutes on a hotplate inside the glovebox. An optimal temperature of 110°C has been reported to enhance device performance.

Electron Transport Layer (ETL) Deposition
  • Prepare a solution of PDINO or PDINN in methanol (e.g., 1 mg/mL).

  • Spin coat the ETL solution onto the active layer. A typical parameter is 3000 rpm for 30 seconds. The application of the ETL can also serve to remove residual solvent additive from the active layer.

Electrode Deposition
  • Finally, deposit a metal electrode (e.g., 100 nm of Aluminum or Silver) by thermal evaporation through a shadow mask to define the device area.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the fabrication of a PM6:Y6 based organic solar cell.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition HTL (PEDOT:PSS) Spin Coating & Annealing Plasma_Treatment->HTL_Deposition Active_Layer_Deposition Active Layer (PM6:Y6) Spin Coating & Annealing HTL_Deposition->Active_Layer_Deposition ETL_Deposition ETL (PDINO) Spin Coating Active_Layer_Deposition->ETL_Deposition Electrode_Deposition Metal Electrode Thermal Evaporation ETL_Deposition->Electrode_Deposition

Caption: Workflow for PM6:Y6 organic solar cell fabrication.

Parameter Interdependencies

This diagram shows the logical relationship between key spin coating parameters and their influence on the final device characteristics.

G cluster_params Spin Coating Parameters cluster_morph Film Properties cluster_perf Device Performance Solvent Solvent System (e.g., CF + CN) Morphology BHJ Morphology Solvent->Morphology Concentration Solution Concentration Thickness Film Thickness Concentration->Thickness Spin_Speed Spin Speed / Time Spin_Speed->Thickness Annealing Annealing Temperature Crystallinity Crystallinity Annealing->Crystallinity Jsc Jsc Thickness->Jsc FF Fill Factor (FF) Morphology->FF Morphology->Jsc Crystallinity->FF PCE PCE FF->PCE Jsc->PCE Voc Voc Voc->PCE

Caption: Influence of spin coating parameters on device performance.

References

Application Notes and Protocols for the Fabrication of Y6-Based Organic Photodetectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and characterization of high-performance organic photodetectors (OPDs) based on the non-fullerene acceptor Y6. The protocols detailed below are synthesized from established research and are intended to provide a robust starting point for the development of Y6-based optoelectronic devices.

Introduction

Organic photodetectors have garnered significant interest due to their potential for low-cost fabrication, mechanical flexibility, and broad spectral tunability. The advent of the A-DA'D-A type non-fullerene acceptor Y6 has led to remarkable advancements in the performance of organic solar cells and photodetectors.[1][2][3] Y6, when blended with polymer donors such as PM6, exhibits strong absorption in the near-infrared region, making it an excellent candidate for a variety of applications, including imaging, optical communication, and biomedical sensing.[4][5]

This document outlines the detailed procedures for fabricating and characterizing Y6-based OPDs, focusing on the widely studied PM6:Y6 bulk heterojunction (BHJ) system.

Device Architecture and Materials

A common device architecture for a Y6-based OPD is the inverted structure, which typically offers enhanced stability. The standard inverted device structure is as follows:

Glass/ITO/ZnO/PM6:Y6/MoO₃/Ag

Alternative hole transport layers such as PEDOT:PSS are also widely used in conventional device architectures.

Key Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution

  • Photoactive Layer:

    • Donor: PM6 (PBDB-T-2F)

    • Acceptor: Y6 (BTP-4F)

  • Hole Transport Layer (HTL): Molybdenum Trioxide (MoO₃)

  • Top Electrode: Silver (Ag)

  • Solvent: Chloroform (CF)

  • Additive: 1-Chloronaphthalene (CN)

Experimental Protocols

Substrate Preparation
  • Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

Electron Transport Layer (ETL) Deposition
  • ZnO Nanoparticle Ink: Use a commercially available ZnO nanoparticle solution or synthesize it according to literature procedures.

  • Spin Coating: Spin-coat the ZnO solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.

  • Annealing: Anneal the ZnO-coated substrates at 150°C for 5 minutes in air.

Active Layer Solution Preparation
  • Materials: Weigh PM6 and Y6 in a donor-to-acceptor weight ratio of 1:1.2.

  • Solvent: Dissolve the PM6 and Y6 mixture in chloroform to a total concentration of 16 mg/mL.

  • Additive: Add 1-chloronaphthalene as a processing additive at a concentration of 0.5% by volume.

  • Dissolution: Stir the solution at room temperature for at least 3 hours in a nitrogen-filled glovebox to ensure complete dissolution. Some protocols suggest stirring overnight.

Active Layer Deposition
  • Spin Coating: Transfer the prepared PM6:Y6 solution onto the ZnO layer. Spin-coat at 3000 rpm for 30 seconds in a nitrogen atmosphere.

  • Annealing: Anneal the substrate at 110°C for 10 minutes on a hotplate inside the glovebox to optimize the morphology of the active layer.

Hole Transport Layer (HTL) and Electrode Deposition
  • HTL Deposition: Thermally evaporate a 15 nm layer of MoO₃ onto the active layer under high vacuum (< 5 x 10⁻⁷ mbar).

  • Electrode Deposition: Subsequently, thermally evaporate a 100 nm layer of Ag as the top electrode through a shadow mask to define the active area of the device.

Device Characterization

Current-Voltage (I-V) Characteristics
  • Dark Current: Measure the current density-voltage (J-V) characteristics of the OPD in the dark to determine the dark current, which is a crucial parameter for photodetector performance.

  • Photocurrent: Measure the J-V characteristics under illumination with a calibrated light source (e.g., AM 1.5G solar simulator or monochromatic LEDs) at various light intensities.

Performance Metrics
  • Responsivity (R): The ratio of the generated photocurrent to the incident optical power at a specific wavelength.

  • External Quantum Efficiency (EQE): The ratio of the number of collected charge carriers to the number of incident photons at a specific wavelength.

  • Specific Detectivity (D): A figure of merit that normalizes the responsivity with respect to the noise current. It is calculated using the equation: D = R / (2qJd)¹ᐟ², where R is the responsivity, q is the elementary charge, and Jd is the dark current density.

  • Response Speed: The rise and fall times of the photodetector, which are typically measured by analyzing the transient photocurrent response to a pulsed light source.

Quantitative Data Summary

The performance of Y6-based organic photodetectors can vary depending on the specific device architecture and fabrication conditions. The following table summarizes reported performance metrics for PM6:Y6 based OPDs.

Performance Metric Value Wavelength Reference
Responsivity (R)450 mA/W-
Specific Detectivity (D*)3.4 x 10¹¹ Jones-
External Quantum Efficiency (EQE)78%-
Response Time (rise/fall)80/80 ms-
Spectral Response350 - 900 nm-

Visualized Workflows and Diagrams

Experimental Workflow for Y6-Based OPD Fabrication

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Characterization A ITO Glass B Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) A->B C Nitrogen Drying B->C D UV-Ozone Treatment C->D E Spin Coat ZnO (ETL) D->E F Anneal ZnO E->F G Spin Coat PM6:Y6 (Active Layer) F->G H Anneal Active Layer G->H I Thermal Evaporation of MoO3 (HTL) H->I J Thermal Evaporation of Ag (Electrode) I->J K I-V Measurement (Dark and Light) J->K L EQE Measurement K->L M Response Speed Measurement L->M

Caption: Experimental workflow for the fabrication and characterization of a Y6-based organic photodetector.

Device Architecture of an Inverted Y6 OPD

G Light Incident Light Glass Glass Substrate Light->Glass ITO ITO (Transparent Electrode) Glass->ITO ZnO ZnO (ETL) ITO->ZnO ActiveLayer PM6:Y6 (Active Layer) ZnO->ActiveLayer MoO3 MoO3 (HTL) ActiveLayer->MoO3 Ag Ag (Top Electrode) MoO3->Ag

Caption: Schematic of the inverted device architecture for a PM6:Y6 based organic photodetector.

Energy Level Diagram

G ITO_LUMO ITO_HOMO -4.7 ZnO_HOMO -7.6 ZnO_LUMO -4.4 PM6_HOMO -5.5 PM6_LUMO -3.6 Y6_HOMO -5.7 Y6_LUMO -4.1 MoO3_HOMO -8.4 MoO3_LUMO -5.3 Ag_HOMO -4.3 Ag_LUMO ITO_HOMO_line ITO_HOMO_line ZnO_LUMO_line ZnO_LUMO_line ZnO_HOMO_line ZnO_HOMO_line PM6_LUMO_line PM6_LUMO_line PM6_HOMO_line PM6_HOMO_line Y6_LUMO_line Y6_LUMO_line Y6_HOMO_line Y6_HOMO_line MoO3_LUMO_line MoO3_LUMO_line MoO3_HOMO_line MoO3_HOMO_line Ag_HOMO_line Ag_HOMO_line LUMO_label LUMO HOMO_label HOMO

Caption: Energy level diagram of the materials used in the inverted PM6:Y6 organic photodetector.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Y6-Based Organic Solar cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y6-based organic solar cells (OSCs). This resource is designed for researchers, scientists, and professionals in drug development who are working with these advanced photovoltaic materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges and accelerate your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of Y6-based solar cells, focusing on the degradation of key performance parameters.

Issue 1: Rapid decrease in Power Conversion Efficiency (PCE) - "Burn-in" Degradation

Q1: My new PM6:Y6 solar cell shows a significant drop in efficiency within the first few hours of operation under illumination. What is causing this "burn-in" degradation?

A1: This initial rapid decay, often termed "burn-in" loss, is a known phenomenon in many organic solar cells. It is not typically caused by a single factor but rather a combination of processes occurring early in the device's operational life. The primary contributors are often related to the interfaces and the active layer itself. Investigations have shown that this degradation is closely linked to challenges in current extraction, energy transfer processes, and an increase in non-radiative recombination within the device.[1] While the morphology of the PM6:Y6 active layer is often found to be relatively stable during this initial period, the instability of interfaces and electrodes is suspected to be a major cause.[1] Atoms from the carrier transport layers and electrodes may diffuse into the active layer, creating traps at the interfaces and within the bulk of the active layer.[1]

Troubleshooting Steps:

  • Interface Optimization:

    • Hole Transport Layer (HTL): Unfavorable interactions between the HTL, such as PEDOT:PSS, and the active layer can accelerate degradation. Consider using alternative HTL materials like tungsten oxide (WO3) or self-assembled monolayers (SAMs) which have been shown to improve stability.[2][3]

    • Electron Transport Layer (ETL): The interface between the ETL (e.g., ZnO) and the active layer can also be a source of instability. Surface passivation of the ETL or the use of an interfacial modified layer (IML) can enhance charge transport and improve device stability.

  • Active Layer Additives:

    • The use of additives can help stabilize the morphology of the active layer and mitigate burn-in losses. For instance, incorporating a small amount of a third component, like certain fullerene derivatives or other polymers, can improve the thermal and photo-stability of the PM6:Y6 blend.

  • Encapsulation:

    • Ensure your device is properly encapsulated. Exposure to ambient air, with its moisture and oxygen, can rapidly degrade the electrodes and interfaces, contributing to initial performance loss.

Issue 2: Significant Drop in Open-Circuit Voltage (VOC)

Q2: My Y6-based solar cell's VOC is much lower than expected or degrades quickly under stress. What are the likely causes and how can I fix it?

A2: A reduction in VOC is a common degradation pathway in Y6-based devices and is often linked to energetic and morphological changes at the interfaces and within the active layer.

Likely Causes & Solutions:

CauseDescriptionRecommended Actions
Increased Non-Radiative Recombination Photo-degradation, particularly under UV light, can create trap states within the active layer, leading to increased non-radiative recombination of charge carriers and thus a lower VOC. The degradation of the PM6 donor polymer is often a dominant factor.- Use a UV filter during testing and operation to minimize photo-degradation. - Focus on improving the intrinsic photostability of the donor polymer.
Donor Molecule Reorientation Under thermal stress, the PM6 donor polymer can undergo a molecular reorientation from an edge-on to a face-on stacking arrangement relative to the substrate. This change can reduce the built-in potential (Vbi) across the device and increase non-radiative losses, leading to a significant VOC drop.- Employ strategies to "lock" the morphology, such as using additives like ethyl cellulose (EC) that can form strong interactions with the semiconductor components. - Explore crosslinking of the polymer donor to create a more stable network.
Interfacial Degradation Chemical reactions or poor energetic alignment at the HTL/active layer or ETL/active layer interface can lead to increased interfacial recombination and a decrease in VOC.- Select more stable interfacial materials. For example, replacing PEDOT:PSS with MoO3/antimonene bilayers has been shown to maintain a higher built-in potential and improve VOC stability.
Issue 3: Significant Drop in Short-Circuit Current (JSC)

Q3: The JSC of my PM6:Y6 solar cell is low or degrades over time. What should I investigate?

A3: While often more stable than VOC and FF in Y6 systems, a decrease in JSC can still occur and typically points to issues with light absorption, charge generation, or charge extraction.

Likely Causes & Solutions:

CauseDescriptionRecommended Actions
Morphological Instability Changes in the active layer morphology, such as the aggregation of Y6 molecules upon heating, can disrupt the bicontinuous network required for efficient charge transport and collection, thereby reducing JSC.- Utilize additives to control and stabilize the morphology. Cyclosiloxane additives have been shown to enhance crystallinity and optimize phase separation, leading to improved JSC. - Employ thermal annealing protocols carefully, as excessive heat can promote detrimental morphological changes.
Photo-bleaching of Active Layer Prolonged exposure to light, especially UV, can cause photo-oxidation and bleaching of the active layer components, reducing their ability to absorb light and generate charge carriers.- Encapsulate the device to prevent exposure to oxygen and moisture, which accelerate photo-bleaching. - Use UV filters to cut out the most damaging part of the light spectrum.
Poor Charge Carrier Mobility A decrease in either electron or hole mobility will hinder the extraction of photogenerated carriers before they recombine, leading to a lower JSC. This can be a result of morphological degradation.- Optimize the processing solvent and any additives to achieve a favorable morphology with high charge carrier mobility. The choice of solvent can significantly impact the crystalline structure of Y6.
Issue 4: Significant Drop in Fill Factor (FF)

Q4: My Y6-based solar cell has a poor fill factor that worsens under operational stress. What are the primary reasons for this?

A4: The fill factor is highly sensitive to charge transport and recombination processes within the solar cell. A decrease in FF is often a sign of increasing series resistance or decreasing shunt resistance.

Likely Causes & Solutions:

CauseDescriptionRecommended Actions
Reduced Charge Carrier Mobility A significant drop in charge carrier mobility, particularly electron mobility due to changes in the Y6 acceptor phase, can lead to a severe decrease in FF. Thermal stress can induce increased molecular stacking and phase separation, resulting in discontinuous acceptor phases that impede electron transport.- Employ strategies to stabilize the morphology, such as using additives or crosslinkable polymers, to prevent the degradation of charge transport pathways.
Increased Charge Recombination Both bimolecular and trap-assisted recombination can increase due to photo- and thermal degradation, which will lower the FF. Photo-degradation of the PM6 donor can lead to reduced hole mobility and increased non-radiative recombination.- Minimize exposure to high temperatures and UV light. - Optimize the interfacial layers to ensure efficient charge extraction and minimize interfacial recombination.
Unfavorable Morphology The choice of processing solvent can significantly affect the morphology and, consequently, the FF. For instance, using a higher boiling point solvent like chlorobenzene can lead to unfavorable Y6 aggregation and compromised hole transfer, resulting in a lower FF compared to when using chloroform.- Carefully select and optimize the processing solvent and any solvent additives to achieve a favorable bulk heterojunction morphology.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation mechanism in PM6:Y6 solar cells under thermal stress?

A: The primary thermal degradation mechanism is often related to the morphological instability of the active layer. This includes the reorientation of the PM6 donor polymer from a more favorable edge-on to a less favorable face-on orientation, which leads to a reduction in the built-in potential and an increase in non-radiative recombination, causing significant VOC and FF losses. Additionally, excessive phase separation and crystallization can disrupt charge transport pathways.

Q: How does light exposure affect the stability of Y6-based solar cells?

A: Light exposure, particularly the UV component of the spectrum, can induce photo-degradation. Studies suggest that the PM6 donor polymer is particularly susceptible to photo-degradation, which can lead to reduced charge carrier mobility (especially hole mobility) and increased non-radiative recombination. This primarily results in a decrease in VOC and FF, while JSC is often less affected initially.

Q: Can additives improve the stability of Y6-based solar cells?

A: Yes, additives can significantly enhance stability. For example, ethyl cellulose (EC) can help to "lock" the bulk heterojunction morphology by interacting with the semiconductor components, thereby improving thermal stability. Cyclosiloxane additives have been shown to improve morphology and extend the device lifetime under thermal stress and illumination. Crosslinkable polymers derived from PM6 have also demonstrated superior thermal, photo, and storage stability.

Q: What role does encapsulation play in the stability of Y6-based solar cells?

A: Encapsulation is critical for long-term stability. It protects the sensitive organic active layer and electrodes from degradation caused by environmental factors such as oxygen and moisture. Non-encapsulated devices show much faster degradation, especially in ambient conditions, primarily due to the degradation of the electrode interfaces and the active layer.

Q: How can I differentiate between bulk and interfacial degradation?

A: Differentiating between bulk and interfacial degradation often requires a combination of characterization techniques. For example, a decrease in charge carrier mobility measured by Space-Charge Limited Current (SCLC) would suggest bulk active layer degradation. In contrast, changes in charge transfer resistance at the interfaces, measured by Electrochemical Impedance Spectroscopy (EIS), would point towards interfacial degradation. Techniques like Transient Photocurrent (TPC) and Transient Photovoltage (TPV) can also provide insights into charge extraction and recombination dynamics, which can be affected by both bulk and interfacial properties.

Data Presentation

Table 1: Impact of Stability Enhancement Strategies on PM6:Y6 Solar Cell Performance
StrategyStress ConditionKey FindingReference
Crosslinkable Polymer (PM6-A5) Thermal aging at 60°C for 48hRetained 91.0% of initial PCE (vs. 81.9% for reference PM6)
Crosslinkable Polymer (PM6-A5) Continuous white LED illumination for 72hRetained 92.8% of initial PCE (vs. 72.7% for reference PM6)
Cyclosiloxane Additive (c-5Si) Heating at 80°C and 1 sun illuminationT80 lifetime extended from 43h to 205h
Hydrophobic SAM (Me-4PACz) HTL Long-term stability testSuperior long-term stability compared to 2PACz and MoO3 HTLs
Bilayer MoO3/antimonene HEL Operational stability testMore stable than PEDOT:PSS-based devices due to suppression of interfacial reactions

Experimental Protocols

Thermal Stability Testing Protocol (based on ISOS-D-1)
  • Device Fabrication: Fabricate a batch of PM6:Y6 solar cells with a standardized procedure, including the specific interfacial layers and active layer formulation being tested.

  • Initial Characterization (t=0): Measure the initial current density-voltage (J-V) characteristics of all devices under AM1.5G illumination (100 mW/cm²) to determine the initial PCE, VOC, JSC, and FF. Also, measure the initial External Quantum Efficiency (EQE).

  • Thermal Aging: Place the encapsulated devices in an oven in a dark, inert atmosphere (e.g., nitrogen-filled glovebox) at a constant elevated temperature (e.g., 65°C, 85°C, or 140°C).

  • Periodic Characterization: At regular time intervals (e.g., 1, 2, 5, 10, 24, 48, 100... hours), remove the devices from the oven and allow them to cool to room temperature.

  • J-V and EQE Measurement: Remeasure the J-V characteristics and EQE spectrum of the aged devices.

  • Data Analysis: Plot the normalized PCE, VOC, JSC, and FF as a function of aging time to determine the device lifetime (e.g., T80, the time at which the PCE drops to 80% of its initial value). Analyze changes in the EQE spectra to identify degradation in specific spectral regions.

Photostability Testing Protocol (based on ISOS-L)
  • Device Fabrication and Encapsulation: Prepare and encapsulate the devices as for thermal stability testing.

  • Initial Characterization: Perform initial J-V and EQE measurements.

  • Light Soaking: Place the devices under continuous illumination from a solar simulator (AM1.5G, 100 mW/cm²) in a controlled environment (temperature and atmosphere). To isolate the effect of specific wavelengths, UV cut-off filters can be used.

  • In-situ Monitoring (if possible): If the setup allows, monitor the J-V parameters periodically without removing the device from the light-soaking environment.

  • Periodic Characterization: If in-situ monitoring is not possible, remove the devices at set time intervals and measure their J-V and EQE characteristics.

  • Data Analysis: Plot the normalized photovoltaic parameters versus illumination time.

Morphological Characterization Using Atomic Force Microscopy (AFM)
  • Sample Preparation: Prepare thin films of the PM6:Y6 active layer on the desired substrate (e.g., ITO/ETL) under the same conditions used for device fabrication. Prepare samples corresponding to the pristine state and after applying a specific stress (e.g., thermal annealing at different temperatures).

  • AFM Imaging: Use an AFM in tapping mode to acquire topography and phase images of the film surface. Scan several different areas to ensure the images are representative of the overall film morphology.

  • Image Analysis: Analyze the AFM images to assess the surface roughness (root-mean-square roughness) and observe the phase separation between the donor and acceptor materials. Look for signs of aggregation of Y6, which may appear as distinct domains.

Visualizations

experimental_workflow cluster_prep Device Preparation cluster_stress Stability Testing cluster_analysis Degradation Analysis cluster_results Outcome fab Device Fabrication & Encapsulation initial_char Initial Characterization (J-V, EQE) fab->initial_char thermal Thermal Aging (ISOS-D) initial_char->thermal Apply Stress photo Light Soaking (ISOS-L) initial_char->photo Apply Stress morph_char Morphological Analysis (AFM, GIWAXS) initial_char->morph_char Pristine Sample opto_char Optoelectronic Analysis (SCLC, TPC/TPV) initial_char->opto_char Pristine Sample periodic_char Periodic Characterization (J-V, EQE) thermal->periodic_char thermal->morph_char Aged Sample thermal->opto_char Aged Sample photo->periodic_char photo->morph_char Aged Sample photo->opto_char Aged Sample data Performance vs. Time Data periodic_char->data mechanism Identify Degradation Mechanism morph_char->mechanism opto_char->mechanism data->mechanism

Experimental workflow for Y6 solar cell stability testing.

degradation_pathway cluster_stress Stress Factors cluster_mechanisms Degradation Mechanisms cluster_effects Physical Effects cluster_performance Performance Loss heat Heat morph Morphological Instability (Y6 Aggregation, Phase Separation) heat->morph donor_reorient PM6 Reorientation (Edge-on to Face-on) heat->donor_reorient light Light (UV) photo_deg Photochemical Degradation (PM6 Bleaching) light->photo_deg ambient O2 / H2O interfacial_react Interfacial Reactions ambient->interfacial_react mobility_loss Reduced Carrier Mobility morph->mobility_loss recomb_increase Increased Recombination morph->recomb_increase donor_reorient->recomb_increase vbi_loss Reduced Built-in Potential donor_reorient->vbi_loss photo_deg->mobility_loss photo_deg->recomb_increase traps Trap State Formation photo_deg->traps interfacial_react->recomb_increase interfacial_react->traps jsc_loss ↓ Jsc mobility_loss->jsc_loss ff_loss ↓ FF mobility_loss->ff_loss voc_loss ↓ Voc recomb_increase->voc_loss recomb_increase->ff_loss vbi_loss->voc_loss traps->voc_loss traps->ff_loss pce_loss ↓ PCE voc_loss->pce_loss jsc_loss->pce_loss ff_loss->pce_loss troubleshooting_flow cluster_voc V_OC Loss cluster_jsc J_SC Loss cluster_ff FF Loss q_param Which parameter degraded most? voc_cause1 Check for UV exposure. Measure TPV for recombination dynamics. q_param->voc_cause1 V_OC jsc_cause1 Analyze morphology with AFM for Y6 aggregation. q_param->jsc_cause1 J_SC ff_cause1 Measure mobility (SCLC). Analyze morphology for phase continuity. q_param->ff_cause1 FF voc_cause2 Perform thermal stress test. Analyze morphology with GIWAXS for PM6 orientation. voc_cause1->voc_cause2 voc_cause3 Test alternative interfacial layers (HTL/ETL). voc_cause2->voc_cause3 jsc_cause2 Measure UV-Vis absorption for photo-bleaching. jsc_cause1->jsc_cause2 jsc_cause3 Measure carrier mobility using SCLC. jsc_cause2->jsc_cause3 ff_cause2 Measure recombination rates (TPV/TPC). ff_cause1->ff_cause2 ff_cause3 Check for increased series resistance (from J-V curve). ff_cause2->ff_cause3

References

troubleshooting low power conversion efficiency in Y6 devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low power conversion efficiency (PCE) in Y6-based organic solar cell (OSC) devices.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the Power Conversion Efficiency (PCE) of PM6:Y6 solar cells?

The PCE of PM6:Y6 solar cells is highly sensitive to a combination of factors, including:

  • Active Layer Morphology: The nanoscale blend morphology of the PM6 donor and Y6 acceptor is critical for efficient exciton dissociation and charge transport.[1]

  • Fabrication Parameters: Processing conditions such as the choice of solvent, use of additives, spin-coating speed, solution concentration, and annealing temperature and time significantly impact the active layer morphology and device performance.[2][3][4]

  • Layer Thickness: The thickness of the active layer, electron transport layer (ETL), and hole transport layer (HTL) must be optimized to ensure efficient light absorption and charge collection.

  • Interfacial Properties: The quality of the interfaces between the active layer and the transport layers is crucial for minimizing charge recombination and ensuring efficient charge extraction.

Q2: What is a typical device architecture for a high-efficiency PM6:Y6 solar cell?

A common and effective device architecture is the inverted structure: ITO / ETL / PM6:Y6 / HTL / Ag.[5]

  • ITO (Indium Tin Oxide): Transparent conducting oxide used as the bottom electrode.

  • ETL (Electron Transport Layer): Commonly used materials include ZnO or PDINO.

  • PM6:Y6: The photoactive layer, a blend of a polymer donor (PM6) and a non-fullerene acceptor (Y6).

  • HTL (Hole Transport Layer): MoO3 is a frequently used material for the HTL.

  • Ag (Silver): The top metal electrode.

Q3: What are the optimal processing parameters for the PM6:Y6 active layer?

Achieving high PCE in PM6:Y6 devices is highly dependent on the precise control of processing parameters. Below is a summary of commonly reported optimal conditions.

ParameterOptimal ValueReference
Solvent Chloroform (CF) or o-xylene
Solvent Additive 0.5% v/v 1-chloronaphthalene (CN)
Total Concentration 16-18 mg/mL
Spin-Coating Speed 3000 rpm
Annealing Temperature 80-110 °C
Annealing Time 5-10 minutes

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of Y6-based solar cells that can lead to low PCE.

Low Power Conversion Efficiency (PCE)

A low overall PCE can be attributed to issues with the short-circuit current (Jsc), open-circuit voltage (Voc), or fill factor (FF). The following diagram illustrates a general troubleshooting workflow.

Troubleshooting_Workflow start Low PCE Observed check_jsc Low Jsc? start->check_jsc check_voc Low Voc? check_jsc->check_voc No jsc_solutions Troubleshoot Low Jsc (Absorption, Charge Generation/Collection) check_jsc->jsc_solutions Yes check_ff Low FF? check_voc->check_ff No voc_solutions Troubleshoot Low Voc (Energy Levels, Recombination) check_voc->voc_solutions Yes ff_solutions Troubleshoot Low FF (Series/Shunt Resistance, Morphology) check_ff->ff_solutions Yes end PCE Improved check_ff->end No jsc_solutions->end voc_solutions->end ff_solutions->end

Caption: General troubleshooting workflow for low PCE.

Issue: Low Short-Circuit Current (Jsc)

A low Jsc indicates inefficient generation or collection of charge carriers.

Possible Cause Suggested Solution
Inadequate Light Absorption * Verify the thickness of the active layer. An optimal thickness is required to absorb sufficient light without compromising charge carrier extraction. * Ensure the active layer solution concentration is appropriate. Higher concentrations can lead to thicker films and better absorption, but may also negatively impact morphology.
Poor Charge Generation/Dissociation * Optimize the morphology of the active layer through solvent selection, the use of additives (e.g., 1-chloronaphthalene), and annealing conditions. A well-mixed and phase-separated morphology is crucial for efficient exciton dissociation. * Ensure proper energy level alignment between the donor (PM6) and acceptor (Y6) materials.
Inefficient Charge Collection * Check for and address any issues with the ETL and HTL, such as improper thickness or poor film quality, which can impede charge transport to the electrodes. * Investigate for potential issues with the electrodes, such as high contact resistance.

Issue: Low Open-Circuit Voltage (Voc)

Low Voc is often a result of excessive charge recombination or a suboptimal energy level alignment.

Possible Cause Suggested Solution
High Recombination Rates * Improve the quality of the interfaces between the active layer and the charge transport layers to reduce interfacial recombination. * Optimize the active layer morphology to create more defined pathways for charge transport, which can reduce bimolecular recombination.
Mismatched Energy Levels * Ensure the energy levels of the ETL and HTL are well-aligned with the active layer materials to facilitate efficient charge extraction and block the injection of opposite charges. * The Voc is fundamentally related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. While this is an intrinsic material property, ensuring minimal energy loss during charge transfer is key.
Device Defects * Investigate for pinholes or other defects in the active layer that could create shunt pathways, leading to a lower Voc.

Issue: Low Fill Factor (FF)

A low FF is typically caused by high series resistance, low shunt resistance, or poor charge transport within the device.

Possible Cause Suggested Solution
High Series Resistance (Rs) * Optimize the thickness of all layers. Excessively thick layers can increase series resistance. * Ensure good electrical contact between the active layer and the charge transport layers, and between the transport layers and the electrodes. * Check the quality and conductivity of the transparent electrode (ITO) and the top electrode (Ag).
Low Shunt Resistance (Rsh) * Minimize defects and pinholes in the active layer that can create leakage current pathways. This can be addressed by optimizing the spin-coating process and ensuring a clean substrate. * Ensure complete coverage of the active layer by the transport layers and electrodes to prevent shorting.
Poor Charge Transport * Optimize the active layer morphology through annealing and the use of solvent additives to enhance charge carrier mobility. A well-ordered molecular packing can facilitate more efficient charge transport. * Ensure the donor and acceptor materials form bicontinuous interpenetrating networks for efficient transport of both electrons and holes.

Experimental Protocols

Standard Fabrication of a PM6:Y6 Solar Cell (Inverted Architecture)

This protocol outlines the steps for fabricating a standard inverted PM6:Y6 organic solar cell.

Fabrication_Workflow sub_clean 1. Substrate Cleaning (Sonication in DI water, acetone, IPA) plasma 2. Oxygen Plasma Treatment sub_clean->plasma etl_dep 3. ETL Deposition (e.g., spin-coat PDINO) plasma->etl_dep active_layer_prep 4. Active Layer Solution Prep (PM6:Y6 in Chloroform + CN) etl_dep->active_layer_prep spin_coat_active 5. Spin-Coat Active Layer active_layer_prep->spin_coat_active anneal 6. Thermal Annealing (e.g., 100°C for 10 min) spin_coat_active->anneal htl_dep 7. HTL Deposition (e.g., thermal evaporation of MoO3) anneal->htl_dep electrode_dep 8. Top Electrode Deposition (e.g., thermal evaporation of Ag) htl_dep->electrode_dep encapsulation 9. Encapsulation electrode_dep->encapsulation

Caption: Standard fabrication workflow for a PM6:Y6 solar cell.

1. Substrate Cleaning:

  • Sequentially sonicate pre-patterned ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun.

2. Oxygen Plasma Treatment:

  • Treat the cleaned ITO substrates with oxygen plasma for 5-10 minutes to improve the surface wettability.

3. Electron Transport Layer (ETL) Deposition:

  • Prepare a solution of the ETL material (e.g., PDINO in methanol).
  • Spin-coat the ETL solution onto the ITO substrate. For example, dynamically spin-coat at 3000 rpm.

4. Active Layer Solution Preparation:

  • Dissolve PM6 and Y6 in a 1:1.2 weight ratio in chloroform to a total concentration of approximately 16-18 mg/mL.
  • Add 1-chloronaphthalene (0.5% v/v) as a solvent additive.
  • Stir the solution at room temperature for at least 3 hours before use.

5. Active Layer Spin-Coating:

  • Transfer the device to a nitrogen-filled glovebox.
  • Spin-coat the PM6:Y6 solution onto the ETL layer at around 3000 rpm for 30-60 seconds.

6. Thermal Annealing:

  • Anneal the substrate with the active layer on a hotplate inside the glovebox at a temperature between 80-110°C for 5-10 minutes.

7. Hole Transport Layer (HTL) Deposition:

  • Transfer the substrate to a thermal evaporator.
  • Deposit the HTL material (e.g., 10 nm of MoO3) under high vacuum.

8. Top Electrode Deposition:

  • Without breaking vacuum, deposit the top metal electrode (e.g., 100 nm of Ag) through a shadow mask to define the active area of the device.

9. Encapsulation:

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

Key Characterization Techniques

1. Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator with an AM1.5G spectrum at 100 mW/cm² illumination.
  • Measure the current density as a function of the applied voltage to determine the key device parameters: Jsc, Voc, FF, and PCE.

2. External Quantum Efficiency (EQE) Measurement:

  • Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier.
  • Measure the ratio of collected charge carriers to incident photons at each wavelength to understand the spectral response of the device.

3. Atomic Force Microscopy (AFM):

  • Use AFM in tapping mode to characterize the surface morphology and phase separation of the PM6:Y6 active layer. This can provide insights into the domain sizes and connectivity.

4. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):

  • Employ GIWAXS to investigate the molecular packing and crystallinity of the donor and acceptor materials within the blend film. This is crucial for understanding how processing conditions affect the nanoscale structure.

References

Technical Support Center: Optimizing PM6:Y6 Blend Ratios

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on optimizing the blend ratio of the donor-acceptor pair PM6:Y6 in organic solar cells.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of PM6:Y6 blend ratios and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Power Conversion Efficiency (PCE) - Suboptimal PM6:Y6 blend ratio.- Poor active layer morphology.- Inefficient charge extraction.- High charge recombination.- Vary the Blend Ratio: Systematically vary the weight ratio of PM6:Y6 (e.g., 1:1, 1:1.2, 1.2:1). A 1:1 or 1:1.2 ratio is often found to be optimal.[1][2]- Optimize Annealing Temperature: Experiment with post-deposition thermal annealing. Temperatures around 100°C for 10 minutes are a good starting point.[3]- Use Additives: Introduce a solvent additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) to the blend solution (typically 0.5-1% by volume) to improve morphology.[4][5]- Check Film Thickness: The optimal active layer thickness is typically around 100-140 nm.
Low Short-Circuit Current (Jsc) - Poor light absorption.- Inefficient exciton dissociation.- Unbalanced charge transport.- Verify Blend Ratio: An optimal blend ratio ensures balanced absorption.- Improve Morphology: Use additives and thermal annealing to create a well-defined interpenetrating network for efficient charge separation and transport.- Consider Ternary Blends: Introducing a third component can sometimes enhance light absorption and improve charge transport.
Low Open-Circuit Voltage (Voc) - Energy level mismatch.- High non-radiative recombination.- Control Morphology: A well-ordered morphology can minimize energy loss pathways.- Ternary Approach: Incorporating a wide-band-gap amorphous acceptor can increase the Voc.- Minimize Defects: Exposure to ambient air can create defects; process devices in an inert atmosphere where possible.
Low Fill Factor (FF) - High series resistance.- Low shunt resistance.- Unbalanced electron and hole mobilities.- Optimize Blend Ratio and Additives: Fine-tuning the blend ratio and using additives can lead to more balanced charge mobilities.- Annealing: Thermal annealing can improve molecular packing and charge transport.- Check Electrode Interfaces: Ensure good contact between the active layer and the charge transport layers.
Poor Device Stability and Reproducibility - Morphological instability under thermal stress.- Degradation due to air/moisture exposure.- Batch-to-batch variations in materials.- Thermal Annealing: While beneficial, excessive annealing can lead to phase separation.- Encapsulation: Properly encapsulate devices to prevent degradation from environmental factors.- Material Characterization: Be aware of potential variations in molecular weight and purity between different batches of PM6 and Y6.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported optimal blend ratio for PM6:Y6?

A1: Several studies have reported that a PM6:Y6 weight ratio of 1:1 or 1:1.2 often yields the best photovoltaic performance. However, the optimal ratio can be influenced by processing conditions such as the choice of solvent, additives, and annealing temperature.

Q2: How does the blend ratio affect the morphology of the active layer?

A2: The blend ratio is a critical parameter in controlling the bulk heterojunction (BHJ) morphology. An optimized ratio facilitates the formation of an interpenetrating network of donor and acceptor domains, which is essential for efficient exciton dissociation and charge transport. Deviations from the optimal ratio can lead to large, pure domains or poorly mixed regions, both of which can hinder device performance.

Q3: What is the role of solvent additives in optimizing PM6:Y6 blends?

A3: Solvent additives, such as 1-chloronaphthalene (CN) and 1,8-diiodooctane (DIO), are often used to fine-tune the active layer morphology. They can influence the aggregation of PM6 and Y6 during film formation, leading to a more favorable nanoscale phase separation and improved device performance.

Q4: What is the effect of thermal annealing on PM6:Y6 solar cells?

A4: Thermal annealing after deposition of the active layer can improve the crystallinity and molecular packing of the donor and acceptor materials. This can lead to enhanced charge mobility and a higher fill factor. However, excessive annealing can cause large-scale phase separation, which is detrimental to device performance.

Q5: Can the performance of PM6:Y6 devices be improved by using a ternary blend?

A5: Yes, introducing a third component (a second donor or acceptor) into the PM6:Y6 blend can be an effective strategy to improve performance. A carefully selected third component can enhance light absorption, improve charge transport, and increase the open-circuit voltage.

Experimental Protocols

Standard Device Fabrication Protocol for PM6:Y6 Solar Cells (Spin-Coating)

This protocol outlines a general procedure for fabricating inverted PM6:Y6 organic solar cells.

  • Substrate Preparation:

    • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned ITO substrates are then treated with UV-ozone for 15-20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • A solution of ZnO nanoparticles is spin-coated onto the ITO substrate, followed by annealing at a specified temperature (e.g., 150°C for 20 minutes).

  • Active Layer Preparation and Deposition:

    • PM6 and Y6 are dissolved in a suitable solvent, such as chloroform (CF) or o-xylene, at a specific concentration (e.g., 14 mg/mL total).

    • The desired PM6:Y6 weight ratio (e.g., 1:1.2) is prepared.

    • If used, a solvent additive (e.g., 0.5% v/v 1-chloronaphthalene) is added to the solution.

    • The solution is stirred, typically overnight, in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • The active layer solution is spin-coated onto the ETL.

  • Thermal Annealing:

    • The substrates with the active layer are then thermally annealed on a hotplate at a specific temperature (e.g., 100-110°C) for a set duration (e.g., 10 minutes).

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • A hole transport layer, such as MoO₃, is thermally evaporated on top of the active layer.

    • Finally, a metal electrode (e.g., Ag or Al) is thermally evaporated to complete the device.

Quantitative Data Summary

The following tables summarize the photovoltaic performance of PM6:Y6 solar cells under different blend ratios and processing conditions as reported in the literature.

Table 1: Effect of PM6:Y6 Blend Ratio on Photovoltaic Performance

PM6:Y6 RatioVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
1:10.8426.4277.6517.23
Data extracted from a representative study. Performance can vary with fabrication conditions.

Table 2: Influence of a Third Component on PM6:Y6 Ternary Solar Cells

Blend CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PM6:Y6 (Binary)0.84325.3678.3216.74
PM6:Y6:ITC6-IC (Ternary)---17.46
PM6:Y6:IO-4Cl (Ternary)0.894-75.5817.49
"-" indicates data not specified in the source.

Visualizations

Experimental Workflow for PM6:Y6 Device Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL ETL Deposition (ZnO) UV_Ozone->ETL Active_Layer Active Layer Spin-Coating (PM6:Y6 + Additive) ETL->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing HTL HTL Deposition (MoO3) Annealing->HTL Electrode Electrode Deposition (Ag) HTL->Electrode JV_Measurement J-V Measurement Electrode->JV_Measurement EQE EQE Measurement Electrode->EQE Stability_Test Stability Testing Electrode->Stability_Test

Caption: Workflow for the fabrication and characterization of PM6:Y6 organic solar cells.

Logical Relationship for Troubleshooting Low PCE

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_PCE Low PCE Suboptimal_Ratio Suboptimal Blend Ratio Low_PCE->Suboptimal_Ratio Poor_Morphology Poor Morphology Low_PCE->Poor_Morphology High_Recombination High Recombination Low_PCE->High_Recombination Inefficient_Extraction Inefficient Charge Extraction Low_PCE->Inefficient_Extraction Vary_Ratio Vary Blend Ratio Suboptimal_Ratio->Vary_Ratio Optimize_Annealing Optimize Annealing Poor_Morphology->Optimize_Annealing Use_Additives Use Additives Poor_Morphology->Use_Additives Check_Thickness Check Film Thickness Poor_Morphology->Check_Thickness High_Recombination->Optimize_Annealing Check_Interfaces Check Interfaces Inefficient_Extraction->Check_Interfaces

Caption: Troubleshooting logic for addressing low Power Conversion Efficiency (PCE).

References

Technical Support Center: Solvent Annealing Effects on Y6 Film Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-fullerene acceptor Y6. The following sections address common issues encountered during the solvent annealing process of Y6-based thin films, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of solvent annealing Y6-based active layers in organic solar cells?

A1: Solvent vapor annealing (SVA) is a critical post-deposition treatment used to optimize the nanoscale morphology of the bulk heterojunction (BHJ) active layer. For Y6-based blends, SVA promotes the self-assembly of donor and acceptor molecules into more ordered, crystalline domains. This improved morphology facilitates efficient exciton dissociation and charge transport, ultimately leading to enhanced power conversion efficiency (PCE) in organic solar cells.[1][2]

Q2: How does the choice of solvent for annealing affect the final Y6 film morphology?

A2: The choice of solvent is crucial as it dictates the degree of molecular rearrangement. Solvents with high solubility for Y6 can induce significant changes in the film. For instance, chloroform, being a good solvent for Y6, can lead to a more homogeneous and smoother film surface with a face-on molecular orientation, which is beneficial for charge transport.[3] In contrast, solvents with lower solubility or higher boiling points, like o-xylene, may result in rougher films with larger aggregates due to a slower evaporation rate, which allows more time for molecules to agglomerate.[3]

Q3: What is the observable impact of combining thermal annealing with solvent vapor annealing?

A3: Combining thermal annealing with SVA can have a synergistic effect. The elevated temperature increases molecular mobility, while the solvent vapor helps to swell the polymer matrix, allowing for more effective morphological rearrangement. This combined approach can lead to optimized phase separation, improved crystallinity, and a more favorable interpenetrating network structure, which are all critical for high-performance devices.

Q4: My Y6 film shows poor performance after solvent annealing. What are the likely morphological issues?

A4: Poor performance after solvent annealing can often be attributed to suboptimal film morphology. Common issues include:

  • Excessive Phase Separation: Overly large donor or acceptor domains (on the order of 60 nm or more) can hinder exciton dissociation at the interface.[4]

  • Poor Crystallinity: A lack of molecular ordering within the domains can impede charge transport.

  • High Surface Roughness: A rough surface can lead to poor interfacial contact with the charge transport layers, affecting charge extraction.

  • Unfavorable Molecular Orientation: An edge-on orientation of Y6 molecules with respect to the substrate can be less favorable for vertical charge transport compared to a face-on orientation.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Film Dewetting or Dissolution 1. The annealing solvent is too "good" for the Y6 blend. 2. The solvent vapor pressure is too high. 3. The annealing time is excessively long.1. Choose a solvent in which the blend components have moderate, rather than extremely high, solubility. 2. Reduce the solvent vapor pressure by lowering the temperature of the solvent reservoir. 3. Conduct a time-dependent study to identify the optimal annealing duration.
Increased Surface Roughness without Improved Crystallinity 1. Condensation of solvent on the film surface. 2. Rapid evaporation of the solvent after annealing, causing disordered aggregation.1. Ensure the substrate temperature is slightly above the dew point of the annealing solvent. 2. Control the rate of solvent removal after annealing, for instance, by slowly purging the annealing chamber with an inert gas.
Little to No Change in Film Morphology 1. The chosen solvent is a "poor" solvent for the Y6 blend. 2. The annealing time is too short. 3. The solvent vapor pressure is too low.1. Select a solvent that can effectively swell the active layer. 2. Increase the annealing time. 3. Increase the solvent vapor pressure, for example, by gently warming the solvent reservoir.
Inconsistent Results Between Experiments 1. Fluctuations in ambient temperature and humidity. 2. Inconsistent solvent vapor concentration in the annealing chamber. 3. Variations in the initial as-cast film quality.1. Use a sealed and temperature-controlled annealing chamber. 2. Employ a mass flow controller to achieve a consistent solvent vapor concentration. 3. Ensure a standardized and reproducible process for depositing the initial film.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of solvent choice and annealing on Y6 film morphology and device performance.

Table 1: Influence of Processing Solvent on Neat Y6 Film Roughness

Processing SolventBoiling Point (°C)RMS Roughness (nm)
Chloroform (CF)61.20.7
Chlorobenzene (CB)1327.3
o-Xylene (o-XYL)14413.9
Data sourced from a study on Y-type acceptor molecules.

Table 2: Impact of Solvent Treatment on PM6:Y6 Blend Film Roughness

Solvent TreatmentRMS Roughness (nm)Morphology Description
Chloroform (CF)1.336Uniform and well-ordered fibril structures.
Chlorobenzene (CB)2.415Slightly aggregated morphology.
Data from a study on PM6:Y6 blends.

Experimental Protocols

Protocol 1: Spin-Coating of PM6:Y6 Active Layer
  • Solution Preparation: Prepare a solution of PM6:Y6 (e.g., in a 1:1.2 weight ratio) in chloroform at a total concentration of 15 mg/mL. If using a solvent additive like 1-chloronaphthalene (CN), add it at the desired volume percentage (e.g., 0.5 vol%). Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Substrate Preparation: Clean the substrates (e.g., ITO-coated glass with a ZnO layer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • Spin-Coating: Transfer the prepared solution onto the substrate. Spin-coat at a suitable speed (e.g., 3000 rpm) for a specified time (e.g., 30 seconds) to achieve the desired film thickness (typically around 100-110 nm).

  • Initial Annealing (Optional): If required, perform an initial thermal anneal on a hotplate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 5 minutes) in an inert atmosphere.

Protocol 2: Solvent Vapor Annealing (SVA)
  • Annealing Chamber Setup: Place the substrate with the as-cast film inside a sealed annealing chamber (e.g., a petri dish or a specialized chamber). Place a small vial containing the annealing solvent (e.g., chloroform) in the chamber, ensuring the liquid does not touch the substrate.

  • Annealing Process: Seal the chamber and leave the film exposed to the solvent vapor for the desired duration (e.g., 1-5 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Drying/Quenching: After the specified annealing time, promptly remove the substrate from the chamber to stop the annealing process. Ensure all residual solvent is removed from the film. A brief, gentle thermal bake (e.g., 50 °C for 2 minutes) can be used for this purpose.

  • Characterization: Characterize the annealed film using techniques such as Atomic Force Microscopy (AFM) for surface morphology and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for crystallinity and molecular orientation.

Visualizations

experimental_workflow cluster_prep Solution & Substrate Preparation cluster_fab Film Fabrication cluster_post Post-Processing cluster_char Characterization solution Prepare PM6:Y6 Solution spin_coat Spin-Coat Active Layer solution->spin_coat substrate Clean Substrate substrate->spin_coat sva Solvent Vapor Annealing spin_coat->sva thermal_anneal Thermal Annealing spin_coat->thermal_anneal afm AFM sva->afm giwaxs GIWAXS sva->giwaxs device Device Testing sva->device thermal_anneal->afm thermal_anneal->giwaxs thermal_anneal->device

Caption: Experimental workflow for Y6 film fabrication and characterization.

logical_relationship cluster_params Input Parameters cluster_morph Morphological Outcomes cluster_perf Device Performance solvent Solvent Choice crystallinity Crystallinity & Orientation solvent->crystallinity phase_sep Phase Separation solvent->phase_sep roughness Surface Roughness solvent->roughness time Annealing Time time->crystallinity time->phase_sep temp Annealing Temperature temp->crystallinity temp->phase_sep performance PCE, Jsc, Voc, FF crystallinity->performance phase_sep->performance roughness->performance

Caption: Relationship between annealing parameters and film properties.

References

Technical Support Center: Reducing Charge Recombination in Y6 Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to charge recombination in Y6-based organic solar cells.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the fabrication and characterization of Y6 solar cells, with a focus on problems arising from charge recombination.

FAQs

  • Q1: What is charge recombination and why is it detrimental to solar cell performance?

    • A1: Charge recombination is a process where photogenerated electrons and holes recombine before they can be extracted at their respective electrodes. This process is a major energy loss mechanism in organic solar cells, as it reduces the number of charge carriers contributing to the photocurrent, thereby lowering the device's overall power conversion efficiency (PCE). The primary types of recombination are geminate, where an electron and hole from the same exciton recombine, and non-geminate (including bimolecular and trap-assisted), where free charge carriers recombine.[1][2]

  • Q2: My PM6:Y6 solar cell has a low Fill Factor (FF). What are the likely causes related to charge recombination?

    • A2: A low Fill Factor is often a strong indicator of significant charge recombination. The primary recombination-related causes include:

      • Bimolecular Recombination: At open-circuit and maximum power point conditions, the high density of charge carriers can lead to increased bimolecular recombination, where a free electron and a free hole recombine. This is a dominant loss mechanism in many high-efficiency organic solar cells.

      • Trap-Assisted Recombination: The presence of energetic trap states within the bandgap of the active layer materials can capture charge carriers, increasing the probability of recombination. These traps can arise from material impurities, structural defects, or non-ideal morphology.

      • Poor Morphology: A non-ideal bulk heterojunction (BHJ) morphology with large, poorly interconnected domains or an indistinct donor-acceptor interface can hinder efficient charge transport and extraction, leading to a higher probability of recombination.[2][3]

  • Q3: How does the choice of processing solvent affect charge recombination?

    • A3: The processing solvent plays a crucial role in dictating the final morphology of the active layer. Different solvents can lead to variations in domain size, crystallinity, and phase separation, all of which significantly impact charge recombination. For instance, using a solvent that promotes a more ordered and interconnected morphology can facilitate efficient charge transport and reduce the likelihood of recombination. Conversely, a poor solvent choice can lead to a disordered morphology with numerous trap sites, promoting recombination. Studies have shown that even subtle changes in the solvent system can lead to significant differences in charge carrier lifetimes and device performance.[3]

  • Q4: What is the role of solvent additives in reducing charge recombination?

    • A4: Solvent additives are often used in small quantities to fine-tune the morphology of the active layer. Additives can influence the crystallization kinetics of the donor and acceptor materials, leading to more favorable domain sizes and purer phases. This optimized morphology can enhance charge transport and minimize recombination. For example, additives like 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN) have been shown to improve the molecular packing and crystallinity of Y6-based blends, resulting in suppressed charge recombination and improved device performance.

  • Q5: What is the significance of triplet excitons in charge recombination in Y6 solar cells?

    • A5: In many non-fullerene acceptor (NFA) based solar cells, including those with Y6, a significant non-radiative recombination pathway involves the formation of triplet excitons on the NFA molecule. This process can be a major source of open-circuit voltage loss. Understanding and mitigating this triplet exciton formation is a key area of research for pushing the efficiency of Y6 solar cells further.

Troubleshooting Common Issues

Issue Potential Recombination-Related Cause Suggested Troubleshooting Steps
Low Short-Circuit Current (Jsc) - Geminate Recombination: Inefficient dissociation of excitons into free charge carriers. - Poor Charge Transport: Sub-optimal morphology hindering the movement of charges to the electrodes.- Optimize the donor:acceptor blend ratio. - Experiment with different processing solvents and additives to improve morphology. - Perform Transient Absorption Spectroscopy (TAS) to probe exciton dissociation dynamics.
Low Fill Factor (FF) - High Bimolecular Recombination: Increased recombination of free carriers. - Trap-Assisted Recombination: Presence of energetic traps.- Conduct Transient Photovoltage (TPV) and Transient Photocurrent (TPC) measurements to determine carrier lifetime and identify the dominant recombination mechanism. - Use Space-Charge Limited Current (SCLC) measurements to assess charge carrier mobility. Low mobility can increase the transit time of carriers, increasing recombination probability. - Vary the active layer thickness; thicker layers can exacerbate recombination losses.
Low Open-Circuit Voltage (Voc) - Non-Radiative Recombination: Energy loss through heat due to recombination via triplet excitons or other non-radiative pathways.- Employ sensitive external quantum efficiency (EQE) and electroluminescence (EL) measurements to quantify non-radiative voltage losses. - Consider molecular design strategies to minimize the energy offset between the charge transfer state and the triplet exciton state.
Poor Device Reproducibility - Inconsistent Morphology: Variations in the active layer morphology from batch to batch.- Strictly control processing parameters (spin-coating speed, annealing temperature and time, solvent vapor annealing conditions). - Characterize the morphology of different batches using techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS).

Section 2: Data Presentation

This section provides a summary of quantitative data from literature on the performance of PM6:Y6 solar cells, highlighting the impact of different processing conditions on key device parameters.

Table 1: Performance of PM6:Y6 Solar Cells with Different Solvent Additives

Additive (vol%)Jsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
No Additive25.30.8374.815.7
0.5% CN26.10.8476.216.7
0.5% DIO25.80.8575.516.5
1% DIO24.90.8673.115.6

Table 2: Charge Carrier Mobility and Lifetime in PM6:Y6 Solar Cells

ParameterValueTechniqueReference
Electron Mobility (μe)~3 x 10⁻⁴ cm²/VsSCLC
Hole Mobility (μh)~2 x 10⁻⁴ cm²/VsSCLC
Carrier Lifetime (τ)1 - 10 μsTPV

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize charge recombination in Y6 solar cells.

Transient Photovoltage (TPV)

Objective: To measure the charge carrier lifetime (τ) under open-circuit conditions.

Experimental Setup:

  • A pulsed laser with a short pulse width (e.g., ns) to create a small perturbation of charge carriers.

  • A continuous wave (CW) light source (e.g., a solar simulator or LED) to bias the solar cell to a specific open-circuit voltage (Voc).

  • A fast oscilloscope to measure the voltage decay.

  • A voltage/current source to control the bias.

Methodology:

  • Place the solar cell in a light-tight sample holder with electrical contacts.

  • Illuminate the device with the CW light source to establish a steady-state Voc.

  • Apply a short, low-intensity laser pulse to generate a small photovoltage transient (ΔV). The perturbation should be small (ΔV << Voc) to ensure a mono-exponential decay.

  • Record the decay of the photovoltage transient over time using the oscilloscope.

  • Fit the decay curve to a single exponential function to extract the carrier lifetime (τ).

  • Repeat the measurement at different CW light intensities to determine the dependence of carrier lifetime on charge carrier density (which is related to Voc).

Data Analysis: The photovoltage decay is typically fitted to the following equation: ΔV(t) = ΔV₀ * exp(-t/τ) where ΔV₀ is the peak photovoltage perturbation and τ is the charge carrier lifetime.

Transient Photocurrent (TPC)

Objective: To measure the charge extraction time and efficiency.

Experimental Setup:

  • Similar to TPV, but the device is held at short-circuit or a specific bias voltage.

  • A fast current amplifier may be needed to measure the transient current.

Methodology:

  • Connect the solar cell to the measurement circuit, holding it at a specific bias voltage (often short-circuit, 0V).

  • Illuminate the device with a short laser pulse.

  • Record the resulting photocurrent transient as a function of time using the oscilloscope.

  • Integrate the photocurrent transient to determine the total extracted charge (Q).

Data Analysis: The shape of the TPC decay provides information about charge transport and extraction. The integral of the TPC signal gives the total extracted charge, which can be compared to the total number of photogenerated charges to determine the charge collection efficiency.

Space-Charge Limited Current (SCLC)

Objective: To determine the electron and hole mobility of the active layer.

Experimental Setup:

  • A voltage source capable of sweeping a range of voltages.

  • A sensitive ammeter to measure the current.

  • Single-carrier devices (electron-only and hole-only) need to be fabricated.

    • Electron-only device structure: e.g., ITO/ZnO/Active Layer/Ca/Al

    • Hole-only device structure: e.g., ITO/PEDOT:PSS/Active Layer/MoO₃/Ag

Methodology:

  • Place the single-carrier device in a dark, electrically shielded probe station.

  • Apply a voltage sweep and measure the corresponding current to obtain the dark J-V curve.

  • Plot J vs. V² on a log-log scale.

Data Analysis: The mobility (μ) can be extracted from the space-charge limited region of the J-V curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the active layer. The mobility can be calculated from the slope of the linear fit to the J vs. V² plot.

Section 4: Mandatory Visualizations

This section provides diagrams created using Graphviz to illustrate key concepts and workflows related to reducing charge recombination in Y6 solar cells.

ChargeRecombinationPathways cluster_generation Charge Generation cluster_recombination Recombination Pathways cluster_collection Charge Collection Photon Photon Absorption Exciton Exciton Formation Photon->Exciton Dissociation Exciton Dissociation @ D:A Interface Exciton->Dissociation Geminate Geminate Recombination Exciton->Geminate Loss FreeCharges Free Charges (e- and h+) Dissociation->FreeCharges Bimolecular Bimolecular Recombination TrapAssisted Trap-Assisted Recombination Transport Charge Transport FreeCharges->Transport Transport->Bimolecular Loss Transport->TrapAssisted Loss Extraction Charge Extraction @ Electrodes Transport->Extraction

Caption: Overview of charge generation, collection, and recombination pathways in an organic solar cell.

TroubleshootingWorkflow Start Low Device Performance (Low FF, Jsc, or Voc) CheckMorphology Investigate Active Layer Morphology (AFM, GIWAXS) Start->CheckMorphology MeasureMobility Measure Carrier Mobility (SCLC) Start->MeasureMobility MeasureLifetime Measure Carrier Lifetime (TPV, TPC) Start->MeasureLifetime PoorMorphology Poor Morphology (Large Domains, Poor Mixing) CheckMorphology->PoorMorphology LowMobility Low Carrier Mobility MeasureMobility->LowMobility ShortLifetime Short Carrier Lifetime MeasureLifetime->ShortLifetime OptimizeProcessing Optimize Processing: - Solvents - Additives - Annealing PoorMorphology->OptimizeProcessing LowMobility->OptimizeProcessing ShortLifetime->OptimizeProcessing OptimizeProcessing->Start Re-evaluate

Caption: A workflow for troubleshooting low performance in Y6 solar cells with a focus on recombination-related issues.

References

Technical Support Center: Y6-Based Device Architecture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y6-based organic photovoltaic devices. The focus is on identifying and resolving common contact and interfacial issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contact issues in Y6-based solar cells?

A: Contact issues in Y6-based devices typically originate at the interfaces between the active layer (PM6:Y6) and the charge transport layers (CTLs), or between the CTLs and the electrodes. Key sources include:

  • Energy Level Mismatch: A significant energy barrier between the active layer and the transport layer can impede efficient charge extraction, leading to increased recombination.

  • Poor Interfacial Morphology: Rough or non-uniform surfaces of buffer layers can negatively affect the growth and molecular packing of the subsequent PM6:Y6 blend film, which in turn influences carrier recombination.[1][2]

  • Interfacial Chemical Reactions and Degradation: Exposure of the active layer or transport layers to ambient atmosphere (specifically O₃ and H₂O) can create defects and alter the work function of materials like MoO₃, leading to reduced performance and stability.[3][4]

  • High Contact Resistance: This can arise from poor physical contact, the formation of an unintentional insulating layer, or an unfavorable electronic interface, all of which hinder the flow of charge carriers.[5]

Q2: How do different charge transport layers affect device performance and stability?

A: The choice of hole transport layer (HTL) and electron transport layer (ETL) is critical. For instance, while PEDOT:PSS is a common HTL, its acidic nature can limit long-term stability. Materials like NiOₓ or hydrophobic self-assembled monolayers (SAMs) can offer improved stability and charge extraction capabilities. The surface properties (energy, roughness) of these layers directly influence the morphology of the PM6:Y6 active layer grown on top, impacting everything from charge generation to recombination. Careful selection of the ETL is also required to prevent unintended charge generation at the interface with Y6.

Q3: What role do additives play in contact and morphology?

A: Solvent additives are often used to fine-tune the morphology of the PM6:Y6 bulk heterojunction. They can influence the molecular arrangement and phase separation, leading to a more favorable microstructure for charge transport. A well-mixed phase where Y6 molecule diffusion is constrained within the PM6 matrix has been correlated with higher device efficiencies. This optimal microstructure can be achieved by carefully tuning the donor-acceptor ratio or by using a solvent additive.

Troubleshooting Guides

This section addresses specific experimental issues in a problem/solution format.

Issue 1: Low Fill Factor (FF) and S-Shaped J-V Curve

Question: My PM6:Y6 device shows a low Fill Factor and an "S-shaped" current-density-voltage (J-V) curve. What is the likely cause and how can I fix it?

Answer: An S-shaped J-V curve is a classic indicator of a charge extraction barrier at one of the interfaces. This creates an opposing diode effect that impedes the collection of photogenerated carriers, especially at voltages near the maximum power point.

Possible Causes & Troubleshooting Steps:

  • Mismatched Energy Levels: The work function of your transport layer may not be properly aligned with the HOMO (for HTL) or LUMO (for ETL) level of the active layer.

    • Solution: Select a more appropriate interfacial material. For example, if using MoO₃ as an HTL, its work function can change upon interaction with water, reducing band bending. Consider using alternative HTLs like hydrophobic SAMs (e.g., Me-4PACz), which have shown to optimize contact and enhance charge transport.

  • Poor Interfacial Contact: A non-uniform or contaminated interface can create regions of high resistance.

    • Solution: Ensure pristine substrate and material deposition conditions. Use techniques like Atomic Force Microscopy (AFM) to analyze the surface morphology of your transport layer before depositing the active layer. A smooth and uniform surface is desirable.

  • Incorrect Device Architecture: The sequence or thickness of layers may be suboptimal.

    • Solution: Follow a validated device architecture. A typical inverted (n-i-p) structure is: ITO / ETL / PM6:Y6 / HTL / Ag. Ensure the thickness of each layer is optimized for both optical interference and charge transport.

Issue 2: High Contact Resistance (R_c)

Question: I suspect high contact resistance is limiting my device's performance. How can I confirm this and what are the strategies to reduce it?

Answer: High contact resistance acts as a parasitic series resistance, which limits the short-circuit current (Jsc) and fill factor. It is especially detrimental in scaled or miniaturized devices.

Confirmation & Mitigation Strategies:

  • Measurement: The most common method to quantify contact resistance is the Transfer Line Method (TLM) . This involves fabricating transistors with varying channel lengths to separate the channel resistance from the contact resistance.

    • Action: See Experimental Protocol 1: Transfer Line Method (TLM) below for a detailed methodology.

  • Surface Modification: Modifying the electrode or transport layer surface can significantly lower R_c.

    • Action: Introduce a thin interlayer, such as a metal oxide or a self-assembled monolayer, between the electrode and the organic semiconductor. Adding a MoO₃ layer at metal/organic interfaces has been shown to reduce contact resistance significantly.

  • Contact Doping: Doping the transport layer near the electrode can create an ohmic contact.

    • Action: Introduce a p-dopant into the HTL or an n-dopant into the ETL in the region adjacent to the electrode to facilitate charge injection/extraction.

Issue 3: Poor Device Stability and Rapid Degradation

Question: My PM6:Y6 devices degrade quickly when exposed to ambient conditions. What interfacial factors could be responsible?

Answer: Instability in non-fullerene organic solar cells is a major challenge, with interfaces playing a critical role in degradation pathways.

Degradation Mechanisms & Solutions:

  • Active Layer Oxidation: Trace amounts of O₃ in the ambient air can create defects in the PM6:Y6 blend, particularly affecting the PM6 donor material.

    • Solution: Minimize air exposure during fabrication and measurement by using a glovebox environment. Proper encapsulation of the final device is crucial for long-term stability.

  • Hole Transport Layer Degradation: The HTL is a common point of failure. PEDOT:PSS is hygroscopic and acidic, while the work function of MoO₃ can be altered by interaction with H₂O, creating a barrier to hole collection.

    • Solution: Replace sensitive HTLs with more robust alternatives. Hydrophobic SAMs or metal oxides like NiOₓ have demonstrated enhanced stability compared to PEDOT:PSS.

  • Interdiffusion at Interfaces: Over time, materials from adjacent layers can diffuse into one another, especially under thermal stress, disrupting the interface and degrading performance.

    • Solution: Choose thermally stable interfacial materials and consider cross-linking the transport layers to prevent diffusion.

Data Presentation

Table 1: Comparison of PM6:Y6 Device Performance with Different Hole Transport Layers (HTLs)

HTL MaterialV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
MoO₃0.83625.1766.9614.09
2PACz (SAM)---15.67
Me-4PACz (SAM)0.82627.0876.2617.06
PEDOT:PSS---~11.5
NiOₓ---Comparable to PEDOT:PSS

Note: Data points are extracted from different studies and experimental conditions may vary. SAM = Self-Assembled Monolayer.

Experimental Protocols

Protocol 1: Measuring Contact Resistance with the Transfer Line Method (TLM)

This protocol outlines the steps to determine contact resistance in a bottom-gate, top-contact transistor architecture, which is commonly used for this measurement.

1. Device Fabrication:

  • Fabricate a series of organic field-effect transistors (OFETs) on a single substrate.
  • Keep the channel width (W) constant for all devices.
  • Systematically vary the channel length (L) across the devices (e.g., 20, 40, 60, 80, 100 µm).
  • The active layer should be the PM6:Y6 blend, and the source/drain electrodes should be the metal used in your solar cell.

2. Electrical Measurement:

  • For each transistor, measure the output characteristics (I_D vs. V_D) at a fixed high gate voltage (V_G) to ensure the device is in the linear regime.
  • From the linear region of each curve (low V_D), calculate the total device resistance (R_total) using Ohm's law: R_total = V_D / I_D.

3. Data Analysis:

  • Plot the measured R_total multiplied by the channel width (R_total * W) as a function of the channel length (L).
  • The total resistance is modeled by the equation: R_total = R_channel + R_contact = (L / (W * µ * C_i * (V_G - V_th))) + R_contact, where R_channel is the channel resistance, µ is mobility, and C_i is the gate dielectric capacitance.
  • The plot of (R_total * W) vs. L should be linear.
  • Fit a straight line to the data points.
  • The y-intercept of the linear fit corresponds to 2 * R_c * W. Divide the intercept by 2 to get the width-normalized contact resistance (R_c * W). The unit is typically Ω·cm.

Visualizations

Diagrams of Workflows and Pathways

Caption: Troubleshooting workflow for low Fill Factor in Y6-based devices.

Caption: Key interfaces for contact issues in an inverted Y6-device.

References

Technical Support Center: Optimizing Y6 Solar Cell Performance with Additives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Y6 solar cell fabrication. This resource is designed to assist researchers, scientists, and professionals in troubleshooting common issues and answering frequently asked questions related to the use of additives in PM6:Y6-based organic solar cells.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Power Conversion Efficiency (PCE) After Additive Incorporation

Q: I've added a common additive like DIO or CN, but my device's Power Conversion Efficiency (PCE) is lower than expected. What could be the cause?

A: Low PCE after incorporating additives can stem from several factors, primarily related to non-optimal morphology of the bulk heterojunction (BHJ) active layer.

  • Sub-optimal Additive Concentration: The concentration of the additive is a critical parameter. Too little may not induce the desired morphological changes, while too much can lead to excessive phase separation or the formation of charge traps. For instance, while 0.25 vol% of 1,8-diiodooctane (DIO) has been shown to significantly improve PCE, higher concentrations can have a less pronounced or even negative effect.[1] It is crucial to perform a concentration optimization study for your specific donor-acceptor ratio and processing conditions.

  • Inappropriate Annealing Strategy: Thermal annealing is often required to optimize the film morphology after additive use. The temperature and duration of annealing need to be carefully optimized. For example, a W-shaped isomer of Y6, when used as a solid additive, required thermal annealing at 100°C for 10 minutes to achieve optimal performance.[2]

  • Unfavorable Donor-Acceptor Ratio: The ideal donor-acceptor (D:A) ratio can change with the introduction of an additive. It's recommended to re-optimize the D:A ratio in conjunction with the additive concentration.[3]

  • Solvent and Additive Incompatibility: The choice of the main processing solvent and its interaction with the additive is crucial. Solvents can significantly influence the resulting morphology and charge transfer properties.[4][5] For example, chloroform-treated bulk heterojunctions have been found to be suitable for exciton dissociation.

Issue 2: Significant Drop in Open-Circuit Voltage (Voc) or Fill Factor (FF)

Q: My Jsc has improved with an additive, but the Voc and/or FF have decreased, limiting the overall PCE. Why is this happening?

A: A trade-off between photovoltaic parameters is a common challenge.

  • Voc Loss: A decrease in Voc can be attributed to several factors. The use of some additives, like DIO, can lead to a decrease in Voc. This can be due to changes in the energy levels at the donor-acceptor interface or an increase in non-radiative recombination. In contrast, additives like 1-chloronaphthalene (CN) have been shown to slightly increase Voc.

  • FF Decrease: A lower FF is often linked to poor charge transport and extraction. This can be caused by:

    • Unbalanced Charge Mobility: Some additives may disproportionately enhance the mobility of either electrons or holes, leading to a charge transport imbalance. For example, a solid additive i-Y6 was found to not significantly affect hole mobility but could decrease electron mobility at higher concentrations.

    • Increased Recombination: The morphology induced by the additive might create pathways for increased bimolecular or trap-assisted recombination, which is detrimental to the FF.

Issue 3: Poor Device Stability and Rapid Degradation

Q: My Y6 solar cells with additives show good initial performance but degrade quickly under operational stress (e.g., heat or light). How can I improve stability?

A: Additives can influence the long-term stability of the device.

  • Thermal Instability: The active layer morphology can be thermally unstable, leading to performance degradation over time. Some additives can help "lock in" the optimal morphology. For instance, ethyl cellulose (EC) has been used as an additive to enhance thermal stability by interacting with the organic semiconductors and preserving the bulk heterojunction nanomorphology.

  • Photo-degradation: The photo-stability of the donor and acceptor materials is crucial. Degradation of the PM6 donor has been identified as a key factor in the photo-degradation of PM6:Y6 based devices. While additives primarily tune morphology, their interaction with the active layer components under illumination could potentially influence degradation pathways.

  • Additive Volatility: Volatile additives may escape from the film over time, leading to morphological changes and performance degradation. The use of non-volatile or solid additives can be a strategy to mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of additives used for PM6:Y6 solar cells?

A1: The most common additives fall into three categories:

  • Solvent Additives: High-boiling-point liquids added in small volumes to the main solvent. Common examples include 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN).

  • Solid Additives: Non-volatile molecules blended into the active layer solution. Examples include isomers of Y6 (e.g., i-Y6) and other functional molecules like uv-9.

  • Volatile Solid Additives (VSAs): Solids that can be removed during film processing. An example is 2-hydroxy-4-methoxybenzophenone (2-HM).

Q2: How do solvent additives like DIO and CN work?

A2: Solvent additives primarily work by influencing the drying dynamics and crystallization behavior of the donor and acceptor materials during film formation.

  • DIO: Tends to improve the crystallinity of the acceptor (Y6) and can lead to more defined phase separation.

  • CN: Can trigger the crystallization of Y6 and its phase separation from the PM6 matrix. It has also been shown to induce a more ordered crystalline packing of Y6.

Q3: What is the optimal concentration for additives?

A3: The optimal concentration is highly system-dependent. However, typical concentrations are low, often in the range of 0.25% to 1% by volume for solvent additives. For solid additives, the optimal ratio with respect to the acceptor is key; for example, a Y6:i-Y6 ratio of 24:1 was found to be optimal in one study. It is essential to perform a systematic optimization for each specific experimental setup.

Q4: Can additives affect the charge transport properties of the active layer?

A4: Yes, significantly. Additives alter the morphology, which in turn impacts charge transport. An optimized morphology with well-defined, interconnected domains of the donor and acceptor facilitates efficient charge transport to the electrodes. For example, the use of a solid additive i-Y6 was shown to affect the electron mobility of the blend.

Q5: Are there "green" or less hazardous alternatives to halogenated additives?

A5: Yes, research is ongoing to find more environmentally friendly additives. While halogenated additives like DIO and CN are common, concerns about their environmental impact are driving the exploration of alternatives. The use of non-halogenated solvents and additives is an active area of research.

Data Presentation

Table 1: Impact of Different Additives on PM6:Y6 Solar Cell Performance

AdditiveConcentrationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
None-0.849---
DIO0.5 vol%0.812---
CN0.5 vol%0.854---
None-0.85824.9969.114.85
CN-0.84325.3873.415.70
OFP+CN-0.84126.9578.317.74
None-0.83826.1273.3016.00
CN---75.3716.50
uv-9--27.6876.3617.18
None (T0)-0.84626.0772.6216.03
SAD1--27.3874.1917.10
SAD2-0.853-75.4617.74

Table 2: Impact of i-Y6 Solid Additive on PM6:Y6 Solar Cell Performance

Y6:i-Y6 RatioVoc (V)Jsc (mA/cm²)FF (%)PCE (%)µh (cm²/Vs)µe (cm²/Vs)Reference
1:0---16.827~4 x 10⁻⁴3.87 x 10⁻⁴
72:1--78.579-~4 x 10⁻⁴>4 x 10⁻⁴
24:1--77.85417.433~4 x 10⁻⁴>4 x 10⁻⁴

Experimental Protocols

General Protocol for PM6:Y6 Active Layer Preparation with a Solvent Additive

This is a generalized procedure. Specific parameters should be optimized for your setup.

  • Solution Preparation:

    • Dissolve the donor polymer (PM6) and acceptor (Y6) in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 7 g/L of PM6). The donor:acceptor ratio needs to be optimized (e.g., 1:1.2 w/w).

    • Add the desired volume percentage of the solvent additive (e.g., 0.5 vol% CN) to the solution.

    • Stir the solution, typically overnight, in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

  • Substrate Preparation:

    • Clean the substrates (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for a specified time to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit the HTL (e.g., PEDOT:PSS) onto the cleaned substrates via spin-coating.

    • Anneal the HTL layer at a specified temperature and duration (e.g., 150°C for 15 minutes).

  • Active Layer Deposition:

    • Transfer the substrates into an inert atmosphere.

    • Spin-coat the prepared active layer solution onto the HTL. The spin speed and time will determine the film thickness and should be optimized.

    • If required, perform a post-deposition thermal anneal at an optimized temperature and duration (e.g., 100°C for 10 minutes).

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit the ETL and the top metal electrode (e.g., Al) through thermal evaporation under high vacuum.

Mandatory Visualizations

Additive_Impact_on_Morphology cluster_0 Without Additive cluster_1 With Additive (e.g., CN, DIO) Intermixed_Phase Intermixed PM6:Y6 Phase Disordered_Domains Disordered Domains Intermixed_Phase->Disordered_Domains Leads to Optimized_Phase_Separation Optimized Phase Separation Crystalline_Y6_Domains Crystalline Y6 Domains Optimized_Phase_Separation->Crystalline_Y6_Domains Interconnected_Network Interconnected Network Crystalline_Y6_Domains->Interconnected_Network Additive Additive Additive->Optimized_Phase_Separation Induces Active_Layer_Solution Active_Layer_Solution Active_Layer_Solution->Intermixed_Phase Spin Coating

Caption: Impact of additives on the morphology of the PM6:Y6 active layer.

Experimental_Workflow Start Start Solution_Prep 1. Prepare PM6:Y6 Solution with Additive Start->Solution_Prep Substrate_Clean 2. Substrate Cleaning (ITO Glass) Solution_Prep->Substrate_Clean HTL_Deposit 3. Deposit Hole Transport Layer (HTL) Substrate_Clean->HTL_Deposit Active_Layer_Deposit 4. Spin-Coat Active Layer HTL_Deposit->Active_Layer_Deposit Annealing 5. Thermal Annealing (Optional/Optimized) Active_Layer_Deposit->Annealing ETL_Electrode_Deposit 6. Deposit Electron Transport Layer (ETL) & Top Electrode Annealing->ETL_Electrode_Deposit Device_Characterization 7. J-V, EQE, etc. Characterization ETL_Electrode_Deposit->Device_Characterization End End Device_Characterization->End

Caption: General experimental workflow for fabricating PM6:Y6 solar cells with additives.

Troubleshooting_Logic Low_PCE Low PCE? Check_Concentration Optimize Additive Concentration Low_PCE->Check_Concentration Yes Check_Annealing Optimize Annealing Temperature & Time Low_PCE->Check_Annealing Check_Ratio Re-optimize Donor:Acceptor Ratio Low_PCE->Check_Ratio Low_Voc_FF Low Voc or FF? Low_PCE->Low_Voc_FF No Check_Mobility Investigate Charge Mobility Balance Low_Voc_FF->Check_Mobility Yes Check_Recombination Analyze Recombination Losses Low_Voc_FF->Check_Recombination Poor_Stability Poor Stability? Low_Voc_FF->Poor_Stability No Consider_NonVolatile Use Non-Volatile or Solid Additives Poor_Stability->Consider_NonVolatile Yes Check_Thermal_Stability Investigate Thermal Stability of Morphology Poor_Stability->Check_Thermal_Stability

Caption: A logical troubleshooting guide for common issues in Y6 solar cells with additives.

References

Technical Support Center: Enhancing Electron Mobility in Y6 Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y6 films. The following information is designed to address common issues encountered during experiments aimed at enhancing electron mobility.

Troubleshooting Guide

This section addresses specific problems that may arise during the fabrication and characterization of Y6 films, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low Electron Mobility - Poor film morphology with disordered molecular packing.- Presence of trap states.- Unbalanced charge transport.- Inefficient exciton dissociation.- Optimize Solvent System: Use of mixed solvents or solvent additives like 1,8-diiodooctane (DIO) can improve film morphology and facilitate charge generation.[1][2]- Control Molecular Orientation: Aim for a higher proportion of "face-on" molecular orientation to enhance π-π stacking and charge transport.[1]- Thermal Annealing: Carefully anneal the film to improve crystallinity and molecular ordering. High-temperature annealing (e.g., up to 250 °C) can significantly enhance backbone order.[3][4]- Additive Engineering: Introduce additives that can interact with Y6 molecules to promote more ordered packing and reduce intermolecular distances.
High Bimolecular Recombination - Disordered film morphology leading to charge carrier trapping and recombination.- Imbalanced electron and hole mobility.- Morphological Modification: Employ solvent additives like DIO to suppress bimolecular recombination by improving the film's morphology.- Balance Carrier Mobility: Adjust processing conditions to achieve more balanced electron and hole mobilities.
Poor Film Quality (e.g., grainy structure, cracks) - Sub-optimal solvent choice or evaporation rate.- High-temperature annealing causing excessive crystallization and molecular movement.- Solvent Selection: Experiment with different solvents to achieve smoother film surfaces. For instance, chloroform has been shown to produce smoother films compared to chlorobenzene for certain Y6 blends.- Controlled Annealing: Optimize the annealing temperature and duration. Lower temperatures or cross-linking agents can help prevent the formation of large crystalline domains and cracks.
Inconsistent Device Performance - Variations in film morphology and thickness.- Lack of control over molecular packing and orientation.- Standardize Protocols: Ensure consistent application of experimental protocols for film deposition and annealing.- Characterize Morphology: Regularly use techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to monitor film morphology and molecular packing.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the enhancement of electron mobility in Y6 films.

1. How does molecular packing affect electron mobility in Y6 films?

Molecular packing is a critical factor influencing electron mobility. Highly ordered, "co-facial" π-π stacking interactions create efficient pathways for charge transport. A well-ordered 3D network structure within the Y6 film facilitates efficient charge transport for both electrons and holes. The orientation of the molecules, whether "face-on" or "edge-on" relative to the substrate, also significantly impacts charge collection and device performance.

2. What is the role of solvent additives in improving electron mobility?

Solvent additives, such as 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN), play a crucial role in controlling the film morphology. They can:

  • Facilitate Charge Generation: By modifying the morphology, additives can enhance exciton dissociation into free charge carriers.

  • Suppress Recombination: An optimized morphology can reduce bimolecular recombination, leading to higher short-circuit currents (Jsc) and fill factors (FF).

  • Promote Ordered Packing: Additives with strong van der Waals interactions with Y6 can induce more ordered molecular packing and shorter intermolecular distances.

3. What is the effect of thermal annealing on Y6 film properties?

Thermal annealing is a post-processing technique used to improve the crystallinity and molecular order of Y6 films. Increasing the annealing temperature can significantly enhance the backbone order of Y6, potentially leading to a "backbone-on" orientation where the molecular backbone stands on the substrate. This improved order can lead to substantially higher electron mobilities. However, excessive annealing temperatures can lead to large, cracked crystalline domains, which is detrimental to device performance.

4. Can Y6 films exhibit high electron mobility without a donor material?

Yes, neat Y6 films have been shown to generate free charges upon photoexcitation due to low exciton binding energy and can exhibit ambipolar charge transport. Through microstructural tuning, organic thin-film transistors (OTFTs) based on Y6 have achieved electron mobilities as high as 2.4 cm² V⁻¹ s⁻¹.

5. How can the molecular structure of Y6 be modified to enhance electron mobility?

Modifications to the Y6 molecule can influence its electronic properties and packing behavior. Strategies include:

  • Altering Side Chains: Changing the alkyl side chains on the pyrrole or thiophene rings can affect molecular packing and, consequently, the power conversion efficiency of solar cells.

  • Modifying Terminal Groups: Halogenating or expanding the end groups of the Y6 molecule can alter its electronic energy levels and improve performance. Theoretical studies suggest that enhancing the electron-withdrawing ability of the terminal groups can significantly increase electron mobility.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible results.

Protocol 1: Y6 Thin Film Fabrication and Annealing
  • Solution Preparation: Dissolve Y6 in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration. If using additives like DIO, add the specified volume percentage to the solution.

  • Substrate Cleaning: Thoroughly clean the substrates (e.g., ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

  • Film Deposition: Spin-coat the Y6 solution onto the prepared substrates at a specific spin speed and duration to control the film thickness.

  • Thermal Annealing: Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox. Anneal at the desired temperature (e.g., ranging from 80°C to 250°C) for a specific duration (e.g., 10 minutes).

  • Cooling: Allow the films to cool down to room temperature before further characterization or device fabrication.

Protocol 2: Electron Mobility Measurement using Space-Charge Limited Current (SCLC) Method
  • Device Fabrication: Fabricate electron-only devices with the structure: ITO/Electron Transport Layer (e.g., PDINO)/Active Layer (Y6 film)/Electron Transport Layer/Al.

  • Current Density-Voltage (J-V) Measurement: Measure the dark J-V characteristics of the device.

  • Mobility Extraction: Fit the J-V curve in the SCLC region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where J is the current density, ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the effective voltage, and L is the thickness of the active layer. The electron mobility (µₑ) can be extracted from the slope of the J vs. V² plot.

Visualizations

Experimental Workflow for Y6 Film Optimization

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_opt Optimization Loop Y6_dissolution Dissolve Y6 in Solvent Additive Add Solvent Additive (e.g., DIO) Y6_dissolution->Additive Spin_coating Spin Coating Additive->Spin_coating Thermal_annealing Thermal Annealing Spin_coating->Thermal_annealing AFM AFM (Morphology) Thermal_annealing->AFM GIWAXS GIWAXS (Packing) Thermal_annealing->GIWAXS SCLC SCLC (Mobility) Thermal_annealing->SCLC Analysis Analyze Results AFM->Analysis GIWAXS->Analysis SCLC->Analysis Adjust Adjust Parameters Analysis->Adjust Adjust->Y6_dissolution Adjust->Spin_coating

Caption: Workflow for optimizing electron mobility in Y6 films.

Logical Relationship of Factors Influencing Electron Mobility

G Electron_Mobility High Electron Mobility Morphology Optimized Film Morphology Molecular_Packing Ordered Molecular Packing Morphology->Molecular_Packing Recombination Suppressed Recombination Morphology->Recombination Charge_Transport Efficient Charge Transport Molecular_Packing->Charge_Transport Trap_States Reduced Trap States Molecular_Packing->Trap_States Charge_Transport->Electron_Mobility Solvent_Additive Solvent Additive Solvent_Additive->Morphology Thermal_Annealing Thermal Annealing Thermal_Annealing->Morphology Molecular_Design Molecular Design Molecular_Design->Molecular_Packing Recombination->Electron_Mobility Trap_States->Electron_Mobility

Caption: Key factors influencing electron mobility in Y6 films.

References

Validation & Comparative

Performance of Y6 Derivatives in Organic Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The advent of the non-fullerene acceptor Y6 has marked a significant turning point in the field of organic solar cells (OSCs), propelling power conversion efficiencies (PCEs) to unprecedented levels.[1][2][3][4][5] This guide provides a comparative analysis of the performance of various Y6 derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented is based on a comprehensive review of recent scientific literature.

Performance Data of Y6 Derivatives

The following table summarizes the key performance metrics for several Y6 derivatives when paired with the polymer donor PM6 or D18 in organic solar cells. These metrics include the open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and the overall power conversion efficiency (PCE).

DerivativeDonorVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Y6PM6~0.84~25.5~75~15.7
Y6D18---18.22
BTP-S2PM6---16.37
BTP-S9PM6---17.56
Y6-PhC6D18---17.12
L8-BO:Y6-PhC6 (Ternary)D18---19.22
N3PM6--->15
Y6Se--~28->17
CH1007--~28->17
PM6/Y6-P-ClPM6---18.46

Key Molecular Design Strategies and Their Impact

The remarkable performance of Y6 and its derivatives stems from their unique A-DA'D-A molecular structure, which consists of a central electron-deficient core (A') flanked by electron-donating units (D) and terminated by electron-accepting end groups (A). This architecture allows for a high degree of tunability, enabling researchers to enhance photovoltaic performance through several key strategies:

  • Side-Chain Engineering: Modification of the alkyl side chains on the thiophene or pyrrole units can influence the material's solubility, molecular packing, and blend morphology, leading to improved charge transport and device efficiency. For instance, the introduction of phenylalkyl inner side chains in derivatives like Y6-PhC4, Y6-PhC6, and Y6-PhC8 has been shown to impact miscibility and crystallinity, with Y6-PhC6 demonstrating the best performance.

  • Backbone Reformation: Introducing asymmetry into the molecular backbone or incorporating different heteroatoms can modulate the electronic and optical properties of the acceptor. For example, replacing sulfur with selenium to create Y6Se and CH1007 resulted in a redshifted absorption and a high short-circuit current.

  • End-Group Modification: Altering the terminal electron-accepting groups is a powerful method to adjust the energy levels and optical absorption of the molecule. Halogenation of the end groups, as seen in derivatives like BTP-ClBr, has been shown to enhance device performance.

  • Central Core Modification: While less common, modifications to the central fused ring can also influence the material's properties. Theoretical studies have explored replacing the benzothiadiazole unit with other moieties to tune the electronic characteristics.

Experimental Protocols

The characterization of Y6 derivatives and the assessment of their performance in organic solar cells involve a series of standardized experimental procedures.

Device Fabrication

A typical fabrication process for a conventional architecture organic solar cell is as follows:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A solution of the donor polymer (e.g., PM6) and the Y6 derivative acceptor in a suitable solvent (e.g., chloroform) is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to optimize the morphology.

  • Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDINN is spin-coated on the active layer.

  • Electrode Deposition: A top electrode, typically aluminum (Al) or silver (Ag), is deposited via thermal evaporation through a shadow mask to define the active area of the device.

Performance Characterization
  • Current Density-Voltage (J-V) Measurements: The J-V characteristics of the solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. This measurement provides the key performance parameters: VOC, JSC, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurements: EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.

  • Morphological Characterization: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface morphology and phase separation of the donor-acceptor blend film, which are crucial for efficient charge separation and transport.

  • Charge Carrier Mobility Measurements: The charge carrier mobility is often determined using the space-charge-limited current (SCLC) method to understand how efficiently electrons and holes move within the active layer.

  • Transient Photovoltage (TPV) and Transient Photocurrent (TPC): These techniques are employed to study charge recombination and extraction dynamics within the solar cell.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Device Fabrication Workflow A ITO Substrate Cleaning B HTL Deposition (PEDOT:PSS) A->B C Active Layer Spin-Coating (Donor:Acceptor) B->C D ETL Deposition (PDINN) C->D E Top Electrode Evaporation (Ag/Al) D->E F Device Encapsulation E->F

A simplified workflow for the fabrication of organic solar cells.

G cluster_1 General A-DA'D-A Structure of Y6 Derivatives Y6 Acceptor (A) Donor (D) Acceptor Core (A') Donor (D) Acceptor (A) A1 End Group A1->Y6:f0 D1 Donor Unit D1->Y6:f1 A_core Central Fused Ring A_core->Y6:f2 D2 Donor Unit D2->Y6:f3 A2 End Group A2->Y6:f4

The A-DA'D-A molecular architecture of Y6 derivatives.

Conclusion

The Y6 family of non-fullerene acceptors has revolutionized the field of organic photovoltaics, consistently pushing the boundaries of device efficiency. The ongoing development of novel Y6 derivatives through sophisticated molecular engineering strategies continues to unlock new levels of performance. For researchers in the field, a thorough understanding of the structure-property relationships and the standardized protocols for device fabrication and characterization is paramount for the continued advancement of this promising solar technology.

References

A Comparative Guide: Y6-Based Organic Solar Cells vs. Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of next-generation photovoltaics, Y6-based organic solar cells (OSCs) and perovskite solar cells (PSCs) have emerged as two of the most promising technologies, consistently pushing the boundaries of power conversion efficiency and application potential. This guide provides an objective comparison of their performance, supported by recent experimental data, and offers detailed insights into their fabrication and operational mechanisms for researchers, scientists, and professionals in drug development exploring advanced energy solutions.

Performance Benchmark: A Quantitative Comparison

The performance of solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes recent high-performance data for both Y6-based OSCs and single-junction perovskite solar cells, providing a clear quantitative comparison.

ParameterY6-Based Organic Solar Cells (OSCs)Perovskite Solar Cells (PSCs)
Power Conversion Efficiency (PCE) 15.8% - 17.6%[1]24.35% - 26.7%[2][3][4]
Open-Circuit Voltage (Voc) 0.86 V - 0.873 V[1]~1.193 V
Short-Circuit Current Density (Jsc) 24.2 mA/cm² - 27.2 mA/cm²Not explicitly stated in the provided context
Fill Factor (FF) 73.5% - 75.9%Not explicitly stated in the provided context

Experimental Protocols: Fabrication and Characterization

The fabrication and characterization of these solar cells involve meticulous multi-step processes. Below are detailed methodologies for producing high-performance Y6-based OSCs and perovskite solar cells, along with the protocols for their key performance evaluation.

Fabrication of PM6:Y6-Based Organic Solar Cells

A common device architecture for PM6:Y6 organic solar cells is the inverted structure: Glass/ITO/Hole Transport Layer (HTL)/PM6:Y6 Active Layer/Electron Transport Layer (ETL)/Ag.

  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone for 15-20 minutes to enhance the wettability.

  • Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition : A solution of PM6:Y6 (typically in a 1:1.2 weight ratio) in chloroform with a small percentage of a processing additive like 1-chloronaphthalene is spin-coated onto the HTL in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) to optimize the morphology of the active layer.

  • Electron Transport Layer (ETL) Deposition : An electron transport layer, such as PNDIT-F3N, is deposited from a solution (e.g., in methanol with a trace of acetic acid) via spin-coating.

  • Electrode Evaporation : Finally, a top electrode of silver (Ag) is deposited by thermal evaporation under high vacuum through a shadow mask to define the active area of the device.

Fabrication of Perovskite Solar Cells

The fabrication of perovskite solar cells can be achieved through various methods, with solution processing being the most common in research labs. A typical n-i-p planar structure is as follows: Glass/FTO/ETL/Perovskite/HTL/Au.

  • Substrate Preparation : Fluorine-doped tin oxide (FTO)-coated glass substrates are cleaned using a similar procedure to that for OSCs (detergent, deionized water, acetone, isopropanol sonication).

  • Electron Transport Layer (ETL) Deposition : A compact layer of TiO2 or SnO2 is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500°C for TiO2).

  • Perovskite Layer Deposition : The perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3 in a solvent like DMF/DMSO) is spin-coated onto the ETL in a controlled-atmosphere glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing (e.g., at 100-150°C).

  • Hole Transport Layer (HTL) Deposition : A solution of a hole-transporting material, such as Spiro-OMeTAD, in a solvent like chlorobenzene, often with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Electrode Evaporation : A gold (Au) or silver (Ag) top electrode is deposited by thermal evaporation.

Characterization Protocols
  • Current Density-Voltage (J-V) Measurement : The J-V characteristics of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. The voltage is swept from reverse to forward bias, and the corresponding current is recorded to determine Voc, Jsc, FF, and PCE. For perovskite solar cells, it is crucial to use appropriate scan rates and pre-conditioning steps to account for hysteretic effects.

  • External Quantum Efficiency (EQE) Measurement : EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The device is illuminated with monochromatic light from a xenon lamp coupled with a monochromator. The resulting short-circuit current is measured and compared to a calibrated reference photodiode to calculate the EQE spectrum.

Visualizing the Mechanisms: Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the experimental workflows and the fundamental charge dynamics within both Y6-based organic solar cells and perovskite solar cells.

Experimental Workflow for Solar Cell Fabrication

G cluster_osc Y6-based OSC Fabrication cluster_psc Perovskite Solar Cell Fabrication osc_sub Substrate Cleaning osc_htl HTL Deposition osc_sub->osc_htl osc_active PM6:Y6 Active Layer Spin-Coating osc_htl->osc_active osc_etl ETL Deposition osc_active->osc_etl osc_elec Electrode Evaporation osc_etl->osc_elec psc_sub Substrate Cleaning psc_etl ETL Deposition psc_sub->psc_etl psc_pero Perovskite Layer Spin-Coating psc_etl->psc_pero psc_htl HTL Deposition psc_pero->psc_htl psc_elec Electrode Evaporation psc_htl->psc_elec

Fabrication workflows for Y6-based OSCs and PSCs.
Charge Generation and Recombination Pathways

G cluster_osc Y6-based Organic Solar Cell cluster_psc Perovskite Solar Cell osc_photon Photon Absorption osc_exciton Exciton Generation (in Donor/Acceptor) osc_photon->osc_exciton osc_diffusion Exciton Diffusion to D-A Interface osc_exciton->osc_diffusion osc_dissociation Exciton Dissociation (CT State) osc_diffusion->osc_dissociation osc_separation Charge Separation osc_dissociation->osc_separation osc_recombination Recombination (Geminate/Non-geminate) osc_dissociation->osc_recombination osc_collection Charge Collection (at Electrodes) osc_separation->osc_collection osc_separation->osc_recombination psc_photon Photon Absorption psc_ehp Electron-Hole Pair Generation psc_photon->psc_ehp psc_transport Charge Transport (in Perovskite) psc_ehp->psc_transport psc_extraction Charge Extraction (at ETL/HTL) psc_transport->psc_extraction psc_recombination Recombination (SRH, Radiative, Auger) psc_transport->psc_recombination psc_collection Charge Collection (at Electrodes) psc_extraction->psc_collection psc_extraction->psc_recombination

Charge dynamics in Y6-based OSCs and PSCs.

Concluding Remarks

Both Y6-based organic solar cells and perovskite solar cells represent the forefront of photovoltaic research, each with distinct advantages and challenges. Perovskite solar cells currently exhibit higher power conversion efficiencies in laboratory settings. However, the long-term stability of perovskite materials remains a significant hurdle for commercialization. Y6-based organic solar cells, while having slightly lower efficiencies, offer benefits such as greater flexibility and the potential for fabrication via printing techniques on a large scale. The ongoing development of new materials and device engineering strategies for both technologies promises a future of more efficient, stable, and cost-effective solar energy conversion. The choice between these technologies will ultimately depend on the specific application requirements, balancing the need for high efficiency with factors like stability, cost, and manufacturability.

References

Y6 Non-Fullerene Acceptor: A Comparative Analysis of Efficiency Claims in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

The advent of the Y6 non-fullerene acceptor (NFA) marked a significant breakthrough in the field of organic photovoltaics (OPVs), with initial reports of power conversion efficiencies (PCEs) exceeding 15.7% in single-junction devices when paired with the polymer donor PM6.[1] This performance has since been surpassed, with efficiencies now approaching 20%, solidifying the position of Y6 and its derivatives as state-of-the-art materials for organic solar cells.[2] This guide provides a comprehensive validation of Y6's efficiency claims by comparing its performance with other prominent non-fullerene acceptors, detailing the experimental protocols for fabricating high-efficiency devices, and illustrating the key electronic processes involved.

Performance Comparison of Non-Fullerene Acceptors

To objectively assess the performance of Y6, it is essential to compare it with other widely studied NFAs under similar device architectures and fabrication conditions. The following table summarizes the key photovoltaic parameters for devices based on the polymer donor PM6 blended with Y6 and other alternative acceptors such as ITIC and IT-4F.

AcceptorDonor:Acceptor RatioPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Y6 1:1.215.21 0.8425.072.0[3]
ITIC1:19.020.9015.166.0[3]
IT-4F1:1~11---[4]

The data clearly indicates the superior performance of Y6 in terms of power conversion efficiency, primarily driven by a significantly higher short-circuit current density (Jsc) compared to ITIC. While ITIC exhibits a higher open-circuit voltage (Voc), the substantial gain in current for Y6-based devices leads to a much higher overall efficiency. The improved performance of Y6 is attributed to its unique A-DA'D-A molecular structure which promotes favorable molecular packing and enhances charge transport.

Experimental Protocols for High-Efficiency PM6:Y6 Solar Cells

The fabrication of high-performance organic solar cells is highly sensitive to the processing conditions. Below is a detailed methodology for fabricating PM6:Y6-based devices with efficiencies exceeding 17%.

Device Structure: The conventional device architecture consists of ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.

Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 30 minutes.

Layer Deposition:

  • A hole transport layer (HTL) of PEDOT:PSS (Clevios P VP AI 4083) is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds and then annealed at 150°C for 15 minutes in air.

  • The active layer solution is prepared by dissolving PM6 and Y6 (1:1.2 weight ratio) in chloroform with 0.5% v/v 1-chloronaphthalene (CN) as a solvent additive. The total concentration is typically 16 mg/mL. The solution is stirred at room temperature for at least 3 hours.

  • The PM6:Y6 solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox at 3000 rpm for 30 seconds.

  • The active layer is then annealed at 90°C for 10 minutes.

  • An electron transport layer (ETL) of PDINO is deposited on top of the active layer.

  • Finally, a 100 nm thick aluminum (Al) electrode is thermally evaporated under a vacuum of 10-6 Torr.

Visualizing the Fundamentals of PM6:Y6 Solar Cells

To better understand the operation of PM6:Y6 solar cells, the following diagrams illustrate the experimental workflow and the energy level alignment that facilitates efficient charge generation.

G cluster_0 Substrate Cleaning cluster_1 Device Fabrication (in Glovebox) sub_clean1 Ultrasonic Bath (Detergent, DI Water) sub_clean2 Ultrasonic Bath (Acetone, Isopropanol) sub_clean1->sub_clean2 sub_clean3 N2 Drying sub_clean2->sub_clean3 sub_clean4 UV-Ozone Treatment sub_clean3->sub_clean4 pedot Spin Coat PEDOT:PSS (HTL) sub_clean4->pedot anneal_pedot Anneal HTL (150°C, 15 min) pedot->anneal_pedot active_layer Spin Coat PM6:Y6 Active Layer anneal_pedot->active_layer anneal_active Anneal Active Layer (90°C, 10 min) active_layer->anneal_active etl Deposit ETL (PDINO) anneal_active->etl electrode Thermal Evaporation of Al Electrode etl->electrode

Experimental workflow for PM6:Y6 solar cell fabrication.

G cluster_0 Energy Level Diagram cluster_processes Charge Transfer Dynamics PM6_HOMO HOMO -5.5 eV PM6_LUMO LUMO -3.6 eV Y6_LUMO LUMO -4.1 eV PM6_LUMO->Y6_LUMO Electron Transfer Y6_HOMO HOMO -5.65 eV Y6_HOMO->PM6_HOMO Hole Transfer Exciton_Gen Exciton Generation (in PM6 or Y6) Exciton_Diff Exciton Diffusion to Interface Exciton_Gen->Exciton_Diff Exciton_Diss Exciton Dissociation (Charge Separation) Exciton_Diff->Exciton_Diss Charge_Coll Charge Collection at Electrodes Exciton_Diss->Charge_Coll

Energy levels and charge transfer in a PM6:Y6 solar cell.

References

A Comparative Guide to High-Performance Donor Polymers for Y6-Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the non-fullerene acceptor Y6 has propelled organic solar cells (OSCs) to new heights of efficiency. The choice of donor polymer paired with Y6 is critical in optimizing device performance. This guide provides a comparative analysis of three leading donor polymers: PM6, D18, and PBDB-T, summarizing their performance metrics with Y6 and detailing the experimental protocols for device fabrication and characterization.

Performance Benchmark: PM6, D18, and PBDB-T with Y6

The following table summarizes the key photovoltaic performance parameters of organic solar cells utilizing PM6, D18, and PBDB-T as donor polymers with the Y6 acceptor. The data is compiled from various high-impact research articles to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Donor PolymerPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Device Architecture
PM6 15.7 - 17.230.84 - 0.8625.2 - 26.4275.0 - 77.7Inverted/Conventional
D18 17.6 - 18.220.85 - 0.8627.0 - 27.776.6 - 78.9Conventional
PBDB-T ~11.44~0.85~19.0~68.0Inverted

Chemical Structures

Below are the chemical structures of the Y6 acceptor and the donor polymers discussed in this guide.

Acceptor:

  • Y6: 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2",3":4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[2',3'-d]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile

Donor Polymers:

  • PM6 (PBDB-T-2F): Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1,3-di-2-thienyl-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione))]

  • D18: Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene))-alt-((5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2]thiadiazole))]

  • PBDB-T: Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl]

Experimental Protocols

This section outlines the typical experimental procedures for fabricating and characterizing Y6-based organic solar cells.

Device Fabrication

A standard device architecture for high-efficiency Y6-based solar cells is the inverted structure, though conventional structures are also used.

Typical Inverted Device Architecture: ITO / ETL / Active Layer / HTL / Metal Electrode

  • ETL (Electron Transport Layer): Zinc oxide (ZnO) nanoparticles are commonly used.

  • Active Layer: A blend of the donor polymer and Y6 acceptor.

  • HTL (Hole Transport Layer): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) or Molybdenum oxide (MoO₃).

  • Metal Electrode: Silver (Ag) or Aluminum (Al).

Fabrication Steps:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes.

  • ETL Deposition: A layer of ZnO nanoparticle solution is spin-coated onto the cleaned ITO substrates and annealed at a specific temperature (e.g., 150°C for 30 minutes).

  • Active Layer Deposition:

    • The donor polymer and Y6 are dissolved in a suitable solvent, typically chloroform (CF) or chlorobenzene (CB), often with a processing additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) at a low concentration (e.g., 0.5% v/v).

    • The optimal donor:acceptor weight ratio is crucial and is typically around 1:1.2 to 1:1.6.

    • The solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • The film is then annealed at an optimized temperature and duration (e.g., 100-120°C for 5-10 minutes) to control the morphology of the active layer.

  • HTL Deposition: A thin layer of PEDOT:PSS is spin-coated on top of the active layer, followed by annealing. Alternatively, MoO₃ can be thermally evaporated.

  • Metal Electrode Deposition: Finally, a metal electrode (e.g., 100 nm of Ag) is deposited by thermal evaporation through a shadow mask to define the device area.

Device Characterization

Current Density-Voltage (J-V) Characteristics:

  • The J-V curves of the solar cells are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm².

  • A source meter is used to apply a voltage bias and measure the resulting current.

  • From the J-V curve, key parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

External Quantum Efficiency (EQE) Measurement:

  • EQE spectra are measured using a dedicated system with a light source, a monochromator, and a lock-in amplifier.

  • The device is illuminated with monochromatic light of varying wavelengths, and the resulting photocurrent is measured.

  • The EQE is calculated as the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.

Morphology Characterization:

  • The surface morphology of the active layer is typically investigated using Atomic Force Microscopy (AFM) in tapping mode.

  • AFM provides information on the phase separation, domain size, and surface roughness of the donor-acceptor blend, which are critical for exciton dissociation and charge transport.

Visualization of Key Relationships

The following diagrams illustrate the workflow and key relationships in the development and characterization of Y6-based organic solar cells.

Experimental_Workflow cluster_prep Device Fabrication cluster_char Characterization cluster_perf Performance Metrics Substrate_Cleaning Substrate Cleaning ETL_Deposition ETL Deposition Substrate_Cleaning->ETL_Deposition Active_Layer_Deposition Active Layer Deposition ETL_Deposition->Active_Layer_Deposition HTL_Deposition HTL Deposition Active_Layer_Deposition->HTL_Deposition AFM_Analysis AFM Analysis Active_Layer_Deposition->AFM_Analysis Electrode_Deposition Electrode Deposition HTL_Deposition->Electrode_Deposition JV_Measurement J-V Measurement Electrode_Deposition->JV_Measurement EQE_Measurement EQE Measurement Electrode_Deposition->EQE_Measurement PCE PCE JV_Measurement->PCE Voc Voc JV_Measurement->Voc Jsc Jsc JV_Measurement->Jsc FF FF JV_Measurement->FF Morphology Morphology AFM_Analysis->Morphology Donor_Property_Performance cluster_donor Donor Polymer Properties cluster_processing Processing Conditions cluster_morphology Active Layer Morphology cluster_performance Device Performance Energy_Levels Energy Levels (HOMO/LUMO) Voc Voc Energy_Levels->Voc Absorption Absorption Spectrum Jsc Jsc Absorption->Jsc Mobility Hole Mobility FF FF Mobility->FF DA_Ratio D:A Ratio Phase_Separation Phase Separation DA_Ratio->Phase_Separation Solvent_Additive Solvent & Additive Domain_Size Domain Size Solvent_Additive->Domain_Size Annealing Annealing (T, t) Crystallinity Crystallinity Annealing->Crystallinity Phase_Separation->Jsc Phase_Separation->FF Domain_Size->Jsc Domain_Size->FF Crystallinity->Jsc Crystallinity->FF PCE PCE Voc->PCE Jsc->PCE FF->PCE

References

Y6 vs. Y7: A Comparative Guide to Efficiency in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of performance enhancements. Among the most successful NFAs are the Y-series, with Y6 and its chlorinated derivative, Y7, emerging as prominent contenders. This guide provides a detailed comparison of the performance of Y6 and Y7 in organic solar cells, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal acceptor for their applications.

Performance Comparison of Y6 and Y7-based Organic Solar Cells

The performance of organic solar cells is typically evaluated based on four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes these metrics for devices fabricated with the donor polymer PM6 and the acceptors Y6 or Y7, as reported in various studies.

AcceptorDonorDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Y6 PM6Conventional17.230.8426.4277.65[1]
Y6 PM6Conventional~17.0---[2]
Y6 PM6Conventional15.7---[3]
Y7 PM6Conventional16.5---[3]
Y7 PM7Conventional>17.0---[4]
PM6:Y7 -Inverted16.6---
PM6:Y7 -Conventional11.37 ± 0.17---

Delving into the Differences: Y6 versus Y7

Y6, also known as BTP-4F, was a groundbreaking NFA that significantly pushed the boundaries of organic solar cell efficiency. Its molecular structure features a fused-ring core that facilitates excellent electron transport and light absorption in the near-infrared region.

Y7, or BTP-4Cl, is a chlorinated version of Y6. This seemingly minor chemical modification of substituting fluorine with chlorine atoms on the end groups has profound effects on the material's optoelectronic properties. The chlorination in Y7 leads to a red-shifted absorption spectrum compared to Y6, allowing it to harvest a broader range of photons from the solar spectrum. This extended absorption is a key contributor to the potential for higher short-circuit current densities in Y7-based devices.

Furthermore, the chlorination in Y7 typically results in a down-shifted Lowest Unoccupied Molecular Orbital (LUMO) energy level. This can lead to a larger energy difference between the LUMO of the acceptor and the Highest Occupied Molecular Orbital (HOMO) of the donor polymer (like PM6), which often translates to a higher open-circuit voltage (Voc). The combination of a potentially higher Jsc and Voc gives Y7 a theoretical edge in achieving higher overall power conversion efficiencies. Indeed, some studies have reported higher efficiencies for PM6:Y7 devices compared to their PM6:Y6 counterparts.

However, the ultimate performance of an organic solar cell is not solely dependent on the properties of the individual materials but also on the morphology of the bulk heterojunction, the device architecture, and the processing conditions. Therefore, while Y7 shows great promise, the optimal choice between Y6 and Y7 may depend on the specific experimental conditions and the desired device characteristics.

Experimental Protocols

The fabrication of high-efficiency organic solar cells is a multi-step process requiring precise control over each layer's deposition and treatment. Below is a generalized experimental protocol for fabricating organic solar cells based on PM6:Y6 and PM6:Y7, synthesized from common practices reported in the literature.

Device Fabrication

A typical device architecture for these solar cells is a conventional structure, as illustrated in the diagram below.

G cluster_device Conventional Device Architecture Ag Ag (Cathode) ETL Electron Transport Layer (e.g., PNDIT-F3N-Br) Ag->ETL Active_Layer Active Layer (PM6:Y6 or PM6:Y7) ETL->Active_Layer HTL Hole Transport Layer (e.g., PEDOT:PSS) Active_Layer->HTL ITO ITO (Anode) HTL->ITO

Fig. 1: Schematic of a conventional organic solar cell device structure.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.

  • The film is then annealed at a specific temperature (e.g., 150 °C) to remove residual solvent.

3. Active Layer Deposition:

  • Solutions of PM6 and either Y6 or Y7 are prepared in a suitable solvent such as chloroform or chlorobenzene, often with a small amount of an additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) to optimize the morphology.

  • The donor:acceptor blend solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • The active layer is typically annealed at a specific temperature to promote the formation of an optimal bicontinuous interpenetrating network for efficient charge separation and transport.

4. Electron Transport Layer (ETL) Deposition:

  • An electron transport layer, such as a perylene diimide derivative (e.g., PNDIT-F3N-Br), is deposited from a solution (e.g., in methanol) via spin-coating.

5. Cathode Deposition:

  • Finally, a metal cathode, typically silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization

1. Current Density-Voltage (J-V) Characteristics:

  • The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

2. External Quantum Efficiency (EQE):

  • EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the spectral response of the solar cell.

3. Morphological and Structural Characterization:

  • Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the surface morphology and internal nanostructure of the active layer blend, which are crucial for device performance.

Logical Workflow for Device Fabrication and Characterization

The following diagram illustrates the general workflow from material synthesis to performance evaluation of Y6 and Y7-based organic solar cells.

G cluster_synthesis Material Preparation cluster_fabrication Device Fabrication cluster_characterization Performance Characterization Y6_Synth Y6 Synthesis Solution_Prep Solution Preparation (PM6:Y6 or PM6:Y7) Y6_Synth->Solution_Prep Y7_Synth Y7 Synthesis Y7_Synth->Solution_Prep PM6 PM6 Donor PM6->Solution_Prep Spin_Coating Layer-by-Layer Spin Coating Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Dep Electrode Deposition Annealing->Electrode_Dep JV_Test J-V Testing (PCE, Voc, Jsc, FF) Electrode_Dep->JV_Test EQE_Test EQE Measurement Electrode_Dep->EQE_Test Morphology Morphological Analysis Electrode_Dep->Morphology

Fig. 2: Workflow for organic solar cell fabrication and testing.

References

A Comparative Guide to the Long-Term Stability of Y6 and PCBM in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the long-term stability of materials is a critical factor in the advancement of organic electronics. This guide provides an objective comparison of the long-term stability of the non-fullerene acceptor Y6 and the fullerene acceptor PCBM, two prominent materials in the field of organic photovoltaics (OPVs).

The advent of non-fullerene acceptors (NFAs) has propelled the power conversion efficiencies (PCEs) of organic solar cells to unprecedented levels, with the NFA Y6 being a key contributor to this success. However, the operational lifetime of these devices remains a significant hurdle for commercialization. Fullerene derivatives, such as[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), have been the workhorse acceptors in OPVs for many years and their stability has been extensively studied. This guide assesses the current understanding of the long-term stability of Y6-based devices in comparison to their PCBM-based counterparts, supported by experimental data and detailed methodologies.

Quantitative Performance and Stability Data

The following table summarizes the key performance parameters and long-term stability data for representative Y6-based and PCBM-based organic solar cells. The data is compiled from studies conducting stability tests under ambient air conditions.

Device ArchitectureInitial PCE (%)Test ConditionsDuration (hours)Normalized PCE (%)Key Observations
PM6:Y6 >15%Air, Room Temperature250~55%Significant initial drop in efficiency.
PTB7-Th:PC71BM ~7-9%Air, Room Temperature250~80%More stable performance in air compared to PM6:Y6.

Note: The data presented is based on unencapsulated devices and is intended for comparative purposes. The initial PCE values are typical for these systems.

Degradation Mechanisms: A Tale of Two Acceptors

The long-term stability of organic solar cells is intrinsically linked to the chemical and morphological stability of the active layer components. Y6 and PCBM exhibit different degradation pathways under various stressors.

Y6: Morphological Instability and Photodegradation

The primary long-term stability challenge for Y6-based devices is morphological instability, particularly under thermal stress. Y6 has a tendency to crystallize and aggregate, leading to phase separation in the bulk heterojunction (BHJ) blend. This disrupts the finely tuned nanoscale morphology required for efficient exciton dissociation and charge transport, resulting in a decrease in device performance.

Photodegradation is another concern for Y6-based devices. Studies have shown that the donor polymer, such as PM6, can be the main driver of photodegradation, especially under UV illumination. This degradation can manifest as a reduction in charge carrier mobility and an increase in non-radiative recombination, leading to losses in open-circuit voltage (Voc) and fill factor (FF).

PCBM: Chemical and Photochemical Degradation

Fullerene-based acceptors like PCBM are generally considered to have good morphological stability. However, they are susceptible to chemical and photochemical degradation. PCBM can undergo photo-oxidation, leading to the formation of fullerene oxides that can act as charge traps and recombination centers. Furthermore, under illumination in an inert atmosphere, fullerenes can undergo dimerization, which alters their electronic properties and can negatively impact device performance.

Experimental Protocols for Stability Testing

To ensure the comparability and reliability of long-term stability data, standardized testing protocols have been established by the International Summit on Organic Photovoltaic Stability (ISOS). These protocols outline specific stress conditions to simulate real-world operating environments.

ISOS-D: Dark Storage Stability

This protocol assesses the intrinsic stability of the device in the absence of light. A common test is ISOS-D-3 , where devices are stored at an elevated temperature and humidity (e.g., 85 °C and 85% relative humidity) in the dark.

ISOS-L: Light Soaking Stability

This protocol evaluates the device's stability under continuous illumination, simulating operational conditions. ISOS-L-2 involves continuous illumination under a solar simulator (e.g., 100 mW/cm²) at an elevated temperature (e.g., 65 °C) in an inert atmosphere.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical experimental workflow for assessing the long-term stability of organic solar cells according to ISOS protocols.

G cluster_prep Device Preparation cluster_aging Accelerated Aging (ISOS Protocols) cluster_analysis Performance Monitoring & Analysis fab Device Fabrication & Encapsulation initial_char Initial Performance Characterization (PCE, Jsc, Voc, FF) fab->initial_char thermal Thermal Stress (ISOS-D) initial_char->thermal photo Light Soaking (ISOS-L) initial_char->photo humidity Damp Heat (ISOS-D-3) initial_char->humidity periodic_char Periodic Performance Measurement thermal->periodic_char photo->periodic_char humidity->periodic_char data_analysis Data Analysis & Degradation Modeling periodic_char->data_analysis morph_analysis Morphological & Chemical Analysis (Post-mortem) data_analysis->morph_analysis G cluster_degradation Degradation Mechanisms cluster_impact Impact on Device Physics cluster_performance Performance Degradation stress Environmental Stressors (Light, Heat, Oxygen, Water) morph Morphological Instability (e.g., Y6 Crystallization) stress->morph photo_chem Photochemical Reactions (e.g., PCBM Oxidation) stress->photo_chem interfacial Interfacial Degradation stress->interfacial traps Trap State Formation morph->traps mobility Reduced Carrier Mobility morph->mobility photo_chem->traps recomb Increased Recombination interfacial->recomb jsc Jsc Decrease traps->jsc ff FF Decrease traps->ff mobility->jsc mobility->ff voc Voc Decrease recomb->voc recomb->ff pce PCE Decrease jsc->pce voc->pce ff->pce

References

Y6 in the Spotlight: A Cost-Performance Showdown for Large-Scale Organic Solar Cell Production

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic and performance viability of the star non-fullerene acceptor, Y6, reveals a compelling case for its adoption in next-generation organic photovoltaics, despite manufacturing complexities. This guide provides a comparative analysis of Y6 against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals venturing into organic electronics.

The advent of the non-fullerene acceptor Y6 has marked a significant milestone in the field of organic solar cells (OSCs), propelling power conversion efficiencies (PCEs) to remarkable heights.[1][2] However, for widespread commercialization, a rigorous evaluation of its cost-effectiveness in large-scale production is paramount. This analysis weighs the performance benefits of Y6 against its synthesis complexity and cost, comparing it with established and emerging non-fullerene acceptors.

Performance Benchmarking: Y6 vs. The Competition

Y6 has consistently demonstrated superior performance in OSCs, primarily when paired with the polymer donor PM6.[1][3] This is attributed to its strong and broad absorption in the near-infrared region, excellent charge transport properties, and favorable energy level alignment with donor materials.[3] The unique A-DA'D-A molecular structure of Y6 facilitates efficient charge separation and transport.

While direct, large-scale production cost data is proprietary and varies by manufacturer, the synthesis of Y6 is known to be a multi-step process with a relatively low overall yield, contributing to its higher cost compared to some alternatives. Research efforts are actively underway to simplify synthesis and reduce costs. A notable development is a novel boron trifluoride etherate-catalyzed Knoevenagel condensation method that has the potential to reduce the synthesis cost of high-performance small molecule acceptors like Y6 by approximately 50%.

Here's a comparative look at the performance of Y6-based devices against those using other common non-fullerene acceptors:

AcceptorDonorPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Synthesis ComplexityRelative Cost
Y6 PM6>18%~25-28~0.85>75High (16 steps)High
ITIC PM6~11-13%~17-20~0.90~65-70ModerateModerate
IT-4F PM6~13-15%~20-23~0.88~70-75ModerateModerate
MO-IDIC-2F PTQ10~13.5%~19.87~0.91~74.8Simplified RouteLower
F11/F13 Polymer Donor>13%---Simplified RouteLow

Experimental Corner: Protocols for High-Performance PM6:Y6 Solar Cells

Reproducibility is key in scientific research. Below is a detailed, representative protocol for the fabrication and characterization of a high-efficiency PM6:Y6 organic solar cell.

Device Fabrication Protocol
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds, followed by annealing at 150°C for 15 minutes in air.

  • Active Layer Preparation and Deposition:

    • The donor polymer PM6 and the acceptor Y6 are dissolved in chloroform at a total concentration of 16 mg/mL with a weight ratio of 1:1.2 (PM6:Y6).

    • A small percentage (e.g., 0.5% v/v) of an additive like 1-chloronaphthalene can be included to optimize morphology.

    • The solution is stirred at room temperature for at least 3 hours.

    • The active layer solution is then spin-coated onto the HTL at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.

    • The film is subsequently annealed at 100°C for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • An electron transport layer, such as PFN-Br or PDINO, is deposited on top of the active layer.

    • Finally, a top electrode of aluminum (Al) or silver (Ag) is thermally evaporated under high vacuum (<10⁻⁶ Torr).

Characterization Protocol
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the photon-to-electron conversion efficiency at different wavelengths.

  • Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the morphology of the active layer blend.

Visualizing the Process: From Synthesis to Solar Cell

To better understand the workflow and relationships in Y6-based OSC production, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Y6 Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Start Raw Materials MultiStep Multi-Step Synthesis (e.g., Knoevenagel Condensation) Start->MultiStep Purification Purification (Chromatography) MultiStep->Purification Y6_product Y6 Product Purification->Y6_product ActiveLayer Active Layer Deposition (PM6:Y6) Y6_product->ActiveLayer Input Material Substrate ITO Substrate Cleaning HTL HTL Deposition (PEDOT:PSS) Substrate->HTL HTL->ActiveLayer ETL ETL Deposition ActiveLayer->ETL Morphology Morphology Analysis ActiveLayer->Morphology Electrode Electrode Evaporation ETL->Electrode JV J-V Measurement Electrode->JV EQE EQE Measurement Electrode->EQE

Fig. 1: Experimental workflow from Y6 synthesis to device characterization.

Logical_Comparison cluster_performance Performance cluster_cost Cost & Synthesis Y6 Y6 PCE High PCE Y6->PCE Absorption Broad NIR Absorption Y6->Absorption ChargeTransport Efficient Charge Transport Y6->ChargeTransport Complexity High Synthesis Complexity Y6->Complexity Cost Higher Material Cost Y6->Cost ITIC ITIC ITIC->PCE ITIC->Complexity Moderate ITIC->Cost Moderate New_NFAs Emerging Low-Cost NFAs New_NFAs->PCE Improving Simplified Simplified Synthesis New_NFAs->Simplified LowerCost Lower Material Cost New_NFAs->LowerCost

Fig. 2: Logical comparison of Y6 with other non-fullerene acceptors.

Conclusion: A Bright Future with Cost-Down Strategies

Y6 stands as a transformative material in the landscape of organic photovoltaics, offering a clear path towards higher efficiencies. While the current cost of production remains a hurdle for immediate, widespread commercial adoption, ongoing research into simplified and more efficient synthetic routes is poised to bridge this gap. The superior performance of Y6-based devices, coupled with the potential for significant cost reduction, solidifies its position as a frontrunner in the quest for commercially viable organic solar cell technology. For researchers and developers, the focus should be on optimizing fabrication processes for large-area devices and exploring innovative, cost-effective synthesis pathways to unlock the full potential of this remarkable molecule.

References

A Comparative Study of Y6 in Conventional vs. Inverted Device Structures

Author: BenchChem Technical Support Team. Date: November 2025

The advent of the non-fullerene acceptor Y6 has propelled organic solar cells (OSCs) to new heights in power conversion efficiency (PCE). The performance of Y6-based devices is intricately linked to the device architecture, with both conventional (p-i-n) and inverted (n-i-p) structures being widely employed. This guide provides an objective comparison of Y6's performance in these two configurations, supported by experimental data, detailed fabrication protocols, and visual representations of the device structures and energy levels.

Performance Comparison

The choice between a conventional and an inverted device structure significantly impacts the key photovoltaic parameters of Y6-based solar cells. The following table summarizes a comparative view of the Power Conversion Efficiency (PCE), Open-circuit Voltage (Voc), Short-circuit Current density (Jsc), and Fill Factor (FF) for devices based on the donor-acceptor blend PM6:Y6.

Device StructurePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Conventional ~14.5%~0.85 V~25.5 mA/cm²~75%[1]
Inverted 12-13%~0.83 V~24.0 mA/cm²~70%[1]
Conventional 15.76%0.86 V25.10 mA/cm²72.8%[2]
Inverted 13.71%0.887 V--[3]
Conventional 17.06%---[4]

Generally, conventional device structures with Y6 have demonstrated slightly higher power conversion efficiencies in several studies. For instance, one study reported PCEs of approximately 14.5% for conventional devices, while their inverted counterparts reached PCEs of 12-13%. However, the inverted structure can sometimes yield a higher open-circuit voltage. The choice of interfacial layers plays a crucial role in optimizing the performance of both device architectures.

Device Architecture and Energy Level Diagram

The fundamental difference between conventional and inverted organic solar cells lies in the order of charge collection at the electrodes.

G cluster_0 Conventional Device Structure cluster_1 Inverted Device Structure ITO_C ITO HTL_C PEDOT:PSS ITO_C->HTL_C Active_C PM6:Y6 HTL_C->Active_C ETL_C PFN-Br Active_C->ETL_C Cathode_C Ag ETL_C->Cathode_C ITO_I ITO ETL_I ZnO ITO_I->ETL_I Active_I PM6:Y6 ETL_I->Active_I HTL_I MoO₃ Active_I->HTL_I Anode_I Ag HTL_I->Anode_I

Caption: Conventional and Inverted Device Architectures for PM6:Y6 Solar Cells.

In the conventional (p-i-n) structure , holes are collected at the bottom transparent electrode (anode), typically Indium Tin Oxide (ITO) coated with a hole transport layer (HTL) like PEDOT:PSS. Electrons are collected at the top metal electrode (cathode). In the inverted (n-i-p) structure , the polarity is reversed. Electrons are collected at the bottom ITO electrode, which is modified with an electron transport layer (ETL) such as Zinc Oxide (ZnO), and holes are collected at the top metal electrode (anode), often with a molybdenum trioxide (MoO₃) hole transport layer.

G cluster_conventional Conventional (p-i-n) cluster_inverted Inverted (n-i-p) ITO_C ITO (Anode) PEDOT PEDOT:PSS (HTL) PM6_HOMO_C PM6 HOMO (-5.5 eV) PEDOT->PM6_HOMO_C Hole Collection PM6_LUMO_C PM6 LUMO (-3.6 eV) PM6_HOMO_C->PM6_LUMO_C Y6_HOMO_C Y6 HOMO (-5.65 eV) Y6_LUMO_C Y6 LUMO (-4.1 eV) Y6_HOMO_C->Y6_LUMO_C PFN_C PFN-Br (ETL) Y6_LUMO_C->PFN_C Electron Collection Ag_C Ag (Cathode) ITO_I ITO (Cathode) ZnO ZnO (ETL) Y6_LUMO_I Y6 LUMO (-4.1 eV) ZnO->Y6_LUMO_I Electron Collection PM6_HOMO_I PM6 HOMO (-5.5 eV) PM6_LUMO_I PM6 LUMO (-3.6 eV) PM6_HOMO_I->PM6_LUMO_I MoO3 MoO₃ (HTL) PM6_HOMO_I->MoO3 Hole Collection Y6_HOMO_I Y6 HOMO (-5.65 eV) Y6_HOMO_I->Y6_LUMO_I Ag_I Ag (Anode) G cluster_common_start Initial Steps cluster_conventional_path Conventional (p-i-n) Path cluster_inverted_path Inverted (n-i-p) Path cluster_common_end Final Step Start Start Cleaning Substrate Cleaning (ITO Glass) Start->Cleaning HTL_C HTL Deposition (PEDOT:PSS) Cleaning->HTL_C ETL_I ETL Deposition (ZnO) Cleaning->ETL_I Active_C Active Layer Deposition (PM6:Y6) HTL_C->Active_C ETL_C ETL Deposition (PFN-Br) Active_C->ETL_C Cathode_C Cathode Deposition (Ag) ETL_C->Cathode_C End Device Characterization Cathode_C->End Active_I Active Layer Deposition (PM6:Y6) ETL_I->Active_I HTL_I HTL Deposition (MoO₃) Active_I->HTL_I Anode_I Anode Deposition (Ag) HTL_I->Anode_I Anode_I->End

References

Safety Operating Guide

Personal protective equipment for handling HAC-Y6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and handling procedures for HAC-Y6 based on general best practices for potent cytotoxic and microtubule inhibiting agents. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and review the compound-specific SDS from the manufacturer before handling this compound. The information herein is intended to supplement, not replace, the manufacturer's SDS and institutional safety protocols.

Pre-Handling Checklist and Engineering Controls

Before working with this compound, ensure all necessary safety measures are in place.

  • Training: All personnel must be trained in handling potent cytotoxic compounds.

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood or a Class II Type B2 biological safety cabinet, to minimize exposure.

  • Emergency Plan: Have a spill kit and emergency procedures readily available.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Double gloving is a critical requirement.

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated nitrile gloves (double pair)Provides primary barrier against skin contact. Double gloving allows for safe removal of the outer, contaminated glove.
Lab Coat Disposable, solid-front gown with knit cuffsProtects the body from splashes and contamination. Cuffs should be tucked under the inner glove.
Eye Protection ANSI-approved safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.
Respiratory Protection Not generally required when handled in a fume hood. For spills outside of a hood, a respirator may be necessary.Protects against inhalation of aerosolized powder.

Step-by-Step Handling Procedures

3.1. Donning PPE

Follow this sequence to ensure proper protection:

  • Put on the inner pair of chemotherapy-rated nitrile gloves.

  • Don the disposable gown, ensuring complete coverage.

  • Put on the outer pair of chemotherapy-rated nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Wear safety glasses or goggles.

3.2. Doffing PPE

To prevent cross-contamination, remove PPE in the following order:

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the gown, folding it in on itself, and dispose of it.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and exposure.

Waste TypeDescriptionDisposal Container
Trace Waste Items with minimal contamination (e.g., empty vials, used gloves, gowns).Yellow chemotherapy waste container.
Bulk Waste Unused or expired this compound, grossly contaminated items.Black RCRA hazardous waste container.
Sharps Needles, syringes, and other sharp objects contaminated with this compound.Yellow, puncture-proof chemotherapy sharps container.

All waste must be collected by trained environmental health and safety (EHS) personnel for high-temperature incineration.[1] Do not dispose of any materials in the regular trash or down the drain.

Experimental Workflow Diagram

The following diagram outlines the safe handling and disposal workflow for this compound.

HAC_Y6_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Don PPE B Prepare this compound in Fume Hood A->B C Conduct Experiment B->C D Segregate Waste C->D G Decontaminate Work Area C->G E Dispose in Labeled Containers D->E F Schedule EHS Pickup E->F H Doff PPE G->H HAC_Y6_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis HAC_Y6 This compound Microtubule Microtubule Assembly HAC_Y6->Microtubule Inhibits G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HAC-Y6
Reactant of Route 2
Reactant of Route 2
HAC-Y6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.